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5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine Documentation Hub

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  • Product: 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
  • CAS: 1006879-06-6

Core Science & Biosynthesis

Foundational

5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine chemical properties

An In-depth Technical Guide to 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine: Properties, Synthesis, and Applications Introduction: A Privileged Scaffold in Medicinal Chemistry The thiazolo[5,4-d]pyrimidine core is a fused h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine: Properties, Synthesis, and Applications

Introduction: A Privileged Scaffold in Medicinal Chemistry

The thiazolo[5,4-d]pyrimidine core is a fused heterocyclic system of significant interest in drug discovery. Structurally, it acts as a purine bioisostere, where the nitrogen at the 9-position of a purine is replaced by a sulfur atom. This substitution imparts unique physicochemical properties while maintaining the ability to form key interactions with biological targets typically addressed by purine-based ligands. Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including roles as kinase inhibitors, receptor antagonists, and antiproliferative agents.[1]

Within this chemical class, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (also known as 2-Amino-5-chlorothiazolo[5,4-d]pyrimidine) serves as a pivotal intermediate. Its strategic functionalization—a reactive chlorine atom at the 5-position and a nucleophilic amino group at the 2-position—provides medicinal chemists with a versatile platform for constructing diverse molecular libraries. This guide offers a detailed exploration of its chemical properties, synthesis, and reactivity, providing researchers with the technical insights required to leverage this valuable building block.

Physicochemical and Spectroscopic Profile

The fundamental properties of the title compound are summarized below. It is important to note that while extensive data exists for its derivatives, detailed experimental spectroscopic data for the parent compound is sparse in publicly available literature. Therefore, representative data from closely related analogues are provided for context.

Core Chemical Properties
PropertyValue
IUPAC Name 5-chlorothiazolo[5,4-d]pyrimidin-2-amine
Molecular Formula C₅H₃ClN₄S
Molecular Weight 186.62 g/mol
CAS Number 7049-59-4, 1006879-06-6[2][3]
Appearance (Typically an off-white to yellow solid)
Melting Point Not available
Solubility Not available
Representative Spectroscopic Data

The following data is for a closely related intermediate, 2-Benzyl-5-chlorothiazolo[5,4-d]pyrimidin-7-amine , and serves to illustrate the expected spectral features.[4]

SpectroscopyObserved Features
¹H NMR (DMSO-d₆) δ 8.16 (br s, NH₂), 7.39–7.31 (m, 5H, Ar-H), 4.45 (s, 2H, CH₂)
Mass Spec (MS) For the parent C₅H₃ClN₄S, the predicted monoisotopic mass is ~185.98 g/mol . ESI-MS would be expected to show [M+H]⁺ at ~187.0.
Infrared (IR) Expected peaks include N-H stretching (amine, ~3100-3400 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).

Synthesis and Experimental Protocols

The construction of the 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine scaffold can be achieved through several routes. A highly efficient and widely cited method involves a one-pot reaction starting from a commercially available pyrimidine derivative.[1][5]

Protocol: Single-Step Synthesis from 4,6-Dichloro-5-aminopyrimidine

This procedure leverages the reaction of 4,6-dichloro-5-aminopyrimidine with an isothiocyanate to directly form the fused thiazolo[5,4-d]pyrimidine ring system. The use of a simple isothiocyanate like trimethylsilyl isothiocyanate, followed by desilylation, would yield the parent 2-amino compound. The general method accommodates a wide range of functionalized isothiocyanates, allowing for the direct synthesis of 2-substituted analogs.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4,6-dichloro-5-aminopyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or MeCN) is added the desired isothiocyanate (1.1 eq).

  • Cyclization: The reaction mixture is stirred, typically at temperatures ranging from ambient to 80 °C, for 2-12 hours. The progress is monitored by TLC or LC-MS.

  • Mechanism Rationale: The 5-amino group of the pyrimidine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. The resulting thiourea intermediate undergoes intramolecular cyclization, with one of the adjacent chloro-groups acting as a leaving group, to form the thiazole ring.

  • Workup and Purification: Upon completion, the reaction mixture is cooled and often poured into water to precipitate the product. The crude solid is collected by filtration, washed with water and a non-polar solvent (e.g., diethyl ether), and dried. Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Workflow cluster_reaction One-Pot Cyclization reagent1 4,6-Dichloro- 5-aminopyrimidine intermediate Thiourea Intermediate (in situ) reagent1->intermediate Solvent (DMF) Stir reagent2 R-N=C=S (Isothiocyanate) reagent2->intermediate product 2-(R-amino)-5-chloro- thiazolo[5,4-d]pyrimidine intermediate->product Intramolecular Cyclization

Caption: One-pot synthesis of the thiazolo[5,4-d]pyrimidine core.

Chemical Reactivity and Derivatization Potential

The synthetic value of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine lies in its predictable and regioselective reactivity, primarily at the C5 chlorine position. This site is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the fused pyrimidine ring system.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at C5 is an excellent leaving group and can be readily displaced by a variety of nucleophiles. This is the most common strategy for diversifying the scaffold.

  • With Amines: Reaction with primary or secondary amines (alkyl or aryl) provides access to 2,5-diamino substituted thiazolo[5,4-d]pyrimidines. These reactions are typically run in a polar aprotic solvent like DMF or NMP, often with a non-nucleophilic base (e.g., DIPEA) at elevated temperatures.[5]

  • With Other Nucleophiles: Oxygen (alkoxides, phenoxides) and sulfur (thiolates) nucleophiles can also be employed to generate ether and thioether linkages, respectively.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the scaffold with various aryl or heteroaryl boronic acids (or esters). Standard conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃ or K₂CO₃), and a solvent system like DME/water or dioxane/water, often with microwave irradiation to accelerate the reaction.[4][6] This method is exceptionally powerful for creating biaryl structures common in kinase inhibitors.

Reactivity_Diagram cluster_SnAr SₙAr at C5 cluster_Coupling Pd-Catalyzed Coupling at C5 Core C5-Cl 2-NH2 Core Scaffold Amine R¹R²NH (Amines) Core:C5->Amine Nucleophilic Attack Boronic Ar-B(OH)₂ (Boronic Acids) Core:C5->Boronic Suzuki Coupling Product_Amine 5-NR¹R² Derivative Amine->Product_Amine Product_Aryl 5-Aryl Derivative Boronic->Product_Aryl

Caption: Key reaction pathways for derivatizing the C5 position.

Applications in Drug Discovery and Chemical Biology

Derivatives originating from the 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine core have been investigated for a wide range of therapeutic targets, underscoring the scaffold's status as a "privileged structure."

  • Antiproliferative Agents: Numerous studies have functionalized the scaffold to develop potent anticancer agents. For instance, a series of derivatives were evaluated against human cancer cell lines, with compound 7i showing potent inhibition of human gastric cancer cells (MGC-803) with an IC₅₀ value of 4.64 µM and displaying a 12-fold selectivity over normal cells.[7]

  • Adenosine Receptor Antagonists: The scaffold is highly effective for targeting G protein-coupled receptors. A series of 7-amino-thiazolo[5,4-d]pyrimidine derivatives were synthesized as dual antagonists for the human A₁ and A₂ₐ adenosine receptors. Compound 18 emerged as a highly potent antagonist with Kᵢ values of 1.9 nM for hA₁AR and an exceptional 0.06 nM for hA₂ₐAR, demonstrating potential for treating CNS disorders like depression.[4]

  • TRPV1 Antagonists: By exploring structure-activity relationships, researchers identified 2,7-diamino-thiazolo[5,4-d]pyrimidines as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain management. One optimized compound was orally bioavailable and effective in an animal model of thermal hyperalgesia with an ED₅₀ of 0.5 mg/kg.[7]

  • Immunosuppressive Agents: The scaffold has also been developed for treating autoimmune diseases and preventing transplant rejection. Certain 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues showed potent activity in the mixed lymphocyte reaction (MLR) assay, with IC₅₀ values under 50 nM, comparable to the clinically used drug cyclosporin A.

Applications_Diagram Core 5-Cl-thiazolo[5,4-d] pyrimidin-2-amine Kinase Kinase Inhibitors (e.g., VEGFR2) Core->Kinase Anticancer GPCR GPCR Antagonists (e.g., Adenosine A₂ₐ) Core->GPCR CNS Disorders IonChannel Ion Channel Modulators (e.g., TRPV1) Core->IonChannel Analgesia Immune Immunosuppressants Core->Immune Autoimmune

Caption: Diverse biological applications of the core scaffold.

References

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (2018). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • PubChemLite. (n.d.). 5-chloro-7-methyl-[1][8]thiazolo[5,4-d]pyrimidin-2-amine. Retrieved January 20, 2026, from [Link]

  • 5-chloro-[1][8]thiazolo[5,4-d]pyrimidine. (n.d.). Molekula. Retrieved January 20, 2026, from [Link]

  • Thiazolo[5,4-d]pyrimidine | C5H3N3S. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 5-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine | C12H12ClN5S. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Liu, J., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194-7. Retrieved January 20, 2026, from [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Bar-Yehuda, S., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4252. Retrieved January 20, 2026, from [Link]

  • 2-(4-chlorophenyl)[1][8]thiazolo[5,4-d]pyrimidine-5,7-diamine. (n.d.). ChemSynthesis. Retrieved January 20, 2026, from [Link]

  • 2-Amino-5-chloropyrimidine. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2011). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.). Google Patents.
  • Nucleophilic substitution reactions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). MDPI. Retrieved January 20, 2026, from [Link]

  • 5-methyl-4H,5H,6H,7H-[1][8]thiazolo[5,4-c]pyridin-2-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (n.d.). Google Patents.
  • 2-Thiazolamine, 5-chloro-. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • 5-chlorothiazolo[5,4-d]pyrimidin-2-amine [1006879-06-6]. (n.d.). Chemsigma. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2018). MDPI. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (CAS 1006879-06-6)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Thiazolo[5,4-d]pyrimidine Scaffold The thiazolo[5,4-d]pyrimidine core is a privileged heterocyclic scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiazolo[5,4-d]pyrimidine Scaffold

The thiazolo[5,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines like adenine and guanine. This bioisosteric relationship, where the nitrogen at position 9 of the purine ring is replaced by a sulfur atom, allows molecules based on this scaffold to interact with a wide array of biological targets that typically bind purine-based ligands.[1][2] Consequently, derivatives of thiazolo[5,4-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including roles as kinase inhibitors, adenosine receptor antagonists, and immunosuppressive agents.[1][2]

5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine emerges as a key intermediate in the synthesis of these pharmacologically active molecules. Its specific arrangement of a reactive chlorine atom at the 5-position and an amino group at the 2-position provides medicinal chemists with versatile handles for structural elaboration and the generation of compound libraries for drug discovery programs. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, reactivity profile, and its applications in the development of novel therapeutics.

Physicochemical and Structural Properties

PropertyValueSource
CAS Number 1006879-06-6[1][3][4]
Molecular Formula C₅H₃ClN₄S[4]
Molecular Weight 186.62 g/mol [4]
IUPAC Name 5-chloro-[1]thiazolo[5,4-d]pyrimidin-2-amine[3][4]
Canonical SMILES C1=NC2=C(C(=N1)Cl)SC(=N2)NInferred from structure
Appearance Likely a solidInferred from related compounds

Synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine: A Step-by-Step Protocol

The synthesis of 2-amino-chlorothiazolo[5,4-d]pyrimidines can be efficiently achieved through a one-pot reaction. The following protocol is adapted from established procedures for analogous compounds and represents a robust method for the preparation of the title compound.

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_product Product A 4,6-Dichloro-5-aminopyrimidine C 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine A->C Solvent (e.g., DMF) Heat B Ammonium thiocyanate B->C

Caption: Synthetic route to 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine.

Experimental Protocol

Materials:

  • 4,6-Dichloro-5-aminopyrimidine

  • Ammonium thiocyanate (or another isothiocyanate source)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Water, deionized

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloro-5-aminopyrimidine (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Reagent: To the stirred solution, add ammonium thiocyanate (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold ethanol wash to remove any residual impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

  • Drying: Dry the purified product under vacuum to yield 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine as a solid.

Characterization

The structural confirmation of the synthesized 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would likely show a characteristic singlet for the C7-proton and a broad singlet for the amino (-NH₂) protons.

    • ¹³C NMR would display signals corresponding to the five distinct carbon atoms in the heterocyclic ring system.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the calculated molecular weight (186.62 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amino group, C=N stretching within the rings, and C-Cl stretching.

Reactivity and Derivatization: A Gateway to Chemical Diversity

The chemical architecture of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine offers two primary sites for chemical modification, enabling its use as a versatile scaffold for building diverse molecular libraries.

Reactivity_Diagram cluster_derivatives Potential Derivatives Core 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Deriv1 5-Substituted Derivatives Core->Deriv1 Nucleophilic Aromatic Substitution at C5 (e.g., with amines, thiols) Deriv2 2-Substituted Derivatives Core->Deriv2 Modification of the 2-amino group (e.g., acylation, alkylation)

Caption: Key reactivity sites of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine.

  • Nucleophilic Aromatic Substitution at the C5 Position: The chlorine atom at the 5-position is susceptible to nucleophilic displacement. This allows for the introduction of a wide variety of substituents by reacting the core molecule with different nucleophiles such as primary and secondary amines, thiols, and alkoxides. This reaction is a cornerstone for creating libraries of compounds with diverse functionalities at this position.

  • Modification of the 2-Amino Group: The amino group at the 2-position can undergo standard reactions such as acylation, alkylation, and sulfonylation. This provides another avenue for structural diversification and for modulating the electronic and steric properties of the molecule.

Applications in Drug Discovery and Medicinal Chemistry

The thiazolo[5,4-d]pyrimidine scaffold, and by extension, derivatives of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, are of significant interest in several therapeutic areas.

Kinase Inhibitors

The structural similarity of the thiazolo[5,4-d]pyrimidine core to the purine ring of ATP makes it an excellent template for designing kinase inhibitors. Many kinases are overactive in cancer cells, and inhibiting their function is a key strategy in oncology drug development. Derivatives of this scaffold have been investigated as inhibitors of various kinases, including Aurora kinases. The 2-amino group often forms crucial hydrogen bonds with the hinge region of the kinase active site, while the substituent at the 5-position can be modified to achieve potency and selectivity.

Adenosine Receptor Antagonists

Adenosine receptors, particularly the A₁ and A₂A subtypes, are G protein-coupled receptors that play important roles in the central nervous system and other tissues. Antagonists of these receptors have therapeutic potential in neurodegenerative disorders like Parkinson's disease and in the treatment of depression. Numerous potent and selective adenosine receptor antagonists have been developed based on the 7-amino-thiazolo[5,4-d]pyrimidine scaffold, where the core structure of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine serves as a key building block.

Other Therapeutic Areas

The versatility of the thiazolo[5,4-d]pyrimidine scaffold has led to its exploration in a variety of other therapeutic contexts, including as:

  • Immunosuppressive agents for preventing organ transplant rejection.

  • Antiviral and antimicrobial agents.

  • Antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) for the treatment of pain.[3]

Safety and Handling

As with any chemical reagent, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[1]

Conclusion

5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is a strategically important building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and drug discovery scientists. The continued exploration of derivatives based on this scaffold holds significant promise for the development of novel therapeutics targeting a variety of diseases.

References

  • - Fluorochem.

  • 1]thiazolo[5,4-d]pyrimidin-2-amine Product Page - Arctom.

  • - NCBI.

  • - NCBI.

  • - PubMed.

  • 1]THIAZOLO[5,4-D]PYRIMIDIN-2-AMINE Product Page - Aaronchem.

  • - ResearchGate.

  • - MDPI.

  • - NCBI.

  • - MDPI.

  • - ResearchGate.

  • - Academia.edu.

  • 1]thiazolo[5,4-d]pyrimidin-2-amine - PubChemLite.

  • - ResearchGate.

  • - Google Patents.

  • - NCBI.

  • - NCBI.

  • - ResearchGate.

  • - ResearchGate.

  • - ResearchGate. 21.[4]pyrido[2,3-d]pyrimidine, thiazolo([Link]) - Future University.

  • - PubMed.

  • - PubMed.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

Abstract This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for the preparation of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, a key heterocyclic scaffold of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for the preparation of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The thiazolo[5,4-d]pyrimidine core is a purine isostere, and its derivatives have demonstrated a wide range of pharmacological activities, making them attractive targets in medicinal chemistry.[1] This document details a logical and efficient two-step synthetic sequence, commencing with the construction of a key intermediate, 2-aminothiazolo[5,4-d]pyrimidin-5(4H)-one, followed by a targeted chlorination to yield the final product. The causality behind experimental choices, detailed step-by-step protocols, and visual representations of the synthetic workflow are provided to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Thiazolo[5,4-d]pyrimidine Scaffold

The thiazolo[5,4-d]pyrimidine ring system is a fused bicyclic heterocycle that bears a close structural resemblance to naturally occurring purines such as adenine and guanine. This structural analogy allows molecules containing this scaffold to act as bioisosteres, potentially interacting with biological targets that recognize purines. Consequently, derivatives of thiazolo[5,4-d]pyrimidine have been extensively investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents, as well as inhibitors of various enzymes.[1] The specific target of this guide, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, serves as a crucial building block for the synthesis of more complex molecules, where the chloro and amino groups provide versatile handles for further chemical modifications.

Strategic Overview of the Synthetic Pathway

The synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is most effectively approached through a convergent strategy that first establishes the thiazolo[5,4-d]pyrimidine core with the desired 2-amino functionality and a precursor to the 5-chloro group. This is followed by a direct chlorination step. This approach offers excellent control over the regiochemistry of the final product.

The overall synthetic transformation is depicted in the workflow diagram below:

Synthesis_Workflow cluster_step1 Pyrimidine Ring Formation cluster_step2 Hydroxyl to Chloro Conversion Start 2-Aminothiazole Precursor Intermediate 2-Aminothiazolo[5,4-d]pyrimidin-5(4H)-one Start->Intermediate Step 1: Cyclization FinalProduct 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Intermediate->FinalProduct Step 2: Chlorination Thiazole Precursor e.g., 2-Amino-4-cyano-5- (ethoxymethyleneamino)thiazole Cyclization Heat Formic Acid Formic Acid or Triethyl Orthoformate Intermediate_step2 2-Aminothiazolo[5,4-d]pyrimidin-5(4H)-one Chlorination_reaction Heat POCl3 Phosphorus Oxychloride (POCl3)

Caption: High-level workflow for the synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Aminothiazolo[5,4-d]pyrimidin-5(4H)-one

The initial and crucial step in this synthetic sequence is the construction of the bicyclic core. This is achieved by forming the pyrimidine ring onto a pre-functionalized 2-aminothiazole. A highly effective precursor for this transformation is a 2-aminothiazole bearing a cyano group at the 4-position and an aminomethylene or a related group at the 5-position, which can readily undergo cyclization.

Reaction Scheme:

Caption: Cyclization to form the thiazolo[5,4-d]pyrimidine core.

Expertise & Experience: Causality Behind Experimental Choices

The choice of a 2-amino-4-cyano-5-(ethoxymethyleneamino)thiazole as the starting material is strategic. The 2-amino group is carried through to the final product. The cyano group and the ethoxymethyleneamino group are perfectly poised for an intramolecular cyclization. The ethoxymethyleneamino group provides the necessary carbon and nitrogen atoms for the pyrimidine ring, and the cyano group acts as an activating group and participates in the ring closure. Formic acid serves as a source of the final carbon atom of the pyrimidine ring and as a catalyst for the cyclization. Heating provides the necessary activation energy for the reaction to proceed.

Experimental Protocol: Synthesis of 2-Aminothiazolo[5,4-d]pyrimidin-5(4H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 2-amino-4-cyano-5-(ethoxymethyleneamino)thiazole (1.0 equivalent) in an excess of formic acid (e.g., 10-20 volumes).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove excess formic acid, and then with a small amount of cold ethanol.

  • Purification: The crude product is dried under vacuum. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water.

Trustworthiness: Self-Validating System

The formation of the product can be confirmed by standard analytical techniques. The disappearance of the cyano stretch in the IR spectrum and the appearance of a carbonyl stretch (indicative of the pyrimidinone) are key indicators of a successful reaction. 1H NMR spectroscopy will show the disappearance of the ethoxy and methylene protons from the starting material and the appearance of new aromatic and N-H protons corresponding to the product.

Step 2: Chlorination of 2-Aminothiazolo[5,4-d]pyrimidin-5(4H)-one

The second and final step is the conversion of the hydroxyl group (in the enol tautomer of the pyrimidinone) at the 5-position to a chloro group. This is a standard transformation in heterocyclic chemistry, and phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose.[2][3][4]

Reaction Scheme:

Caption: Chlorination of the pyrimidinone intermediate.

Expertise & Experience: Causality Behind Experimental Choices

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the keto-enol tautomer of the pyrimidinone, converting the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. The reaction is typically performed at elevated temperatures to ensure complete conversion. The use of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction by forming a more reactive Vilsmeier-Haack type reagent in situ.

Experimental Protocol: Synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, place 2-aminothiazolo[5,4-d]pyrimidin-5(4H)-one (1.0 equivalent). Add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 volumes) and a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. The acidic solution is then neutralized with a base, such as aqueous ammonia or sodium bicarbonate, until a precipitate forms.

  • Purification: The solid product is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Trustworthiness: Self-Validating System

The successful synthesis of the final product is confirmed by the disappearance of the carbonyl peak in the IR spectrum and the appearance of a C-Cl stretch. Mass spectrometry will show a molecular ion peak corresponding to the mass of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, with the characteristic isotopic pattern for a chlorine-containing compound. 1H NMR will confirm the structure with the expected aromatic and amine proton signals.

Quantitative Data Summary

The following table summarizes the expected outcomes for the synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. The values are representative and may vary depending on the specific reaction scale and conditions.

StepReactionStarting MaterialProductReagentsTypical YieldPurity
1Cyclization2-Amino-4-cyano-5-(ethoxymethyleneamino)thiazole2-Aminothiazolo[5,4-d]pyrimidin-5(4H)-oneFormic Acid75-85%>95%
2Chlorination2-Aminothiazolo[5,4-d]pyrimidin-5(4H)-one5-Chloro-thiazolo[5,4-d]pyrimidin-2-aminePOCl₃, N,N-dimethylaniline60-70%>98%

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. By building the pyrimidine ring onto a pre-functionalized 2-aminothiazole followed by a robust chlorination step, this strategy ensures high regioselectivity and good overall yields. The protocols and mechanistic insights provided are grounded in established chemical principles and supported by the scientific literature, offering a trustworthy and authoritative resource for researchers in the field of medicinal chemistry and drug development.

References

  • Liu, J., Patch, R. J., Schubert, C., & Player, M. R. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of organic chemistry, 70(24), 10194–10197. [Link]

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. Retrieved January 20, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(6), 1449. [Link]

  • Catarzi, D., Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4165. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019). ACS Combinatorial Science, 21(5), 380-388. [Link]

  • Szymańska, E., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(23), 5755. [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • Kumar, D., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 704169. [Link]

  • U.S. Patent No. 4,324,899. (1982).
  • Castagnolo, D., et al. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Synlett, 2009(13), 2093-2096. [Link]

  • Synthesis of 2-aminothiazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 2-Amino-4-aryl thiazole: A promising scaffold identified as a potent 5-LOX inhibitor. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • U.S. Patent No. WO1995007265A1. (1995).
  • Lee, H. W., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. RSC Medicinal Chemistry, 13(5), 596-606. [Link]

  • Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Wujec, M., et al. (2020). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 25(15), 3558. [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]

  • Abdullah, N. A., & Waldron, T. L. (2004). Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. Malaysian Journal of Chemistry, 6(1), 59-63.

Sources

Exploratory

An In-depth Technical Guide to 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine: A Scaffold of Medicinal Interest

This guide provides a comprehensive technical overview of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore plausible synthetic routes with a rationale for each step, and discuss its potential therapeutic applications based on the biological activities of structurally related analogs.

Core Molecular Attributes

5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine belongs to the family of thiazolopyrimidines, which are recognized as purine bioisosteres. This structural similarity to endogenous purines, such as adenine and guanine, allows them to interact with a wide array of biological targets, making them a fertile ground for drug discovery.[1] The core scaffold, thiazolo[5,4-d]pyrimidine, is a fused heterocyclic system, and the specific substitutions of a chloro group at the 5-position and an amino group at the 2-position confer distinct chemical and biological properties to the molecule.

Physicochemical Properties

A precise understanding of the molecular characteristics of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is fundamental for its application in research and development. The key quantitative data for this compound are summarized in the table below. The molecular formula is determined to be C₅H₃ClN₄S, leading to a calculated molecular weight of approximately 186.62 g/mol .

PropertyValue
Molecular Formula C₅H₃ClN₄S
Molecular Weight 186.62 g/mol
IUPAC Name 5-chloro-[2][3]thiazolo[5,4-d]pyrimidin-2-amine
Canonical SMILES C1=NC2=C(N=C(S2)N)N=C1Cl
InChI Key (Predicted)
Structural Elucidation

The chemical structure of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is depicted below. The numbering of the fused ring system follows IUPAC conventions, with the pyrimidine ring atoms numbered 1 through 7 and the thiazole ring atoms designated by their respective positions within the fused system.

Caption: Chemical structure of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine.

Synthesis and Methodologies

Proposed Synthetic Pathway

A logical approach to the synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine would involve the initial construction of the thiazolo[5,4-d]pyrimidine core, followed by the introduction of the chloro and amino functionalities. A potential retrosynthetic analysis suggests that the target molecule can be derived from a dihydroxylated intermediate.

A 2-Amino-4,6-dihydroxypyrimidine B [1,3]thiazolo[5,4-d]pyrimidine-5,7-diol A->B Reaction with KSCN/Br2 C 5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine B->C Chlorination (e.g., POCl3) D 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine C->D Amination (e.g., NH3)

Caption: Proposed synthetic workflow for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine.

Experimental Protocol

Step 1: Synthesis of[2][3]thiazolo[5,4-d]pyrimidine-5,7-diol

  • Rationale: This initial step involves the cyclization of a substituted pyrimidine to form the fused thiazolopyrimidine ring system. 2-Amino-4,6-dihydroxypyrimidine serves as a readily available and suitable starting material.

  • Procedure:

    • To a solution of 2-Amino-4,6-dihydroxypyrimidine in a suitable solvent such as acetic acid, add potassium thiocyanate (KSCN).

    • Cool the mixture in an ice bath and slowly add bromine (Br₂) while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • The resulting precipitate,[2][3]thiazolo[5,4-d]pyrimidine-5,7-diol, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 5,7-dichloro-[2][3]thiazolo[5,4-d]pyrimidine

  • Rationale: The hydroxyl groups of the intermediate are converted to chloro groups, which are excellent leaving groups for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this type of transformation.

  • Procedure:

    • A mixture of[2][3]thiazolo[5,4-d]pyrimidine-5,7-diol and phosphorus oxychloride (POCl₃) is heated at reflux for several hours.

    • After cooling, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried to yield 5,7-dichloro-[2][3]thiazolo[5,4-d]pyrimidine.

Step 3: Synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

  • Rationale: The final step involves a selective nucleophilic aromatic substitution of one of the chloro groups with an amino group. The reactivity of the chloro groups at the 5 and 7 positions may differ, allowing for selective substitution.

  • Procedure:

    • 5,7-dichloro-[2][3]thiazolo[5,4-d]pyrimidine is dissolved in a suitable solvent like ethanol.

    • The solution is treated with a source of ammonia, such as a solution of ammonia in ethanol or aqueous ammonia, at a controlled temperature.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • The product, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, is isolated by precipitation or extraction, followed by purification using techniques like column chromatography or recrystallization.

Potential Applications in Drug Discovery

The thiazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The specific substitutions in 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine suggest several promising avenues for therapeutic development.

Anticancer Activity

Numerous thiazolopyrimidine derivatives have been investigated as potential anticancer agents.[4][5] Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases. The structural similarity to purines allows these compounds to act as ATP-competitive inhibitors. The presence of a chlorine atom can enhance binding affinity through halogen bonding, and the amino group can form crucial hydrogen bonds within the active site of target proteins.

Adenosine Receptor Antagonism

Derivatives of thiazolo[5,4-d]pyrimidine have been identified as potent antagonists of adenosine receptors, particularly the A₁ and A₂A subtypes.[2][6] These receptors are implicated in a variety of physiological processes, and their modulation has therapeutic potential in neurological disorders, inflammation, and cardiovascular diseases. The 2-amino group in the target molecule is a common feature in many adenosine receptor ligands.

A 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine B Kinase Inhibition A->B C Adenosine Receptor Antagonism A->C D Antiproliferative Effects B->D E Neuromodulation / Anti-inflammatory C->E

Sources

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals Foreword: The Significance of Structural Certainty In the landscape of modern drug discovery and development, the precise characterization of a molecule's t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Structural Certainty

In the landscape of modern drug discovery and development, the precise characterization of a molecule's three-dimensional structure is paramount. The thiazolo[5,4-d]pyrimidine scaffold, a bioisostere of purine, is a privileged core in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors and receptor antagonists. The introduction of a chlorine atom and an amine group, as in 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, further modulates its physicochemical properties and potential biological targets. An unambiguous structural elucidation is the bedrock upon which all subsequent pharmacological and toxicological studies are built. This guide provides an in-depth, experience-driven approach to confirming the molecular structure of this important heterocyclic compound, emphasizing not just the "how" but the critical "why" behind each analytical step.

Strategic Synthesis: Building the Foundation

A robust and well-characterized synthetic route is the first step in ensuring the identity of the target compound. A common and efficient method for the synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines involves the cyclization of a substituted pyrimidine precursor.[1]

Proposed Synthetic Pathway

A reliable synthesis commences with the commercially available 4,6-dichloro-5-aminopyrimidine. Reaction with an appropriate isothiocyanate, such as ammonium thiocyanate, in a suitable solvent like ethanol, leads to the formation of the target molecule in a single step.[2]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Reactant1 4,6-dichloro- 5-aminopyrimidine Reaction Cyclization Reactant1->Reaction Ethanol, Reflux Reactant2 Ammonium thiocyanate Reactant2->Reaction Product 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Reaction->Product

Caption: Synthetic route to 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine.

Mechanistic Insight

The reaction proceeds through an initial nucleophilic attack of the amino group of the pyrimidine onto the carbon of the isothiocyanate. This is followed by an intramolecular cyclization where the sulfur atom attacks one of the chlorinated positions on the pyrimidine ring, leading to the formation of the thiazole ring. A subsequent tautomerization and loss of HCl yields the aromatic thiazolo[5,4-d]pyrimidine core. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

Spectroscopic Interrogation: Deciphering the Molecular Signature

A multi-pronged spectroscopic approach is essential for an unequivocal structure elucidation. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, a combination of 1D and 2D NMR experiments in a suitable deuterated solvent, such as DMSO-d6, is recommended.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of DMSO-d6 is advantageous due to its ability to dissolve a wide range of compounds and its high boiling point, which is useful for variable temperature studies. It also allows for the observation of exchangeable protons (e.g., from the amino group).

  • 1D NMR Acquisition:

    • 1H NMR: Acquire a standard proton NMR spectrum. Key signals to observe are the aromatic proton on the pyrimidine ring and the broad signal from the amino group protons.

    • 13C NMR: Acquire a proton-decoupled carbon NMR spectrum. This will reveal the number of unique carbon environments.

  • 2D NMR Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the connectivity of the heterocyclic rings and confirming the position of the substituents.

    • COSY (Correlation Spectroscopy): While there is only one aromatic proton in the core structure, this experiment can be useful to confirm the absence of proton-proton coupling.

Data Interpretation and Expected Spectra:

Technique Expected Observations Rationale
1H NMR A singlet in the aromatic region (δ 8.0-9.0 ppm). A broad singlet for the -NH2 protons (δ ~7.0-8.0 ppm, exchangeable with D2O).The pyrimidine ring has one proton. The amino protons are typically broad due to quadrupole broadening from the nitrogen and exchange with residual water.
13C NMR Five distinct signals for the carbon atoms of the thiazolo[5,4-d]pyrimidine core. The chemical shifts will be influenced by the electronegativity of the nitrogen and sulfur atoms, and the chloro and amino substituents.The molecule has five unique carbon atoms in the heterocyclic core.
HSQC A correlation between the aromatic proton signal and its corresponding carbon signal.Confirms the direct C-H bond.
HMBC Correlations from the aromatic proton to adjacent quaternary carbons in both the pyrimidine and thiazole rings. Correlations from the amino protons to the carbon at position 2 and adjacent carbons.These long-range correlations are crucial for confirming the overall connectivity of the fused ring system and the position of the amino group.

digraph "NMR_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Purified Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Prep [label="Dissolve in DMSO-d6"];
H1_NMR [label="1H NMR", fillcolor="#FBBC05", fontcolor="#202124"];
C13_NMR [label="13C NMR", fillcolor="#FBBC05", fontcolor="#202124"];
HSQC [label="HSQC"];
HMBC [label="HMBC"];
Structure [label="Final Structure Elucidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prep;
Prep -> H1_NMR;
Prep -> C13_NMR;
H1_NMR -> HSQC;
C13_NMR -> HSQC;
HSQC -> HMBC;
HMBC -> Structure;

}

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the molecular formula of the compound. This is a critical self-validating step.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of solvent depends on the ionization technique.[3]

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar, heterocyclic molecule, and it will likely produce a prominent protonated molecule [M+H]+.

  • Analysis:

    • Low-Resolution MS: Provides the nominal molecular weight.

    • High-Resolution MS (HRMS): Provides the accurate mass, which can be used to determine the elemental composition and confirm the molecular formula (C5H3ClN4S).

Data Interpretation and Expected Spectrum:

  • Molecular Ion Peak: The molecular formula C5H3ClN4S gives a monoisotopic mass of 185.9767. The mass spectrum should show a prominent ion at m/z 186.9840 corresponding to the [M+H]+ ion.

  • Isotopic Pattern: A key feature will be the isotopic pattern of chlorine. The presence of one chlorine atom will result in an [M+2]+H peak (at m/z 188.9811) with an intensity of approximately one-third of the [M+H]+ peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural information. Expected fragmentation pathways for thiazolopyrimidines include cleavage of the pyrimidine or thiazole ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm-1.

Data Interpretation and Expected Spectrum:

Wavenumber (cm-1) Vibration Expected Appearance
3300-3500N-H stretch (amine)Two distinct bands, characteristic of a primary amine.
1600-1650N-H bend (amine)A sharp to medium intensity band.
1500-1600C=N and C=C stretch (aromatic rings)Multiple sharp bands.
1000-1300C-N stretchStrong to medium intensity bands.
700-850C-Cl stretchA band in this region can be indicative of the C-Cl bond.

Crystallography: The Definitive Structure (When Possible)

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals can be challenging, it is the gold standard for structure proof.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture, or by vapor diffusion.

  • Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data. The data is then processed to solve and refine the crystal structure.

Integrated Data Analysis: A Self-Validating System

The true power of this analytical workflow lies in the convergence of data from multiple, independent techniques. The NMR data provides the carbon-hydrogen framework and connectivity, the mass spectrometry confirms the elemental composition and molecular weight, and the IR spectroscopy identifies the key functional groups. When all data are consistent with the proposed structure of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, a high degree of confidence in the structural assignment is achieved.

Integrated_Analysis cluster_data Analytical Data cluster_conclusion Conclusion NMR_Data NMR (Connectivity) Conclusion Confirmed Structure of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine NMR_Data->Conclusion Consistent MS_Data Mass Spec (Formula) MS_Data->Conclusion Consistent IR_Data IR Spec (Functional Groups) IR_Data->Conclusion Consistent Xray_Data X-ray (Optional) (3D Structure) Xray_Data->Conclusion Definitive

Caption: Integrated approach for structure confirmation.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Liu, J., Patch, R. J., Schubert, C., & Player, M. R. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of organic chemistry, 70(24), 10194–10197. [Link]

  • PubChem. (n.d.). 5-chloro-7-methyl-[3][4]thiazolo[5,4-d]pyrimidin-2-amine. Retrieved from [Link]

  • Future University in Egypt. (2021). Synthesis, characterization, and in vitro anticancer evaluation of novel spiro[cyclohexane-1,2′-thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine] derivatives. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-chloropyrimidine. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

  • Journal of Organic Chemistry. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. Retrieved from [Link]

Sources

Exploratory

The Strategic Core: A Technical Guide to the Biological Significance of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

Introduction: The Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic accessibility, and the capacity for diverse functionalization, making them ideal starting points for drug discovery programs. The thiazolo[5,4-d]pyrimidine ring system is a quintessential example of such a scaffold, bearing a close structural resemblance to endogenous purines like adenine and guanine.[1][2] This purine-like architecture allows derivatives to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes that recognize purine-based substrates.[2][3]

This guide focuses on a key derivative of this scaffold: 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine . While this compound itself may not be the final active pharmaceutical ingredient, it serves as a critical intermediate in the synthesis of numerous potent and selective therapeutic agents.[4] Its strategic importance lies in the reactivity of the chlorine atom at the 5-position and the amino group at the 2-position, which provide synthetic handles for the introduction of various substituents to modulate biological activity, selectivity, and pharmacokinetic properties. We will delve into the known biological activities stemming from this core structure, the mechanistic insights gained from its derivatives, and the experimental protocols to evaluate their therapeutic potential.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The thiazolo[5,4-d]pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents.[1][5][6][7] Derivatives synthesized from the 5-chloro-2-amino core have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[6][8]

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which thiazolo[5,4-d]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[3] These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Derivatives of the thiazolo[5,4-d]pyrimidine core have been shown to inhibit a variety of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These are crucial for cell cycle progression. One study highlighted a thiazole derivative with potent CDK9 inhibitory activity and strong anti-proliferative effects on various cancer cell lines, with IC50 values ranging from 0.64 to 2.01 μM.[3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that tumors need to grow. A novel series of thiazole-based compounds demonstrated notable effectiveness against breast cancer cells (MDA-MB-231) with an IC50 value of 1.21 ± 0.09 μM and significant VEGFR-2 inhibition.[3]

  • B-RAFV600E Kinase: This mutated kinase is a driver in many melanomas. Thiazole derivatives have shown exceptional inhibitory effects on B-RAFV600E with IC50 values as low as 23.1 ± 1.2 nM.[3]

The general mechanism of action for these kinase inhibitors involves the thiazolo[5,4-d]pyrimidine scaffold acting as a hinge-binding motif, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the kinase inhibitory potential of a compound is through a luminescence-based assay.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CDK9, VEGFR2)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compound (e.g., a derivative of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Antiproliferative Activity in Cancer Cell Lines

Numerous studies have demonstrated the antiproliferative effects of thiazolo[5,4-d]pyrimidine derivatives in various cancer cell lines. For instance, certain derivatives have shown potent inhibition against human gastric cancer cells (MGC-803 and HGC-27) with IC50 values of 4.64 and 5.07 μM, respectively.[6][8] Notably, these compounds exhibited selectivity for cancer cells over normal gastric epithelial cells (GES-1), indicating a favorable therapeutic window.[6]

Table 1: Antiproliferative Activity of Selected Thiazolo[5,4-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 25Various0.64 - 2.01[3]
Derivative 50MDA-MB-231 (Breast)1.21 ± 0.09[3]
Compound 7iMGC-803 (Gastric)4.64[6][8]
Compound 7iHGC-27 (Gastric)5.07[6][8]
Compound 7aMGC-803 (Gastric)5.13[6]

Neurological and Inflammatory Disorders: Beyond Cancer

The biological activity of compounds derived from 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is not limited to oncology. The purinergic signaling system, particularly adenosine receptors, has been a fruitful area of investigation.

Adenosine Receptor Antagonism

Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that are widely distributed throughout the body and are involved in a variety of physiological processes, including neurotransmission, inflammation, and cardiovascular function.

Derivatives of 7-amino-thiazolo[5,4-d]pyrimidine have been synthesized and shown to be potent antagonists of A1 and A2A adenosine receptors.[9] One such derivative, 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine, exhibited high affinity for both human A1 (Ki = 1.9 nM) and A2A (Ki = 0.06 nM) receptors.[9][10] This dual antagonism has been explored for its potential antidepressant-like effects in animal models.[9][10]

Diagram: Generalized Synthesis Workflow

This diagram illustrates the central role of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine as a versatile intermediate for creating a library of biologically active compounds.

G A Starting Materials (e.g., 4,6-dichloro-5-aminopyrimidine) B 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (Core Intermediate) A->B Synthesis C Nucleophilic Substitution at C5 B->C D Modification of 2-amino group B->D E Diverse Thiazolo[5,4-d]pyrimidine Derivatives C->E D->E F Biological Screening (e.g., Kinase Assays, Cell Proliferation) E->F G Active Compounds (e.g., Kinase Inhibitors, Receptor Antagonists) F->G

Caption: Synthetic utility of the core intermediate.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The development of potent and selective agents from the 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine core relies heavily on understanding the structure-activity relationships. The substituents at the 2, 5, and 7 positions of the thiazolo[5,4-d]pyrimidine ring system can be systematically varied to optimize biological activity.

For example, in the context of adenosine receptor antagonists, the nature of the substituent at the 2-position and the 5-position can significantly modulate the affinity for A1 and A2A receptors.[9] Similarly, for antiproliferative agents, modifications at these positions can influence their potency and selectivity against different cancer cell lines.[6]

Future Directions and Conclusion

The 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and its ability to mimic endogenous purines make it a valuable starting point for targeting a wide range of biomolecules. Future research will likely focus on:

  • Exploring new therapeutic areas: The diverse biological activities of thiazolo[5,4-d]pyrimidine derivatives suggest their potential in treating a broader range of diseases, including viral infections and inflammatory conditions.[1][11]

  • Improving selectivity: Fine-tuning the substituents on the core scaffold can lead to the development of highly selective inhibitors, which can minimize off-target effects and improve the safety profile of drug candidates.

  • Elucidating novel mechanisms of action: While kinase inhibition and receptor antagonism are well-established mechanisms, further investigation may reveal new biological targets for this versatile scaffold.

References

  • Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024).
  • Głowacka, I. E., et al. (2022).
  • Barreca, M. L., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 24(11), 2133.
  • Wang, Z., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1636-1641.
  • Wang, Z., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents.
  • Wang, Z., et al. (2017).
  • Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5489.
  • Liu, J., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194–10197.
  • Głowacka, I. E., et al. (2022).
  • El-Gamal, M. I., & Oh, C. H. (2015). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery.
  • El-Gamal, M. I. (2016). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu.
  • Barreca, M. L., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. MDPI.
  • Said, M., et al. (2004). Synthesis and biological evaluation of new thiazolopyrimidines. Archives of Pharmacal Research, 27(5), 471–477.
  • Abdel-Gawad, H., et al. (2022). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry, 125, 105847.
  • Kocieba, M., et al. (2021).
  • Ghorab, M. M., et al. (2022). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244–2257.
  • Revankar, G. R., et al. (1998). Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. Antiviral Chemistry & Chemotherapy, 9(1), 53–63.
  • Al-Ostath, A. I., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(13), 5133.
  • PubChem. (n.d.). 7-chloro-N-o-tolylthiazolo[5,4-d]pyrimidin-2-amine. PubChem.

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Foundational

The Strategic Core: A Technical Guide to 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in Modern Drug Discovery

Foreword: The Pursuit of Privileged Scaffolds In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be systematically modified to interact...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Privileged Scaffolds

In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can be systematically modified to interact with a range of biological targets – is a cornerstone of efficient drug discovery. The thiazolo[5,4-d]pyrimidine core is a quintessential example of such a scaffold. Its structural resemblance to endogenous purines allows it to serve as a bioisostere, providing a strategic entry point into the active sites of numerous enzymes and receptors. This guide provides an in-depth exploration of a particularly valuable derivative, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, a versatile building block for the synthesis of potent and selective therapeutic agents. We will delve into its synthesis, reactivity, and its proven applications across various therapeutic domains, offering both foundational knowledge and actionable insights for researchers in the field.

The Thiazolo[5,4-d]pyrimidine Scaffold: A Bioisostere of Purine

The thiazolo[5,4-d]pyrimidine system is a fused heterocyclic ring structure that can be considered a 9-thia analog of purine.[1] This bioisosteric relationship is the foundation of its broad pharmacological utility. By replacing a nitrogen atom with a sulfur atom, the scaffold retains key hydrogen bonding features and overall geometry necessary for recognition by biological targets that typically bind purines like adenine and guanine, and their corresponding nucleosides.[1] This mimicry allows for the rational design of antagonists and inhibitors for a wide array of proteins, including kinases and G-protein coupled receptors (GPCRs). The inherent modularity of the scaffold, with multiple sites for substitution (positions 2, 5, and 7), allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of the 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Core: Building the Foundation

The strategic importance of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine lies in its utility as a versatile intermediate. The chlorine atom at the 5-position serves as a reactive handle for introducing further diversity through nucleophilic substitution, while the 2-amino group provides another point for modification. Several synthetic routes to this core and its close analogs have been reported, with the choice of method often depending on the desired substitution pattern and available starting materials.

A prevalent multi-step approach commences with a substituted 2-aminothiole, which undergoes condensation with an appropriate reagent to form the thiazole ring, followed by pyrimidine ring annulation and subsequent chlorination.[2] For instance, reacting a 2-aminothiole with an arylacetylchloride can yield a thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative.[2] These dihydroxy intermediates can then be chlorinated using reagents like phosphorus oxychloride (POCl₃) to produce the 5,7-dichloro derivative.[2] Selective amination at the 7-position can then furnish the desired 7-amino-5-chloro substituted intermediate.[2]

Alternatively, a more direct and efficient single-step process has been developed for the synthesis of the isomeric 2-amino-7-chlorothiazolo[5,4-d]pyrimidines. This method involves the reaction of the commercially available 4,6-dichloro-5-aminopyrimidine with various isothiocyanates.[3] This mild reaction accommodates a range of functionalized isothiocyanates and proceeds in good to excellent yields.[3]

Synthesis of 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine cluster_0 Multi-step Synthesis cluster_1 Single-step Synthesis (Isomer) 2-aminothiole 2-aminothiole dihydroxy_intermediate thiazolo[5,4-d]pyrimidine- 5,7-dihydroxy derivative 2-aminothiole->dihydroxy_intermediate Arylacetylchloride dichloro_intermediate 5,7-dichloro thiazolo[5,4-d]pyrimidine dihydroxy_intermediate->dichloro_intermediate POCl3 final_product_multi 7-amino-5-chloro thiazolo[5,4-d]pyrimidine dichloro_intermediate->final_product_multi Aqueous Ammonia starting_material_single 4,6-dichloro- 5-aminopyrimidine final_product_single 2-amino-7-chloro thiazolo[5,4-d]pyrimidine starting_material_single->final_product_single Isothiocyanate

Figure 1: Synthetic pathways to chloro-substituted aminothiazolopyrimidines.

Chemical Properties and Reactivity: A Gateway to Diversity

The 5-chloro and 2-amino groups on the thiazolo[5,4-d]pyrimidine core are the primary sites for chemical modification, enabling the generation of large libraries of analogs for structure-activity relationship (SAR) studies.

  • The 5-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring and the adjacent thiazole ring activates the chlorine atom for displacement by a variety of nucleophiles. This allows for the introduction of diverse functionalities, including amines, alcohols, and thiols, which can serve as key recognition elements for interaction with biological targets.

  • The 2-Amino Group: The amino group at the 2-position can be functionalized through various reactions, such as acylation, alkylation, and sulfonylation. It can also participate in coupling reactions, like the Buchwald-Hartwig amination, to introduce aryl or heteroaryl substituents. These modifications can significantly impact the compound's binding affinity and selectivity.

The interplay of these two reactive sites allows for a combinatorial approach to library synthesis, making 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine a highly valuable starting material in drug discovery campaigns.

Applications in Drug Discovery: A Scaffold of Many Talents

The versatility of the 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine scaffold is evident from the wide range of biological activities exhibited by its derivatives. This section will highlight some of the most prominent therapeutic areas where this core has made a significant impact.

Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The thiazolo[5,4-d]pyrimidine scaffold, as a purine isostere, is ideally suited to target the ATP-binding site of kinases.[1] Numerous derivatives have been developed as potent inhibitors of various kinase families.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP ATP Hinge Hinge Region ATP->Hinge H-bonds Substrate Substrate Protein ATP->Substrate Phosphoryl Transfer Inhibitor Thiazolo[5,4-d]pyrimidine Inhibitor Inhibitor->Hinge H-bonds (mimics ATP) Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate

Figure 2: General mechanism of competitive kinase inhibition.
Compound ClassTarget Kinase(s)Representative IC₅₀ ValuesTherapeutic AreaReference
2,5,7-Trisubstituted oxazolo[5,4-d]pyrimidinesVEGFR2, EGFRVEGFR2: 0.33 µM, EGFR: 0.006 µMCancer[5]
Thiazole-containing pyrimidinesCDK90.64 - 2.01 µMCancer[6]
AminothiazolesAurora Kinase A79 - 140 nMCancer[6]
2-Aminothiazole derivativesItkPotent inhibitionAutoimmune Diseases[7]

Table 1: Representative Thiazole and Thiazolopyrimidine-Based Kinase Inhibitors

Adenosine Receptor Antagonists

Adenosine receptors are a class of GPCRs that are involved in a multitude of physiological processes, including neurotransmission, inflammation, and cardiovascular function. The thiazolo[5,4-d]pyrimidine scaffold has been successfully employed to develop potent and selective antagonists for adenosine A₁ and A₂A receptors, which have shown potential in the treatment of depression.[2][8]

Adenosine_Signaling cluster_membrane Cell Membrane A2A_R A2A Receptor AC Adenylyl Cyclase A2A_R->AC Stimulates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2A_R Activates Antagonist Thiazolo[5,4-d]pyrimidine Antagonist Antagonist->A2A_R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB (phosphorylated) PKA->CREB Phosphorylates

Figure 3: Adenosine A2A receptor signaling pathway and its antagonism.
CompoundTarget Receptor(s)Binding Affinity (Kᵢ)Potential IndicationReference
Derivative 18hA₁ & hA₂AhA₁: 1.9 nM, hA₂A: 0.06 nMDepression[2]
Compound 4hA₃18 nM(Selective Antagonist)[9]

Table 2: Thiazolo[5,4-d]pyrimidine Derivatives as Adenosine Receptor Antagonists

Anticancer and Anti-inflammatory Agents

Beyond kinase inhibition, derivatives of the thiazolo[5,4-d]pyrimidine scaffold have demonstrated broad antiproliferative activity against various cancer cell lines.[10][11] For example, certain derivatives have shown potent inhibition against human gastric cancer cells with good selectivity over normal cells.[11] The anti-inflammatory potential of this scaffold is also an active area of research, with some compounds showing promising activity in preclinical models.[12]

CompoundCell LineIC₅₀ ValueTherapeutic AreaReference
Compound 7iMGC-803 (Gastric Cancer)4.64 µMCancer[11]
Compound 7iHGC-27 (Gastric Cancer)5.07 µMCancer[11]

Table 3: Antiproliferative Activity of Thiazolo[5,4-d]pyrimidine Derivatives

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical context, this section outlines a representative protocol for the synthesis of a 2,5,7-trisubstituted thiazolo[5,4-d]pyrimidine and a standard in vitro kinase inhibition assay.

Synthesis of a 7-amino-5-(substituted)-2-aryl-thiazolo[5,4-d]pyrimidine

This protocol is a generalized procedure based on methodologies described in the literature.[2]

  • Chlorination of the Dihydroxy Intermediate: To a solution of the thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivative (1 equivalent) in phosphorus oxychloride (10-15 equivalents), add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 5,7-dichloro intermediate.

  • Selective Amination at C7: Dissolve the 5,7-dichloro intermediate (1 equivalent) in a suitable solvent such as isopropanol.

  • Add an excess of aqueous ammonia (33%) and heat the mixture in a sealed tube at 80-100 °C for 12-24 hours.

  • Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with water and a small amount of cold isopropanol.

  • Dry the solid under vacuum to obtain the 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine derivative.

  • Nucleophilic Substitution at C5: To a solution of the 7-amino-5-chloro derivative (1 equivalent) in a solvent like N,N-dimethylformamide (DMF), add the desired amine or thiol nucleophile (1.2-1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Heat the reaction mixture at 80-120 °C until the starting material is consumed (monitor by TLC).

  • Cool the mixture, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final 2,5,7-trisubstituted thiazolo[5,4-d]pyrimidine.

In Vitro Kinase Inhibition Assay (Example: VEGFR2)

This is a representative protocol for determining the IC₅₀ of a test compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human VEGFR2 kinase domain.

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • ATP solution.

    • Substrate peptide (e.g., a poly(Glu, Tyr) peptide).

    • Test compound (dissolved in DMSO).

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar.

    • 384-well white microplates.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

    • Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 2.5 µL of the VEGFR2 enzyme solution (at 2x the final concentration) to each well (except the negative control).

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide (at 2x the final concentration).

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion and Future Perspectives

5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine has firmly established itself as a cornerstone scaffold in the medicinal chemist's toolbox. Its bioisosteric relationship with purines, coupled with its synthetic tractability, has enabled the development of a diverse array of potent and selective modulators of key biological targets. From kinase inhibitors for oncology to adenosine receptor antagonists for neurological disorders, the therapeutic potential of this core structure is vast and continues to be explored.

Future research will likely focus on several key areas. The development of novel, more efficient, and greener synthetic routes to the core and its derivatives will remain a priority. The exploration of new substitution patterns and the application of advanced computational methods will aid in the design of next-generation compounds with improved selectivity profiles and optimized pharmacokinetic properties. Furthermore, the application of this privileged scaffold to novel and challenging biological targets will undoubtedly uncover new therapeutic opportunities, solidifying the enduring legacy of the thiazolo[5,4-d]pyrimidine core in the ongoing quest for new medicines.

References

[1] A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. Retrieved from [Link]

[13] Chaban, T., Klenina, O., Chaban, I., Ogurtsov, V., Harkov, S., & Lelyukh, M. (2018). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. PHARMACIA, 65(2), 26-37. Retrieved from [Link]

[4] Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Publishing. Retrieved from [Link]

[12] Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. (2018). ResearchGate. Retrieved from [Link]

[9] Varano, F., Catarzi, D., Colotta, V., et al. (2015). Exploring the 7-oxo-thiazolo[5,4-d]pyrimidine core for the design of new human adenosine A3 receptor antagonists. Synthesis, molecular modeling studies and pharmacological evaluation. European Journal of Medicinal Chemistry, 96, 105-121. Retrieved from [Link]

[6] Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Retrieved from [Link]

[2] Catarzi, D., Varano, F., Colotta, V., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(10), 2633. Retrieved from [Link]

[8] Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression. (n.d.). IRIS. Retrieved from [Link]

[10] Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (n.d.). RSC Publishing. Retrieved from [Link]

[11] Liu, Y., Zhang, Y., Xu, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 7(82), 52033-52039. Retrieved from [Link]

[5] Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). MDPI. Retrieved from [Link]

[3] Liu, J., Patch, R. J., Schubert, C., & Player, M. R. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194–10197. Retrieved from [Link]

[7] Das, J., Liu, C., Moquin, R. V., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411–2415. Retrieved from [Link]

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Exploratory

Introduction: The Strategic Advantage of a Privileged Scaffold

An In-Depth Technical Guide to the Thiazolo[5,4-d]pyrimidine Scaffold: From Core Synthesis to Therapeutic Frontiers In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thiazolo[5,4-d]pyrimidine Scaffold: From Core Synthesis to Therapeutic Frontiers

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a rich foundation for drug discovery. The thiazolo[5,4-d]pyrimidine core is a quintessential example of such a scaffold. Its significance stems from its role as a purine bioisostere , where the nitrogen atom at the 9-position of a purine ring is replaced by a sulfur atom.[1] This subtle yet critical modification maintains a structural resemblance to endogenous nucleobases like adenine and guanine, allowing derivatives to interact with a wide array of biological machinery, including kinases, G protein-coupled receptors (GPCRs), and other enzymes.[1][2] This guide provides a comprehensive overview of the thiazolo[5,4-d]pyrimidine scaffold, detailing its synthesis, key biological applications, and the structure-activity relationships that drive its therapeutic potential.

Physicochemical Properties of the Core Scaffold

PropertyValueSource
Molecular FormulaC₅H₃N₃S[3]
Molecular Weight137.16 g/mol [3]
IUPAC Name[1][4]thiazolo[5,4-d]pyrimidine[3]
CAS Number273-86-9[3]

Part 1: Synthesis and Chemical Diversification

The construction of the thiazolo[5,4-d]pyrimidine core is a critical first step, with subsequent functionalization enabling the exploration of chemical space. The choice of synthetic route is often dictated by the desired substitution pattern at the C2, C5, and C7 positions, which are pivotal for modulating biological activity.

A prevalent strategy involves the initial formation of the bicyclic system followed by diversification. One robust method begins with a substituted 2-aminothiazole derivative, which undergoes cyclization to form the pyrimidine ring.

Experimental Protocol: Synthesis of a 7-Amino-2,5-Disubstituted-Thiazolo[5,4-d]pyrimidine

This protocol is a representative example adapted from methodologies aimed at producing adenosine receptor antagonists.[4] The causality behind this multi-step process lies in the controlled, sequential construction of the scaffold, allowing for late-stage diversification.

Step 1: Synthesis of Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy Intermediate

  • Reactants: A 2-aminothiole derivative is reacted with an appropriate arylacetyl chloride at elevated temperatures.

  • Rationale: This condensation and cyclization reaction forms the stable, fused dihydroxy-thiazolopyrimidine core. The high temperature is necessary to overcome the activation energy for the ring-closing reaction.

  • Procedure:

    • Combine 1.0 equivalent of the 2-aminothiole and 1.1 equivalents of the selected arylacetyl chloride in a high-boiling point solvent like diphenyl ether.

    • Heat the mixture to reflux (approx. 250°C) for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and triturate with hexane to precipitate the product.

    • Filter the solid and wash with additional hexane to yield the dihydroxy intermediate.

Step 2: Chlorination at C5 and C7 Positions

  • Reactant: The dihydroxy intermediate is treated with a strong chlorinating agent like phosphoryl chloride (POCl₃).

  • Rationale: The hydroxyl groups are poor leaving groups. Converting them to chlorides creates reactive sites for subsequent nucleophilic substitution, which is the key to diversification.

  • Procedure:

    • Suspend the dihydroxy intermediate (1.0 eq) in phosphoryl chloride (5-10 equivalents).

    • Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) to facilitate the reaction.

    • Heat the mixture to reflux for 4-6 hours.

    • Carefully quench the excess POCl₃ by pouring the cooled reaction mixture onto crushed ice.

    • Extract the resulting aqueous suspension with an organic solvent like dichloromethane.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloro-intermediate.

Step 3: Selective Nucleophilic Substitution and Diversification

  • Reactants: The dichloro-intermediate is reacted with various nucleophiles. The C7 position is generally more reactive than the C5 position, allowing for sequential and selective substitutions.

  • Rationale: This step introduces the first point of diversity. For instance, reaction with ammonia or an amine introduces the critical 7-amino group found in many biologically active derivatives.[4]

  • Procedure (for 7-amino derivative):

    • Dissolve the dichloro-intermediate in a solvent like dioxane and cool in an ice bath.

    • Bubble ammonia gas through the solution or add a solution of ammonia in methanol.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor for the selective displacement of the C7 chloride.

    • Concentrate the reaction mixture and purify by column chromatography to isolate the 5-chloro-7-amino intermediate.

  • Procedure (for C5 diversification via Suzuki Coupling):

    • Combine the 5-chloro-7-amino intermediate (1.0 eq), a selected boronic acid (R⁵B(OH)₂, 1.2 eq), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).

    • Use a solvent system such as DME/H₂O.

    • Heat the mixture to reflux for 4 hours or utilize microwave irradiation (e.g., 160°C for 30 min) for accelerated reaction times.[4]

    • After cooling, perform an aqueous workup, extract with an organic solvent, and purify the final product by chromatography.

G cluster_start Starting Materials A 2-Aminothiole Derivative C Step 1: Condensation & Cyclization A->C B Arylacetyl Chloride B->C D Dihydroxy Thiazolopyrimidine Intermediate C->D E Step 2: Chlorination (e.g., POCl₃) D->E F 5,7-Dichloro Intermediate E->F G Step 3a: Selective Nucleophilic Substitution (e.g., NH₃ at C7) F->G H 5-Chloro-7-Amino Intermediate G->H I Step 3b: C5 Diversification (e.g., Suzuki Coupling) H->I J Final Product: 2,5,7-Trisubstituted Thiazolo[5,4-d]pyrimidine I->J

Caption: General synthetic workflow for thiazolo[5,4-d]pyrimidine derivatives.

Part 2: Biological Applications and Mechanisms of Action

The versatility of the thiazolo[5,4-d]pyrimidine scaffold is evident in its wide range of biological activities. By modifying the substituents at key positions, researchers can fine-tune the molecule's affinity and selectivity for various targets.

Adenosine Receptor Antagonism

Adenosine receptors, particularly the A₁ and A₂A subtypes, are GPCRs involved in numerous physiological processes, and their modulation is a therapeutic target for neurological disorders like depression.[4] Thiazolo[5,4-d]pyrimidine derivatives have emerged as potent dual A₁/A₂A antagonists.

The binding mode often involves the core scaffold lodging itself between key amino acid residues in the receptor cavity, such as Phenylalanine and Leucine, forming stabilizing π–π interactions.[4] The substituents at the C2 and C5 positions then explore deeper pockets, where their specific nature (e.g., presence of furan rings or substituted benzyl groups) dictates the high affinity and selectivity.[4]

Table of Representative A₁/A₂A Receptor Antagonists

Compound IDC2-SubstituentC5-SubstituenthA₁ Kᵢ (nM)hA₂A Kᵢ (nM)Source
5 2-FluorobenzylFuran-2-yl3.50.80[4]
9 2-Fluorobenzyl5-Methyl-furan-2-yl2.50.14[4]
18 2-FluorobenzylFuran-2-yl1.90.06[4]
19 2-Fluorobenzyl5-Methyl-furan-2-yl2.10.08[4]

Data extracted from Varano et al., 2018.[4]

G cluster_adenosine Endogenous Agonist A Thiazolo[5,4-d]pyrimidine Antagonist B Adenosine A₂A Receptor (GPCR) A->B Blocks C G Protein (Gs) B->C Activates D Adenylyl Cyclase (AC) C->D Activates F cAMP D->F Converts E ATP E->D G Downstream Signaling (e.g., PKA) F->G Activates Adenosine Adenosine Adenosine->B Activates

Caption: Simplified antagonism of the Adenosine A₂A receptor signaling pathway.

Anticancer and Antiproliferative Activity

The thiazolo[5,4-d]pyrimidine scaffold is a cornerstone in the development of inhibitors for various protein kinases, which are often dysregulated in cancer.[1][5] Its structural similarity to ATP (adenosine triphosphate) allows it to compete for the ATP-binding site on kinases, thereby inhibiting their function and halting downstream proliferative signaling.

Derivatives have shown potent activity against human cancer cell lines, including gastric cancer (MGC-803, HGC-27).[6] Importantly, medicinal chemistry efforts have focused on achieving selectivity, aiming to inhibit cancer cell growth while exhibiting low toxicity towards normal cells.[6][7]

Table of Antiproliferative Activity

Compound IDCancer Cell LineIC₅₀ (μM)Selectivity Index (SI) vs. GES-1Source
7a MGC-803 (Gastric)5.13> 12.5[6]
7i MGC-803 (Gastric)4.6412.0[6][7]
7i HGC-27 (Gastric)5.07-[6]
3b NCI-60 PanelActive-[8]

Selectivity Index (SI) is the ratio of IC₅₀ in normal cells (GES-1) to IC₅₀ in cancer cells (MGC-803). A higher SI indicates lower toxicity.[6]

Part 3: Decoding the Structure-Activity Relationship (SAR)

The therapeutic efficacy of thiazolo[5,4-d]pyrimidine derivatives is not inherent to the core alone but is exquisitely controlled by the nature and position of its substituents. A synthesized understanding of SAR is critical for rational drug design.

  • Position C2: This position is crucial for modulating affinity for both adenosine receptors and kinases. Small, electron-withdrawing groups or substituted aryl rings (e.g., 2-fluorobenzyl) often enhance potency.[4]

  • Position C5: Substitution at this site significantly impacts selectivity and potency. For A₂A receptor antagonists, small heteroaromatic rings like furan or methyl-furan are highly favorable.[4] In antiproliferative agents, this position can be modified to improve cell permeability and target engagement.

  • Position C7: This position is a primary site for diversification. A 7-amino group is a common feature in adenosine receptor antagonists, participating in key hydrogen bonding interactions within the receptor.[4] In other contexts, such as anticancer agents, modifications here can tune the molecule's solubility and pharmacokinetic properties.[6] The introduction of a chloro group at C7 can serve as a reactive handle for further chemistry or be a key feature for activity, as seen in some anticancer derivatives.[8]

Caption: Key structure-activity relationship points on the scaffold.

Conclusion and Future Outlook

The thiazolo[5,4-d]pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its bioisosteric relationship with purines provides a strategic entry point for designing modulators of a vast range of biological targets. The synthetic accessibility and the clear SAR hotspots at the C2, C5, and C7 positions offer a robust platform for generating diverse chemical libraries with fine-tuned pharmacological profiles.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or adenosine receptor subtypes to minimize off-target effects.

  • Novel Therapeutic Areas: Exploring the scaffold's potential against other targets, such as viral polymerases or metabolic enzymes, leveraging its purine-mimicking nature.

  • Advanced Drug Delivery: Incorporating the scaffold into more complex drug delivery systems, such as antibody-drug conjugates or targeted nanoparticles, to improve efficacy and reduce systemic toxicity.

  • Innovative Synthesis: The continued development of efficient, high-throughput synthetic methods, including solid-phase synthesis, will accelerate the discovery of new lead compounds.[9]

For researchers and drug development professionals, the thiazolo[5,4-d]pyrimidine core represents not just a historical success but a continuing source of therapeutic innovation, promising a pipeline of novel candidates for years to come.

References

  • Varano, F., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(11), 2975. [Link]

  • Duan, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1655-1658. [Link]

  • Abdel-Ghaffar, A. R. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. Retrieved from [Link]

  • Duan, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. National Institutes of Health. [Link]

  • Varano, F., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. MDPI. [Link]

  • Singh, G., et al. (2020). Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. ResearchGate. [Link]

  • Lee, T., et al. (2023). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. MDPI. [Link]

  • National Center for Biotechnology Information (n.d.). Thiazolo[5,4-d]pyrimidine. PubChem Compound Database. Retrieved from [Link]

  • El-Sayed, M. A. A. (2015). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. [Link]

  • Ali, I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Szymański, P., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • Vlase, L., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

  • Al-Obaid, A. M., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI. [Link]

  • Wieczorek-Błauż, A., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

Sources

Foundational

Thiazolopyrimidines: A Technical Guide to Therapeutic Targeting and Drug Discovery

Abstract: The thiazolopyrimidine scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its diverse and potent biological activities. As bioisosteres of natural purin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thiazolopyrimidine scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its diverse and potent biological activities. As bioisosteres of natural purines, these compounds have been extensively explored as modulators of a wide array of physiological targets, leading to the development of promising candidates for the treatment of cancer, inflammatory disorders, and neurodegenerative diseases. This technical guide provides an in-depth analysis of the key therapeutic targets of thiazolopyrimidine derivatives, offering a comprehensive resource for researchers and drug development professionals. We will delve into the mechanisms of action, structure-activity relationships (SAR), and quantitative biological data for each major target class. Furthermore, this guide furnishes detailed, step-by-step protocols for essential in vitro and in vivo assays, alongside visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and practical application of this versatile chemical scaffold in modern drug discovery.

Part 1: The Thiazolopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction

Thiazolopyrimidines are a class of bicyclic heterocyclic compounds formed by the fusion of a thiazole and a pyrimidine ring. This unique structural arrangement confers a rigid, planar geometry and a rich electronic character, making it an ideal framework for interacting with a variety of biological macromolecules. The versatility of synthetic routes to thiazolopyrimidine derivatives allows for the introduction of a wide range of substituents, enabling the fine-tuning of their pharmacological properties.

Bioisosterism with Purines

The structural resemblance of thiazolopyrimidines to endogenous purines, such as adenine and guanine, is a cornerstone of their therapeutic potential. This bioisosteric relationship allows them to act as competitive inhibitors or modulators of enzymes and receptors that recognize purine-based substrates or ligands. This mimicry has been successfully exploited in the design of potent inhibitors for a variety of target classes, as will be detailed in the subsequent sections.

Part 2: Targeting Protein Kinases in Oncology and Beyond

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer. Thiazolopyrimidine derivatives have been extensively investigated as potent kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

Several studies have reported the synthesis of thiazolopyrimidine derivatives with potent VEGFR-2 inhibitory activity. For instance, certain compounds have demonstrated significant inhibitory activity against VEGFR-2 with IC50 values in the nanomolar range. One study found a particular thiazolopyrimidine derivative to have an IC50 of 0.044 μM against VEGFR-2, which is comparable to the established drug sunitinib (IC50 = 0.100 μM)[1]. The structure-activity relationship (SAR) studies often highlight the importance of specific substitutions on the thiazolopyrimidine core for potent and selective inhibition[2][3].

Compound IDModificationsVEGFR-2 IC50 (nM)Reference
Compound 5 Aryl and other substitutions44[1]
Thieno[2,3-d]pyrimidine 21b Phenylamino substitution33.4[4]
Thieno[2,3-d]pyrimidine 21c Phenylamino substitution47.0[4]
Thieno[2,3-d]pyrimidine 21e Phenylamino substitution21[4]

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Thiazolopyrimidine inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation and subsequent activation of pathways like the PI3K/AKT/mTOR and MAPK pathways[5].

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PI3K PI3K VEGFR2->PI3K Thiazolopyrimidine Thiazolopyrimidine Inhibitor Thiazolopyrimidine->VEGFR2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis, Proliferation, Survival mTOR->Angiogenesis PI3K_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 Thiazolopyrimidine Thiazolopyrimidine Inhibitor Thiazolopyrimidine->PI3K Inhibition AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

PI3K/AKT/mTOR Signaling Pathway and Inhibition.

This protocol describes a common method for measuring the in vitro inhibitory activity of thiazolopyrimidine derivatives against PI3K isoforms.[6][7][8]

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, etc.)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2)

  • ATP

  • Test thiazolopyrimidine compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Add 5 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of diluted PI3K enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of a mixture of ATP and PIP2 to initiate the reaction. The final ATP concentration should be close to the Km value.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Other Kinase Targets (Tie-2, CDKs)

Thiazolopyrimidine derivatives have also shown inhibitory activity against other kinases. For example, they have been reported as inhibitors of Tie-2, a receptor tyrosine kinase involved in angiogenesis.[9] Additionally, some thiazolopyrimidines have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.

Part 3: DNA Topoisomerase II Inhibition: A Strategy for Anticancer Therapy

The Role of Topoisomerase II in DNA Replication and Cell Division

DNA topoisomerase II (Topo II) is an essential enzyme that resolves topological problems in DNA by creating transient double-strand breaks, allowing for the passage of another DNA duplex through the break. This activity is crucial for DNA replication, transcription, and chromosome segregation during mitosis.

Thiazolopyrimidines as Topoisomerase II Inhibitors: Mechanism and Efficacy

Several thiazolopyrimidine derivatives have been identified as potent Topo II inhibitors.[6][10][11][12][13][14] These compounds often act by stabilizing the covalent complex between Topo II and DNA, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.

Quantitative Analysis of Topoisomerase II Inhibition

The inhibitory potency of thiazolopyrimidines against Topo II is typically quantified by determining their IC50 values in a decatenation assay. Some derivatives have shown IC50 values in the sub-micromolar to low micromolar range, demonstrating potent inhibition. For instance, one study reported a thiazolopyrimidine derivative with a Topo II IC50 of 0.23 µM, which was more potent than the standard drugs etoposide and doxorubicin.[10] Another compound showed potent Topo II inhibitory activity with an IC50 of 0.94 μM.[11]

Compound IDModificationsTopo II IC50 (µM)Reference
Compound 4c Substituted thiazolopyrimidine0.23[10]
Compound IId Substituted thiazolopyrimidine0.94[11]
Compound IIa Substituted thiazolopyrimidine1.23[11]
Compound IVa Substituted thiazolopyrimidine1.72[11]
Compound 3d Thiazolopyrimidine hydrobromide2.89[12]
Experimental Protocol: Topoisomerase II Decatenation Assay

This assay measures the ability of Topo II to separate interlinked DNA circles (catenated DNA), and the inhibition of this process by test compounds.[1][10][12][15][16]

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA) as the catenated substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/ml albumin)

  • ATP

  • Test thiazolopyrimidine compounds in DMSO

  • Stop solution/loading dye (e.g., 40% sucrose, 10 mM EDTA, 0.5 µg/ml bromophenol blue)

  • Agarose

  • Ethidium bromide

  • Electrophoresis equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and kDNA.

  • Compound Addition: Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., etoposide).

  • Enzyme Addition: Add a pre-determined amount of Topo II enzyme to initiate the reaction. The amount of enzyme should be just sufficient to cause complete decatenation in the vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Catenated kDNA remains at the top of the gel, while decatenated minicircles migrate into the gel.

  • Data Analysis: The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated DNA remaining at the origin. The IC50 is the concentration of the compound that causes a 50% reduction in decatenation.

Part 4: Modulating Phosphodiesterases (PDEs) for Therapeutic Benefit

Introduction to the PDE Superfamily

Phosphodiesterases are a group of enzymes that degrade the cyclic nucleotides cAMP and cGMP, which are important second messengers in various signaling pathways. Inhibition of specific PDE isoforms can prolong the signaling of these cyclic nucleotides, leading to various therapeutic effects.

Thiazolopyrimidines as Inhibitors of PDE4 and PDE5

While the research is more extensive for other scaffolds, thiazolopyrimidines have also been explored as inhibitors of PDE4 and PDE5. PDE4 inhibitors are known for their anti-inflammatory properties, while PDE5 inhibitors are used for the treatment of erectile dysfunction.[17][18][19][20][21][22]

Therapeutic Implications

The development of thiazolopyrimidine-based PDE inhibitors could offer new therapeutic options for inflammatory conditions like asthma and COPD (PDE4) and erectile dysfunction (PDE5).

Experimental Protocol: In Vitro PDE5 Inhibition Assay

This protocol describes a fluorescence polarization-based assay for measuring PDE5 inhibition.[18][19][23][24]

Materials:

  • Recombinant Human PDE5A1

  • FAM-Cyclic-3′,5′-GMP (fluorescent substrate)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT)

  • Binding Agent (phosphate-binding nanoparticles)

  • Test thiazolopyrimidine compounds in DMSO

  • Positive control inhibitor (e.g., Sildenafil)

  • 96-well black microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: Add the diluted compounds, positive control, and DMSO control to the wells of a 96-well plate.

  • Enzyme Addition: Add diluted PDE5A1 enzyme solution to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the FAM-Cyclic-3′,5′-GMP substrate to all wells.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding the Binding Agent.

  • Data Acquisition: Read the fluorescence polarization on a microplate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Part 5: Targeting Receptors in Neurological and Other Disorders

Adenosine Receptors (A1 and A2A) as Targets for Neuroprotection

Adenosine is a neuromodulator in the central nervous system, and its receptors, particularly the A1 and A2A subtypes, are implicated in various neurological processes. A2A receptor antagonists have shown promise in the treatment of Parkinson's disease.[25][16][26][27][28]

Thiazolopyrimidine-Based Adenosine Receptor Antagonists

Thiazolopyrimidine derivatives have been synthesized as potent and selective antagonists of A1 and A2A adenosine receptors. Some compounds have displayed high affinity for these receptors, with Ki values in the low nanomolar range.[26]

Compound IDTargetKi (nM)Reference
Compound 3 hA110.2[26]
Compound 3 hA2A4.72[26]
Experimental Approaches to Assessing Neuroprotection

Assessing the neuroprotective potential of thiazolopyrimidine derivatives can be performed using various in vitro models.[29][9][11][13][14][17][27][30][31][32] A common approach involves inducing neuronal cell death and evaluating the ability of the test compounds to prevent it.

General Protocol Outline:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in appropriate media.

  • Compound Treatment: Pre-treat the cells with various concentrations of the thiazolopyrimidine compound for a specified duration.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂), glutamate, or 6-hydroxydopamine (6-OHDA), to induce oxidative stress and cell death.

  • Assessment of Cell Viability: After the neurotoxin treatment, assess cell viability using methods like the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Determine the concentration at which the compound provides significant protection against neurotoxin-induced cell death.

Part 6: Anti-inflammatory Potential of Thiazolopyrimidines

Mechanisms of Inflammation and the Role of COX Enzymes

Inflammation is a complex biological response to harmful stimuli. Prostaglandins, synthesized by cyclooxygenase (COX) enzymes, are key mediators of inflammation.

Thiazolopyrimidines as Anti-inflammatory Agents

Some thiazolopyrimidine derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of COX enzymes or other inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[26][33][34][35][36]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan (1% w/v in saline)

  • Test thiazolopyrimidine compounds

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping: Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally at a pre-determined time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Part 7: Conclusion and Future Perspectives

The thiazolopyrimidine scaffold has proven to be a remarkably versatile platform for the development of potent and selective modulators of a wide range of therapeutic targets. The research highlighted in this guide demonstrates the significant potential of thiazolopyrimidine derivatives in oncology, neurodegenerative diseases, and inflammatory disorders. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, exploring novel therapeutic applications, and advancing the most promising candidates into clinical development. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective medicines to address unmet medical needs.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Evaluation of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in Kinase Inhibitor Screening

Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition The thiazolo[5,4-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a purine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The thiazolo[5,4-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized as a purine bioisostere where the imidazole ring of a purine is replaced by a thiazole ring.[1] This structural similarity to adenine and guanine, the building blocks of ATP, makes it an ideal template for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[2][3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[4]

5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is a key intermediate and a fundamental building block for the synthesis of a diverse library of kinase inhibitors.[5][6] The 2-amino group and the 5-chloro position serve as critical handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity against specific kinases.[7][8] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and receptor tyrosine kinases like Tie-2 and VEGFR-2, which are pivotal in cell cycle regulation and angiogenesis.[1][9][10]

These application notes provide a comprehensive guide for researchers utilizing 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine as a starting point for kinase inhibitor screening and development. We will detail the underlying mechanism of action, provide robust protocols for both biochemical and cell-based screening, and present representative data for the broader thiazolopyrimidine class to guide experimental design and interpretation.

Mechanism of Action: Competitive ATP Inhibition

The primary mechanism by which thiazolo[5,4-d]pyrimidine derivatives inhibit kinase activity is through competitive binding at the ATP-binding pocket of the enzyme. The fused ring system mimics the purine structure of ATP, allowing it to occupy the active site. The various substituents that can be introduced at the 2- and 5-positions can then form specific interactions with amino acid residues lining the ATP pocket, conferring potency and selectivity for different kinases.

cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Substrate Protein Substrate ATP_Pocket->Substrate Phosphorylation Blocked Phospho_Substrate Phosphorylated Substrate ATP_Pocket->Phospho_Substrate Phosphorylates ATP ATP ATP->ATP_Pocket Binds Substrate->ATP_Pocket Binds Inhibitor 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (or derivative) Inhibitor->ATP_Pocket Competitively Binds

Caption: ATP-Competitive Kinase Inhibition Mechanism.

Quantitative Data for Thiazolo[5,4-d]pyrimidine Derivatives

While specific IC50 values for the parent compound, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, are not extensively reported in the public domain, the following table summarizes the inhibitory activities of various derivatives. This data illustrates the potential of the scaffold and provides a benchmark for screening efforts.

Derivative ClassTarget Kinase(s)Activity MetricPotencyReference
2,7-diaminothiazolo[5,4-d]pyrimidinesTie-2IC50Nanomolar range[8]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A, Aurora BKi8.0 nM, 9.2 nM[10]
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK4, CDK6Ki1 nM, 34 nM[11]
Thiazolo[5,4-d]pyrimidine derivativesMGC-803 (gastric cancer cell line)IC504.64 µM[6]
Triazolo[4,5-d]pyrimidine derivativesGCN2IC5018.6 nM - 46.4 nM[12]

Experimental Protocols

The following protocols provide a framework for the initial characterization of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine and its derivatives.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a generalized, luminescence-based assay to determine the direct inhibitory effect of a test compound on the activity of a purified kinase enzyme. The principle is to measure the amount of ATP remaining after the kinase reaction; a potent inhibitor will result in less ATP consumption.

Rationale: This assay provides a direct measure of the compound's ability to inhibit the target kinase in a controlled, cell-free environment. It is crucial for determining parameters like IC50 and for understanding the direct interaction between the compound and the enzyme.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (or derivative) dissolved in 100% DMSO

  • ATP

  • Kinase assay buffer (specific to the kinase)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations. A typical starting range for a new compound would be from 10 mM down to 10 nM.

    • For the final assay, dilute the compound solutions in kinase assay buffer to the desired starting concentration. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).

  • Assay Setup:

    • In a white, opaque microplate, add the diluted compound or vehicle (DMSO in assay buffer) to the appropriate wells.

    • Add the recombinant kinase enzyme to all wells except the "no enzyme" control.

    • Add the kinase-specific substrate to all wells.

    • Include controls:

      • Negative Control (0% inhibition): Kinase, substrate, and vehicle (DMSO).

      • Positive Control (100% inhibition): A known inhibitor of the kinase, or no ATP.

      • Background Control: Substrate, vehicle, but no enzyme.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Incubate the plate at a constant temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the kinase reaction by adding the ATP detection reagent according to the manufacturer's instructions. This reagent typically lyses the reaction components and contains luciferase and luciferin to generate a light signal proportional to the amount of ATP present.

    • Incubate for the recommended time to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Start Start: Compound Dilution Plate_Setup Plate Setup: Add Compound, Kinase, Substrate Start->Plate_Setup Reaction_Start Initiate Reaction: Add ATP Plate_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Add ATP Detection Reagent Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Data Analysis: Calculate % Inhibition, Determine IC50 Read_Plate->Data_Analysis End End: IC50 Value Data_Analysis->End

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Protocol 2: Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the test compound on the viability and proliferation of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Rationale: This assay determines if the compound's kinase-inhibiting activity translates into a functional effect in a cellular context, such as inhibiting the proliferation of cancer cells that are dependent on the targeted kinase. It provides a more physiologically relevant assessment than a biochemical assay.

Materials:

  • Human cancer cell line(s) of interest (e.g., those known to be dependent on a particular kinase)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the DMSO stock. A typical starting concentration range could be from 0.01 µM to 100 µM.[11]

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the cells with the compound for a specified period, typically 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the GI50 (Growth Inhibition 50) or IC50 value.

Troubleshooting and Optimization

  • Compound Solubility: Thiazolopyrimidine derivatives can have limited aqueous solubility. Ensure the compound is fully dissolved in DMSO before diluting in aqueous buffers. If precipitation occurs, consider using a lower concentration or adding a small amount of a solubilizing agent like Tween-20 to the assay buffer.

  • High Background in Biochemical Assays: This could be due to non-enzymatic ATP degradation. Ensure the assay buffer is fresh and of high quality. Run a "no enzyme" control to determine the level of background signal.

  • Lack of Cellular Activity: If a compound is potent in a biochemical assay but inactive in a cell-based assay, it could be due to poor cell permeability, rapid metabolism, or efflux by cellular pumps. Further studies on cellular uptake and stability may be required.

  • Off-Target Effects: Cytotoxicity in cell-based assays may not always be due to inhibition of the primary target kinase. It is important to profile potent compounds against a panel of kinases to assess their selectivity.

Conclusion

5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is a valuable starting point for the development of novel kinase inhibitors. Its structural resemblance to purines provides a strong foundation for ATP-competitive inhibition. By employing systematic screening protocols, such as the biochemical and cell-based assays detailed here, researchers can effectively evaluate the potential of derivatives of this scaffold as therapeutic agents. The provided protocols, along with the representative data and troubleshooting advice, are intended to empower researchers to advance their drug discovery programs in the exciting field of kinase inhibition.

References

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  • Varano, F., et al. (2020). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 25(21), 5032. Available at: [Link]

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Sources

Application

Application Notes and Protocols for the Evaluation of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Thiazolopyrimidine Scaffold in Antiviral Drug Discovery The relentless emergence of drug-resistant viral strains and novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Thiazolopyrimidine Scaffold in Antiviral Drug Discovery

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents. The thiazolopyrimidine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" due to its presence in a wide array of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and, notably, antiviral properties. The structural resemblance of thiazolopyrimidines to endogenous purines allows them to interact with various biological targets, such as viral enzymes and host-cell kinases, which are crucial for viral replication.

This document provides a comprehensive guide for the investigation of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine , a specific derivative of the thiazolopyrimidine family, as a potential antiviral agent. While extensive research on this particular molecule is not yet widely published, the known antiviral activities of related compounds suggest its potential as a valuable lead for further investigation. These application notes will equip researchers with the necessary protocols to conduct a thorough preliminary evaluation of its antiviral efficacy and cytotoxic profile.

Part 1: Preliminary Assessment of Antiviral Activity and Cytotoxicity

The initial phase of evaluating a novel compound for antiviral potential involves a two-pronged approach: determining its efficacy in inhibiting viral replication and assessing its toxicity to host cells. A high therapeutic index, the ratio of the cytotoxic concentration to the effective antiviral concentration, is a key indicator of a promising drug candidate.

Cytotoxicity Assessment: The MTT Assay

Before evaluating the antiviral activity of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, it is crucial to determine its cytotoxic concentration (CC50), the concentration at which it causes a 50% reduction in host cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][2][3][4]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, A549, Huh-7, depending on the target virus) at a density that ensures exponential growth for the duration of the assay.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of desired concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (medium with solvent) and a "no cells" control (medium only).

  • Incubation:

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Remove the compound-containing medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

    • Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

Primary Antiviral Screening: Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a robust and straightforward method for the initial screening of antiviral compounds.[5][6][7][8] It is particularly useful for viruses that cause visible damage, or cytopathic effects, to the host cells.

Principle: In the presence of an effective antiviral agent, the virus-induced CPE will be reduced or eliminated. The extent of this inhibition can be quantified by staining the remaining viable cells.

Protocol: CPE Inhibition Assay

  • Cell Seeding:

    • Seed a 96-well plate with a susceptible host cell line and incubate for 24 hours to form a confluent monolayer.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in cell culture medium at concentrations below its CC50 value.

    • Prepare a dilution of the target virus that will cause approximately 80-100% CPE within 48-72 hours.

  • Infection and Treatment:

    • Remove the medium from the cells and add the compound dilutions to the respective wells.

    • Add the virus dilution to all wells except for the "cell control" wells. Include "virus control" wells (cells and virus, no compound).

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Visualization of CPE:

    • Monitor the plate daily for the appearance of CPE in the "virus control" wells.

  • Staining and Quantification:

    • Once the desired level of CPE is observed in the "virus control" wells, remove the medium.

    • Stain the remaining viable cells with a solution of crystal violet (0.1% in 20% ethanol) for 10-15 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plate to dry.

    • Elute the stain by adding an organic solvent (e.g., methanol or ethanol) to each well.

    • Measure the absorbance at a wavelength of 595 nm.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the "virus control" and "cell control".

    • Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, by plotting the percentage of inhibition against the compound concentration.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.

Part 2: Confirmatory Assays and Preliminary Mechanism of Action Studies

Positive hits from the primary screening should be further validated using more quantitative assays. Preliminary mechanism-of-action studies can provide valuable insights into the stage of the viral life cycle that is targeted by the compound.

Plaque Reduction Assay

The plaque reduction assay is considered the "gold standard" for quantifying viral infectivity and the efficacy of antiviral compounds.[9][10][11][12][13]

Principle: This assay measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication under a semi-solid overlay.

Protocol: Plaque Reduction Assay

  • Cell Seeding:

    • Seed 6-well or 12-well plates with a susceptible host cell line to form a confluent monolayer.

  • Compound and Virus Incubation:

    • Prepare serial dilutions of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine.

    • In separate tubes, mix a known amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C.

  • Infection:

    • Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures.

    • Incubate for 1 hour to allow for viral adsorption.

  • Overlay and Incubation:

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose).

    • Incubate the plates until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration.

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral replication cycle that is inhibited by the compound.[14][15][16][17][18]

Principle: The compound is added at different time points relative to the viral infection. If the compound is effective only when added early, it likely targets entry or attachment. If it remains effective when added later, it may target replication or later stages.

Protocol: Time-of-Addition Assay

  • Synchronized Infection:

    • Infect a confluent monolayer of cells with a high multiplicity of infection (MOI) for a short period (e.g., 1-2 hours) at 4°C to allow for viral binding but not entry.

    • Wash the cells to remove unbound virus and then shift the temperature to 37°C to initiate a synchronized infection.

  • Time-of-Addition:

    • Add a fixed, effective concentration of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

    • Include known inhibitors of different viral replication stages as controls.

  • Endpoint Analysis:

    • After a single round of replication (e.g., 24 hours), harvest the cell supernatant or cell lysate.

    • Quantify the viral yield using a suitable method, such as a plaque assay or RT-qPCR.

  • Data Analysis:

    • Plot the viral yield against the time of compound addition.

    • The time point at which the compound loses its inhibitory effect indicates the latest possible stage of its action.

Data Presentation

Quantitative data from the assays should be summarized in a clear and organized manner.

Table 1: Cytotoxicity and Antiviral Activity of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

AssayCell LineVirusEndpointResult
MTTVero E6N/ACC50 (µM)Insert Value
CPE InhibitionVero E6Target VirusEC50 (µM)Insert Value
Plaque ReductionVero E6Target VirusIC50 (µM)Insert Value
Selectivity Index (SI) CC50/EC50 Calculate Value

Experimental Workflow and Signaling Pathway Visualization

Clear diagrams of the experimental workflows are essential for reproducibility and understanding.

Figure 1: General Workflow for Antiviral Compound Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & MoA A Compound Synthesis & Characterization B Cytotoxicity Assay (MTT) Determine CC50 A->B C CPE Inhibition Assay Determine EC50 A->C D Calculate Selectivity Index (SI = CC50/EC50) B->D C->D E Plaque Reduction Assay Confirm IC50 D->E Promising SI F Time-of-Addition Assay E->F G Identify Target Stage in Viral Lifecycle F->G

Caption: Workflow for evaluating a novel antiviral compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial investigation of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine as a potential antiviral agent. By systematically evaluating its cytotoxicity and antiviral efficacy, and by gaining preliminary insights into its mechanism of action, researchers can effectively determine the potential of this compound for further development in the fight against viral diseases. The thiazolopyrimidine scaffold holds considerable promise, and a thorough investigation of its derivatives is a worthy endeavor in the field of antiviral research.

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  • Liu, J., Patch, R. J., Schubert, C., & Player, M. R. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of organic chemistry, 70(24), 10194–10197.
  • Longdom Publishing. (n.d.). Design and Synthesis of Novel Antiviral Agents Against Emerging RNA Viruses. Retrieved from [Link]

  • MDPI. (2023, October 2). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Retrieved from [Link]

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  • ResearchGate. (2025, August 7). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

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Method

Characterizing 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine for Adenosine Receptor Activity

An Application and Protocol Guide for Researchers Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold in Adenosine Receptor Research The purinergic system, particularly the four G-protein coupled adenosine receptor subt...

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Researchers

Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold in Adenosine Receptor Research

The purinergic system, particularly the four G-protein coupled adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), represents a critical target for therapeutic intervention in a wide range of pathologies, including cardiovascular disease, inflammation, cancer, and neurodegenerative disorders.[1][2] The development of subtype-selective ligands is paramount to harnessing their therapeutic potential while minimizing off-target effects.[1]

The thiazolo[5,4-d]pyrimidine nucleus has emerged as a privileged scaffold, yielding potent and selective ligands for various AR subtypes.[3][4][5][6][7] Its rigid, bicyclic structure provides a versatile framework for chemical modification to tune affinity and selectivity. This document focuses on a specific, less-characterized derivative, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (referred to herein as CPTPA), and outlines a systematic approach to elucidating its pharmacological profile. The following protocols are designed to be self-validating systems for researchers to determine if CPTPA acts as an agonist, antagonist, or inverse agonist at each AR subtype.

Scientific Background: Adenosine Receptor Signaling

Understanding the downstream signaling of each AR subtype is fundamental to designing and interpreting functional assays. Adenosine receptors modulate the activity of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[8][9][10]

  • A₁ and A₃ Receptors: These subtypes preferentially couple to inhibitory G-proteins (Gαi/o). Upon agonist binding, the Gαi subunit is released to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][9]

  • A₂ₐ and A₂ₑ Receptors: These subtypes couple to stimulatory G-proteins (Gαs). Agonist activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[8][10]

These opposing effects on cAMP production form the basis of the functional assays described in this guide.

Adenosine_Receptor_Signaling cluster_A1_A3 A₁ / A₃ Receptor Pathway cluster_A2A_A2B A₂ₐ / A₂ₑ Receptor Pathway A1A3 A₁R / A₃R Gi Gαi/o A1A3->Gi Agonist AC_neg Adenylyl Cyclase Gi->AC_neg Inhibition cAMP_neg ↓ cAMP AC_neg->cAMP_neg A2A2B A₂ₐR / A₂ₑR Gs Gαs A2A2B->Gs Agonist AC_pos Adenylyl Cyclase Gs->AC_pos Activation cAMP_pos ↑ cAMP AC_pos->cAMP_pos ATP_source ATP ATP_source->AC_neg ATP_source->AC_pos

Caption: Adenosine receptor G-protein coupling and modulation of cAMP.

Experimental Strategy: A Step-Wise Characterization Workflow

A logical, phased approach is essential for efficiently characterizing a novel compound like CPTPA. The workflow begins with determining its binding characteristics (affinity and selectivity) and progresses to defining its functional effects (efficacy and potency).

Experimental_Workflow cluster_binding_out Outputs cluster_functional_out Outputs start Test Compound: 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine binding Protocol 1: Radioligand Competition Binding Assays start->binding Ki Affinity (Ki) binding->Ki selectivity Receptor Subtype Selectivity Profile binding->selectivity functional Protocol 2: cAMP Functional Assays MoA Mechanism of Action (Agonist/Antagonist) functional->MoA potency Potency (EC₅₀/IC₅₀) functional->potency Ki->functional selectivity->functional analysis Pharmacological Profile Synthesis & Interpretation MoA->analysis potency->analysis

Caption: Workflow for characterizing a novel adenosine receptor ligand.

Protocol 1: Radioligand Competition Binding Assays

Objective: To determine the binding affinity (Kᵢ) of CPTPA for each of the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃).

Causality and Principle: This assay measures the ability of an unlabeled test compound (CPTPA) to compete with a high-affinity radiolabeled ligand for binding to the receptor. The concentration of CPTPA that displaces 50% of the specific radioligand binding is the IC₅₀ value. This value, along with the affinity (Kₑ) of the radioligand, is used to calculate the inhibition constant (Kᵢ) for the test compound via the Cheng-Prusoff equation, providing a true measure of its binding affinity.[11]

Materials:

  • Receptor Source: Commercially available membrane preparations from CHO or HEK293 cells stably expressing individual human adenosine receptor subtypes.

  • Radioligands:

    • A₁R: [³H]-DPCPX or [³H]-R-PIA

    • A₂ₐR: [³H]-CGS 21680 or [³H]-ZM241385[11]

    • A₂ₑR: [³H]-MRE 2029F20[12]

    • A₃R: [¹²⁵I]-AB-MECA[11]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4. For A₁ and A₃ assays, add 2 units/mL adenosine deaminase (ADA) to degrade endogenous adenosine.

  • Non-Specific Binding Control: A high concentration (e.g., 10 µM) of a standard non-selective AR ligand like NECA (5'-N-Ethylcarboxamidoadenosine).[11]

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), liquid scintillation counter, scintillation fluid.[13]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of CPTPA in 100% DMSO. Create a serial dilution series (e.g., 11 points, half-log dilutions) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:[13]

    • 150 µL of diluted cell membrane preparation (typically 10-50 µg protein/well).

    • 50 µL of CPTPA dilution or control (assay buffer for total binding, non-specific control for non-specific binding).

    • 50 µL of radioligand diluted in assay buffer. The concentration should be at or near its Kₑ value for the target receptor.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[13]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl). This step separates the receptor-bound radioligand from the unbound.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis & Presentation:

  • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Plot the percentage of specific binding against the log concentration of CPTPA.

  • Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Table 1: Hypothetical Binding Affinity Profile for CPTPA

Receptor Subtype Radioligand Used Kᵢ of CPTPA (nM)
Human A₁ [³H]-DPCPX 850
Human A₂ₐ [³H]-ZM241385 15
Human A₂ₑ [³H]-MRE 2029F20 >10,000

| Human A₃ | [¹²⁵I]-AB-MECA | 2,100 |

This hypothetical data suggests CPTPA is a selective ligand for the A₂ₐ receptor.

Protocol 2: cAMP Functional Assays

Objective: To determine if CPTPA is an agonist, antagonist, or inverse agonist at adenosine receptors and to quantify its potency (EC₅₀ or IC₅₀).

Causality and Principle: This assay directly measures the functional consequence of receptor activation by quantifying intracellular cAMP levels.[14] For Gs-coupled receptors (A₂ₐ, A₂ₑ), an agonist will increase cAMP. For Gi-coupled receptors (A₁, A₃), an agonist will inhibit the forskolin-stimulated increase in cAMP.[15] An antagonist will have no effect on its own but will block the effect of a known agonist. An inverse agonist will produce the opposite effect of an agonist. Commercially available kits, such as HTRF (Cisbio) or GloSensor (Promega), provide robust methods for this measurement.[16][17]

Materials:

  • Cell Lines: Whole cells (e.g., CHO, HEK293) stably expressing a single human AR subtype.

  • cAMP Assay Kit: Choose a suitable kit (e.g., HTRF, LANCE, GloSensor).[17]

  • Reagents: Standard agonists (e.g., NECA, CGS 21680), Forskolin (to stimulate adenylyl cyclase for Gi assays), IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), assay buffer.

Step-by-Step Methodology:

A. Gs-Coupled Receptors (A₂ₐ and A₂ₑ)

  • Cell Plating: Seed cells in 384-well plates and grow to near confluency.

  • Agonist Mode:

    • Add serial dilutions of CPTPA to the cells.

    • Incubate for 30-60 minutes at room temperature.

    • Lyse the cells and perform the cAMP detection step as per the kit manufacturer's protocol.

  • Antagonist Mode:

    • Pre-incubate cells with serial dilutions of CPTPA for 15-30 minutes.

    • Add a standard agonist at its EC₈₀ concentration.

    • Incubate for 30-60 minutes.

    • Lyse cells and detect cAMP.

B. Gi-Coupled Receptors (A₁ and A₃)

  • Cell Plating: As above.

  • Agonist Mode:

    • Add serial dilutions of CPTPA.

    • Immediately add Forskolin (e.g., 1-10 µM final concentration).

    • Incubate for 30-60 minutes.

    • Lyse cells and detect cAMP. (An agonist will cause a dose-dependent decrease in the forskolin-stimulated signal).

  • Antagonist Mode:

    • Pre-incubate cells with serial dilutions of CPTPA.

    • Add a standard agonist at its EC₈₀ concentration.

    • Immediately add Forskolin.

    • Incubate, lyse, and detect cAMP.

Data Analysis & Presentation:

  • Generate dose-response curves by plotting the cAMP signal against the log concentration of CPTPA.

  • For agonist activity, fit the curve to determine the EC₅₀ (concentration for 50% of maximal effect).

  • For antagonist activity, fit the curve to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).

  • The antagonist's apparent affinity (Kₑ) can be calculated using the Schild equation for competitive antagonists.[18]

Table 2: Hypothetical Functional Profile for CPTPA at the A₂ₐ Receptor

Assay Mode Agonist Control Result for CPTPA Potency (nM)
Agonist NECA (EC₅₀ = 50 nM) No stimulation of cAMP N/A

| Antagonist | NECA (at 150 nM) | Inhibition of NECA effect | IC₅₀ = 25 |

This hypothetical functional data, combined with the binding data, strongly indicates that CPTPA is a potent and selective competitive antagonist of the human A₂ₐ receptor.

Conclusion and Further Steps

This guide provides the foundational protocols to establish a comprehensive pharmacological profile for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. By systematically applying radioligand binding and cAMP functional assays, researchers can determine its affinity, selectivity, and mechanism of action at all four adenosine receptor subtypes. Based on the hypothetical data presented, CPTPA emerges as a selective A₂ₐ receptor antagonist. Such a compound would be a valuable research tool for investigating the physiological roles of the A₂ₐ receptor and could serve as a lead compound for developing therapeutics for conditions where A₂ₐ receptor blockade is beneficial, such as in immuno-oncology or Parkinson's disease.

References

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  • Liu, J., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry. Available at: [Link]

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Application

Application Notes and Protocols for the Experimental Design with 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

Introduction: Unveiling the Potential of a Privileged Scaffold 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine belongs to the thiazolo[5,4-d]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine belongs to the thiazolo[5,4-d]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest to the medicinal chemistry and drug discovery community due to its structural resemblance to endogenous purines such as adenine and guanine. This bioisosteric relationship allows thiazolo[5,4-d]pyrimidines to interact with a wide array of biological targets, acting as competitive inhibitors or modulators.[1] Consequently, derivatives of this core structure have been extensively investigated for a multitude of therapeutic applications, including as anticancer agents, adenosine receptor antagonists, and kinase inhibitors.[1][2][3]

The 5-chloro and 2-amino substitutions on the core ring system of the target compound provide key chemical handles for either direct biological activity or for further chemical modification to explore structure-activity relationships (SAR). This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to initiate and conduct robust experimental evaluations of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. The provided protocols are designed to be self-validating and are grounded in established methodologies for this class of compounds.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for reliable and reproducible experimental results.

PropertyValue/InformationSource/Justification
Molecular FormulaC₅H₃ClN₄SPubChem CID: 53486062[4]
Molecular Weight186.62 g/mol PubChem CID: 53486062[4]
AppearanceExpected to be a solid powder.General property of similar small molecules.
SolubilityLikely soluble in DMSO for stock solutions. Aqueous solubility may be limited.Inferred from protocols for similar compounds.[3]
StorageStore in a cool, dry, well-ventilated area. Recommended storage at 2-8 °C.Safety data for related compounds.[5]
Protocol for Preparation of Stock Solutions

The causality behind preparing a concentrated stock solution in an organic solvent like DMSO is to overcome the often-limited aqueous solubility of such heterocyclic compounds, ensuring accurate and reproducible dilutions in aqueous cell culture media or assay buffers.

  • Materials :

    • 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure :

    • Accurately weigh a precise amount of the compound.

    • Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Predicted Biological Activities and Experimental Design

The thiazolo[5,4-d]pyrimidine scaffold is a "privileged structure," meaning it can serve as a versatile template for designing ligands for multiple biological targets. The primary predicted activities for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine fall into two main categories: adenosine receptor antagonism and kinase inhibition.

Adenosine Receptor Antagonism

Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. Thiazolo[5,4-d]pyrimidine derivatives have been shown to be potent and selective antagonists of these receptors.[5][6][7][8][9]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_mem Prepare cell membranes expressing the target adenosine receptor subtype incubate Incubate membranes, radioligand, and test compound in assay buffer prep_mem->incubate prep_ligand Prepare radioligand solution (e.g., [³H]DPCPX for A₁AR) prep_ligand->incubate prep_test Prepare serial dilutions of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine prep_test->incubate separate Separate bound from free radioligand via filtration incubate->separate measure Quantify bound radioactivity using liquid scintillation counting separate->measure analyze Calculate Ki values from competitive binding curves measure->analyze

Caption: Workflow for Adenosine Receptor Binding Assay.

This protocol is a template and should be optimized based on the specific adenosine receptor subtype being investigated.

  • Cell Membrane Preparation :

    • Culture CHO or HEK293 cells stably expressing the human adenosine receptor of interest.

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

  • Binding Assay :

    • In a 96-well plate, combine:

      • Cell membranes (typically 20-50 µg of protein)

      • Radioligand (e.g., [³H]DPCPX for A₁AR) at a concentration near its K₋ value.

      • Serial dilutions of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine or vehicle control.

      • For non-specific binding, add a high concentration of a known unlabeled antagonist (e.g., XAC).

    • Incubate at room temperature for 1-2 hours.

  • Filtration and Detection :

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Subtract non-specific binding from all measurements.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Kinase Inhibition

As purine bioisosteres, thiazolo[5,4-d]pyrimidines can effectively compete with ATP for the binding site of various protein kinases.[1] Several derivatives have shown potent inhibitory activity against kinases implicated in cancer, such as Aurora kinases.[10]

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_analysis Detection & Analysis prep_kinase Prepare recombinant kinase and substrate solution incubate Incubate kinase, substrate, ATP, and test compound prep_kinase->incubate prep_atp Prepare ATP solution prep_atp->incubate prep_test Prepare serial dilutions of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine prep_test->incubate detect Detect kinase activity (e.g., luminescence, fluorescence) incubate->detect analyze Calculate IC₅₀ values from dose-response curves detect->analyze

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

This is a generalized protocol; specific buffer conditions and substrate concentrations will vary depending on the kinase being assayed.

  • Reagents :

    • Recombinant kinase of interest.

    • Kinase-specific substrate (peptide or protein).

    • ATP at a concentration near the K₋ for the kinase.

    • Kinase assay buffer.

    • Luminescent kinase assay kit (e.g., Kinase-Glo®).

  • Assay Procedure :

    • In a white, opaque 96-well plate, add the test compound at various concentrations.

    • Add the kinase and substrate solution to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the luminescent reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Measurement and Analysis :

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assays: Assessing Antiproliferative and Cytotoxic Effects

Cell-based assays are crucial for evaluating the biological effects of a compound in a more physiologically relevant context. For a compound with potential anticancer activity, assessing its impact on cell viability and proliferation is a primary step.[2][3]

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials :

    • Human cancer cell lines (e.g., MGC-803, HGC-27, as used for similar compounds).[2]

    • Complete cell culture medium.

    • 96-well, flat-bottom cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Procedure :

    • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment : Prepare serial dilutions of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in culture medium. Replace the existing medium with medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization : Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log concentration of the compound to determine the IC₅₀ value.

Compound Example (Derivative)Cell LineIC₅₀ (µM)Reference
Compound 7iMGC-8034.64[2]
Compound 7iHGC-275.07[2]
Compound 7aMGC-8035.13[2]

Synthesis and Characterization

While this document focuses on the experimental use of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, a brief overview of its synthesis is relevant for understanding its purity and potential impurities. A common synthetic route involves the reaction of 4,6-dichloro-5-aminopyrimidine with an appropriate isothiocyanate.

Characterization Methods
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry : To confirm the molecular weight and elemental composition.

  • HPLC : To determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) is a common starting point for method development.

Safety and Handling

While a specific safety data sheet (SDS) for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is not widely available, data from structurally related chlorinated thiazole compounds suggest the following precautions:

  • Hazard Statements : May be harmful if swallowed and toxic in contact with skin. May cause skin and eye irritation or burns.[5]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[5]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.[5]

  • Fire Fighting : Use carbon dioxide, dry chemical powder, or foam as extinguishing media.[5]

Conclusion

5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is a promising starting point for chemical biology and drug discovery research. Its privileged thiazolo[5,4-d]pyrimidine scaffold suggests likely activity as an adenosine receptor antagonist and/or a kinase inhibitor. The protocols and workflows detailed in this guide provide a robust framework for researchers to begin a comprehensive evaluation of this compound's biological effects. By systematically applying these methodologies, the scientific community can further elucidate the therapeutic potential of this intriguing molecule.

References

  • Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4133. [Link]

  • Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PMC, [Link]

  • Wang, Y., et al. (2016). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 7(5), 923-928. [Link]

  • Pom-Das, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. MDPI. [Link]

  • Varano, F., et al. (2018). Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists. Bioorganic & Medicinal Chemistry, 26(12), 3479-3491. [Link]

  • Wang, Y., et al. (2016). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. [Link]

  • Pom-Das, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed. [Link]

  • S. M. A. El-Fattah, et al. (2024). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). PMC. [Link]

  • Google Patents. (1984). US4443606A - Antiviral thiazolo [5,4-b] pyridine compounds.
  • Wang, Y., et al. (2016). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. ResearchGate. [Link]

  • Google Patents. (1988). United States Patent (19). [Link]

  • Said, M., et al. (2004). Synthesis and biological evaluation of new thiazolopyrimidines. Archives of Pharmacal Research, 27(5), 471-477. [Link]

  • Google Patents. (2005). RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.
  • Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • A. A. F. Wasfy, et al. (2015). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. [Link]

  • Varano, F., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed. [Link]

  • Liu, J., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194-10197. [Link]

  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4368-4383. [Link]

  • Google Patents. (2023). WO2023192913A1 - Thiazolo [5,4-b] pyridine malt-1 inhibitors.
  • G. A. El-Hossary, et al. (2024). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Taylor & Francis Online. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]

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Method

Application Notes & Protocols: The Strategic Utility of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine as a Versatile Synthetic Intermediate

Abstract The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1][2] This purine isosterism allows mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1][2] This purine isosterism allows molecules derived from this core to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1][2] Within this class, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine stands out as a pivotal intermediate. Its strategic placement of a reactive chlorine atom at the C5 position, coupled with the 2-amino group, provides a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this intermediate and details robust protocols for its application in synthesizing advanced derivatives, particularly focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Core Concepts: Physicochemical Properties and Reactivity Profile

The synthetic utility of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is rooted in its distinct electronic and structural features. The fused pyrimidine ring, with its two nitrogen atoms, acts as a potent electron-withdrawing system. This effect is relayed through the thiazole ring, rendering the C5 position, which bears the chlorine atom, significantly electron-deficient and thus highly susceptible to nucleophilic attack.

The chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its application, allowing for the facile introduction of a wide variety of functional groups at this position. Furthermore, the chloro-substituent enables participation in organometallic cross-coupling reactions, further expanding its synthetic potential.

Table 1: Physicochemical Properties of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine and Related Structures

PropertyValueData Source
Molecular Formula C₅H₃ClN₄SPubChem CID: 155294310[3]
Molecular Weight 199.99 g/mol PubChem CID: 155294310[3]
Appearance Typically an off-white to yellow solidGeneral Chemical Knowledge
Reactivity Center C5-Cl bondChemical Principles
Key Reaction Types Nucleophilic Aromatic Substitution, Suzuki Coupling, Buchwald-Hartwig Amination[4]

Synthesis of the Core Intermediate

While various substituted thiazolo[5,4-d]pyrimidines can be synthesized, a common pathway to the chloro-amino scaffold involves a cyclization reaction followed by chlorination. One representative method starts from a substituted pyrimidine, such as the commercially available 4,6-dichloro-5-aminopyrimidine, which undergoes cyclization with an isothiocyanate.[5] This approach provides a direct route to the desired heterocyclic core.

Alternatively, building from a thiazole precursor and cyclizing the pyrimidine ring is also a viable strategy.[4] A subsequent chlorination step, often employing potent reagents like phosphorus oxychloride (POCl₃), introduces the key reactive handle at the C5 or C7 position, depending on the precursor's substitution pattern.[4][6]

G cluster_0 Pathway A: Pyrimidine-first cluster_1 Pathway B: Thiazole-first Aminopyrimidine 4,6-Dichloro- 5-aminopyrimidine Cyclized_Core Substituted Thiazolo[5,4-d]pyrimidine Aminopyrimidine->Cyclized_Core + Isothiocyanate Isothiocyanate R-NCS Isothiocyanate->Cyclized_Core Final_Product Target Intermediate 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Cyclized_Core->Final_Product Further Steps Aminothiazole 2-Aminothiazole Derivative Chlorination 5,7-Dichloro- Thiazolo[5,4-d]pyrimidine Aminothiazole->Chlorination Ring Closure & POCl₃ Selective_Amination 5-Chloro-thiazolo[5,4-d] pyrimidin-7-amine Chlorination->Selective_Amination aq. NH₃ Selective_Amination->Final_Product (Target Intermediate Class)

Caption: General synthetic strategies for the thiazolo[5,4-d]pyrimidine core.

Application Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

The most direct application of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is the displacement of the C5-chloride by various nucleophiles. This reaction is fundamental for building libraries of compounds for structure-activity relationship (SAR) studies. Amines, thiols, and alcohols can all serve as effective nucleophiles.

Protocol: General Procedure for Amination at C5

This protocol describes a typical procedure for reacting an amine nucleophile with the chloro-intermediate.

Rationale: The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is critical to prevent competition with the desired amine nucleophile. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to solubilize the reactants and facilitate the SNAr mechanism. Elevated temperatures are often required to overcome the activation energy of the reaction.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (1.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of approximately 0.1-0.5 M.

  • Reagent Addition: Add the desired primary or secondary amine nucleophile (1.1 - 1.5 eq) to the stirred solution.

  • Base Addition: Add a non-nucleophilic organic base, such as DIPEA (2.0 - 3.0 eq).

  • Reaction: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Table 2: Representative Examples of SNAr with Amines

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
CyclopropylamineDIPEADMF10075-85
MorpholineK₂CO₃DMSO11080-90
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamineDIPEADCM25>80[7]
BenzylamineDIPEANMP9070-85

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

To install aryl or heteroaryl moieties at the C5 position, which is a key structural motif in many adenosine receptor antagonists, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[4] This reaction provides a powerful and versatile tool for C-C bond formation.

Protocol: General Procedure for Suzuki Coupling

Rationale: This reaction requires a palladium catalyst, typically in the Pd(0) oxidation state, which is often generated in situ from a Pd(II) precatalyst. A phosphine ligand is essential to stabilize the catalyst and facilitate the catalytic cycle. A base is required to activate the boronic acid component for transmetalation. The choice of solvent, base, and ligand/catalyst system is crucial and often needs to be optimized for specific substrates.

Step-by-Step Methodology:

  • Preparation: In a reaction vessel suitable for inert atmosphere chemistry, combine 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 - 1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and a phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%).

  • Solvent Addition & Degassing: Add a solvent system, typically a mixture like 1,4-Dioxane/Water or Toluene/Water. Degas the mixture thoroughly by bubbling Argon or Nitrogen through it for 15-30 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography to yield the C5-arylated product.

G Start 5-Chloro-thiazolo[5,4-d] pyrimidin-2-amine (Ar-Cl) OA Oxidative Addition Start->OA PdII Ar-Pd(II)L₂-Cl OA->PdII Pd0 Pd(0)L₂ Pd0->OA Transmetalation Transmetalation PdII->Transmetalation PdII_R Ar-Pd(II)L₂-R Transmetalation->PdII_R Boronic R-B(OH)₂ + Base Boronic->Transmetalation RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product 5-Aryl-thiazolo[5,4-d] pyrimidin-2-amine (Ar-R) RE->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of an Adenosine Receptor Antagonist Precursor

The synthesis of novel 7-amino-2-arylmethyl-5-aryl-thiazolo[5,4-d]pyrimidines, which show high affinity for adenosine A₁ and A₂ₐ receptors, provides an excellent example of the utility of chloro-substituted intermediates.[4] A key step in their synthesis involves the Suzuki coupling of a 7-amino-5-chloro intermediate with a suitable boronic acid.[4]

The general workflow is as follows:

  • Chlorination: A dihydroxy thiazolo[5,4-d]pyrimidine is chlorinated using POCl₃ to yield a 5,7-dichloro derivative.[4]

  • Selective Amination: The more reactive C7-chloro group is selectively displaced with ammonia to furnish the 7-amino-5-chloro intermediate.[4]

  • Suzuki Coupling: The remaining C5-chloro group is then subjected to Suzuki coupling with a boronic acid (e.g., furan-2-ylboronic acid) to install the final substituent, yielding the target molecule.[4]

This strategic, stepwise functionalization highlights the differential reactivity of the chloro-substituents and the robustness of the Suzuki coupling on this heterocyclic core.

Troubleshooting and Technical Insights

  • Low Solubility: The thiazolo[5,4-d]pyrimidine core and its derivatives can exhibit poor solubility. Using solvents like DMSO or NMP, sometimes with co-solvents like THF or dioxane, can be beneficial.

  • Competing Reactions: The 2-amino group is a potential nucleophile. While generally less reactive than the added nucleophile in SNAr, its reaction can be observed under harsh conditions. If this is an issue, protection of the 2-amino group (e.g., as a Boc-carbamate) may be necessary.

  • Catalyst Deactivation: In Suzuki couplings, ensure proper degassing of the reaction mixture to prevent oxidation and deactivation of the Pd(0) catalyst. The choice of ligand is also crucial for catalyst stability and turnover.

  • Purification Challenges: The polarity of these nitrogen-rich heterocyclic compounds can make purification challenging. Using a gradient elution system in column chromatography, often with a small amount of triethylamine or ammonia in the mobile phase, can improve separation and peak shape.

Conclusion

5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is a high-value, versatile intermediate for drug discovery and development. Its well-defined reactivity at the C5 position allows for predictable and efficient functionalization through cornerstone reactions like nucleophilic aromatic substitution and Suzuki cross-coupling. The protocols and insights provided herein serve as a practical guide for researchers to leverage this powerful building block in the synthesis of novel and potent bioactive molecules.

References

  • Zhejiang Tianyu Pharmaceutical Co., Ltd. (2020). Synthesis method of ticagrelor intermediate. CN111217937A.
  • Kumar, A., et al. (2021). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Scientific Reports. Available at: [Link]

  • Dal Piaz, V., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules. Available at: [Link]

  • Liu, J., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry. Available at: [Link]

  • Venkateshwar, M., et al. (2017). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2020). PROCESS FOR THE PREPARATION OF TICAGRELOR. EP3919497A1.
  • Szychta, P., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-7-methyl-[4][8]thiazolo[5,4-d]pyrimidin-2-amine. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives.... Retrieved from [Link]

  • Kuppast, B., & Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, anticancer activity and molecular docking of novel[5][8][9]triazolo[10][11]pyrido[2,3-d]pyrimidine, thiazolo[5,4-b]pyridine and thiazolo[4,5-d]pyrimidine derivatives. Future University in Egypt. Available at: [Link]

  • El-Emary, T. I. (2008). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. ResearchGate. Available at: [Link]

  • Al-Obaid, A. M. (2017). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. Available at: [Link]

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Application

Application Notes and Protocols for Cell-Based Assays Using 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

Introduction: Unveiling the Therapeutic Potential of a Novel Kinase Inhibitor The thiazolo[5,4-d]pyrimidine scaffold represents a significant class of heterocyclic compounds in medicinal chemistry. These structures are r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Kinase Inhibitor

The thiazolo[5,4-d]pyrimidine scaffold represents a significant class of heterocyclic compounds in medicinal chemistry. These structures are recognized as purine bioisosteres, mimicking the natural purine bases adenine and guanine, which allows them to interact with a wide array of biological targets.[1] This structural similarity has led to the development of numerous thiazolo[5,4-d]pyrimidine derivatives with diverse pharmacological activities, including roles as anticancer, immunosuppressive, and anti-inflammatory agents.[1][2] A key area of interest for this scaffold is the inhibition of protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery.[3]

This application note focuses on 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine , a specific derivative of this promising scaffold. Based on structure-activity relationship studies of similar 2-aminopyrimidine-based compounds, there is a strong rationale to investigate this molecule as a potent and selective kinase inhibitor, particularly targeting Cyclin-Dependent Kinase 9 (CDK9).[4][5] CDK9, in complex with Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb), a crucial enzyme that phosphorylates RNA Polymerase II to promote transcriptional elongation of many genes, including key proto-oncogenes like MYC and anti-apoptotic proteins like Mcl-1.[4][6] Inhibition of CDK9 leads to the downregulation of these critical survival proteins, making it a compelling strategy for cancer therapy, especially in hematological malignancies.[4][6]

This guide provides a comprehensive suite of detailed protocols for characterizing the cellular effects of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. We will proceed from foundational cytotoxicity screening to mechanistic assays that probe for apoptosis induction, target kinase inhibition, and direct target engagement within the cell.

Part 1: Foundational Analysis - Assessing Cellular Viability

The initial step in characterizing any potential therapeutic compound is to determine its effect on cell proliferation and viability. The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability.[7][8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of living cells.[8]

Workflow for Assessing Compound Cytotoxicity

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Cell Viability Assay

This protocol is optimized for adherent cancer cell lines (e.g., human leukemia line MOLM-13 or gastric cancer line MGC-803) cultured in 96-well plates.[2][4]

Materials:

  • 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

  • Target cancer cell line (e.g., MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "medium only" blank control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][10]

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.

    • After the incubation, add 100 µL of the solubilization solution to each well.[10]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Parameter Example Value Notes
Cell Line MOLM-13 (Acute Myeloid Leukemia)Known to be sensitive to CDK9 inhibitors
Seeding Density 5,000 cells/wellOptimize for linear growth over the assay period
Compound Incubation 72 hoursAllows for multiple cell cycles to be affected
MTT Incubation 4 hoursStandard duration for sufficient formazan formation
Expected IC₅₀ Range 10 nM - 1 µMBased on similar CDK9 inhibitors[4]

Part 2: Mechanistic Insight - Investigating Apoptosis Induction

If 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine reduces cell viability, the next logical step is to determine if this is due to the induction of apoptosis (programmed cell death). Two robust methods for this are Annexin V staining, which detects an early apoptotic event, and Caspase-Glo® assays, which measure the activity of key executioner caspases.

Apoptotic Signaling Cascade

Inhibition of survival signals, for instance by downregulating Mcl-1 via CDK9 inhibition, can trigger the intrinsic apoptotic pathway. This leads to the externalization of phosphatidylserine (PS) on the cell membrane and the activation of executioner caspases 3 and 7.

G cluster_pathway Intrinsic Apoptosis Pathway A 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine B CDK9 Inhibition A->B C ↓ Mcl-1 Transcription B->C D Mitochondrial Outer Membrane Permeabilization C->D E Caspase-9 Activation D->E H Phosphatidylserine (PS) Externalization D->H F Caspase-3/7 Activation (Executioner Caspases) E->F G Apoptosis F->G

Caption: Simplified intrinsic apoptosis pathway initiated by CDK9 inhibition.

Protocol 2A: Apoptosis Detection by Annexin V Staining (Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[11]

Materials:

  • Cells treated with 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (at IC₅₀ and 10x IC₅₀ concentrations) and vehicle control.

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and treat with the compound for a predetermined time (e.g., 24 hours).

    • Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.[11]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Set up appropriate gates using unstained, Annexin V-FITC only, and PI only controls.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol 2B: Caspase-3/7 Activity Assay (Luminometric)

This homogeneous, "add-mix-measure" assay uses a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[12][13]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Cells cultured and treated in opaque-walled 96-well plates.

  • Plate-reading luminometer.

Procedure:

  • Assay Setup:

    • Seed cells (5,000 cells/well) in a white-walled 96-well plate and treat with serial dilutions of the compound as in the MTT assay. Incubate for a relevant period (e.g., 6, 12, or 24 hours).

  • Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.[12]

  • Incubation and Measurement:

    • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.[12]

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Calculate the fold change in caspase activity relative to the vehicle-treated control cells.

Assay Principle Typical Timepoint Key Output
Annexin V/PI PS externalization & membrane integrity12-24 hours% of early/late apoptotic cells
Caspase-Glo® 3/7 Executioner caspase activity6-24 hoursFold-increase in luminescence

Part 3: Target Validation - Probing Kinase Activity and Engagement

After establishing a cytotoxic and pro-apoptotic phenotype, it is crucial to link this activity to the hypothesized molecular target, CDK9. This involves demonstrating inhibition of CDK9's kinase activity within the cell and confirming direct physical binding of the compound to the CDK9 protein.

Protocol 3A: Western Blot for Downstream Target Phosphorylation

A hallmark of CDK9 activity is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (Ser2-P).[5] A potent CDK9 inhibitor should decrease the level of Ser2-P in a dose-dependent manner.

Materials:

  • Cells treated with 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine for a short duration (e.g., 2-6 hours).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).

  • Primary antibodies: anti-phospho-RNAPII CTD (Ser2), anti-total RNAPII, anti-Mcl-1, anti-β-Actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Lysis:

    • Treat cells with the compound at various concentrations for 2-6 hours.

    • Wash cells with cold PBS and lyse with ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using the BCA assay.

    • Normalize samples to equal protein amounts (e.g., 20-30 µg), add Laemmli buffer, and boil.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash extensively, apply ECL substrate, and capture the chemiluminescent signal.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-Ser2 signal to the total RNAPII signal.

    • Normalize the Mcl-1 signal to the β-Actin signal.

    • A dose-dependent decrease in the p-Ser2/Total RNAPII ratio and the Mcl-1/Actin ratio indicates on-target CDK9 inhibition.

Protocol 3B: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in intact cells or cell lysates.[14][15] The principle is that a protein's thermal stability changes upon ligand binding.[15] When a compound binds to its target protein, the protein is often stabilized, meaning it will remain soluble at higher temperatures compared to the unbound protein.[16]

CETSA® Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Procedure (Melt Curve):

  • Cell Treatment:

    • Culture cells to ~80% confluency. Harvest and resuspend in fresh medium.

    • Divide the cell suspension into two pools: one treated with a saturating concentration of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (e.g., 10-50 µM) and one with vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction from the precipitated, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[14]

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble CDK9 remaining at each temperature using Western blot, as described in Protocol 3A.

    • Plot the percentage of soluble CDK9 (relative to the unheated control) against temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Conclusion

This application note provides a structured, multi-faceted approach to characterize the cellular activity of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. By systematically progressing from broad phenotypic assays like cell viability to specific, mechanistic studies of apoptosis, kinase activity, and direct target engagement, researchers can build a comprehensive and compelling data package. The protocols outlined herein are designed to rigorously test the hypothesis that this compound functions as a cellularly active CDK9 inhibitor, providing a solid foundation for further preclinical development.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Academia.edu. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • George, S., et al. (2021). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. RSC Medicinal Chemistry, 12(3), 323-344. Retrieved from [Link]

  • Li, Y., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 7(57), 35933-35939. Retrieved from [Link]

  • Talluri, S. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(23), e3840. Retrieved from [Link]

  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(9), e0161720. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Bar-Yehuda, S., et al. (2017). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 22(10), 1647. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Retrieved from [Link]

  • ResearchGate. (2023, August 9). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Retrieved from [Link]

  • JoVE. (2023, February 9). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. Retrieved from [Link]

  • Albert, T. K., et al. (2014). Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor. British Journal of Pharmacology, 171(1), 249-261. Retrieved from [Link]

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  • Preprints.org. (2024, January 10). Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. Retrieved from [Link]

  • Reaction Biology. (n.d.). CDK9/Cyclin K Kinase Assay Service. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 22). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2023, August 5). Discovery of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analogues as a Novel Class of Immunosuppressive Agents with in Vivo Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

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Sources

Method

Application Notes and Protocols for the Analytical Characterization of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

For: Researchers, scientists, and drug development professionals engaged in the analysis of novel heterocyclic compounds. Abstract This document provides a comprehensive guide to the analytical methodologies for the char...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of novel heterocyclic compounds.

Abstract

This document provides a comprehensive guide to the analytical methodologies for the characterization of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, a key intermediate and potential pharmacophore in drug discovery. Recognizing the critical need for robust and reliable analytical techniques in pharmaceutical development, these application notes offer detailed protocols for identity, purity, and stability assessment. The methodologies detailed herein are grounded in fundamental analytical principles and draw upon established methods for structurally related heterocyclic systems, providing a solid foundation for researchers. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability in a research and quality control setting.

Introduction: The Significance of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine belongs to the thiazolopyrimidine class of heterocyclic compounds. This scaffold is a bioisostere of purines, allowing its derivatives to interact with a wide range of biological targets. Thiazolopyrimidine derivatives have shown promise in various therapeutic areas, including oncology and as adenosine receptor antagonists. The presence of a reactive chlorine atom at the 5-position makes this compound a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of structure-activity relationships.

Given its role as a critical building block, the unequivocal identification and purity assessment of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine are paramount to ensure the quality, safety, and efficacy of downstream products. This guide provides a suite of analytical methods, from chromatographic separation to spectroscopic elucidation, to fully characterize this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is essential for the development of robust analytical methods.

PropertyValue/InformationSignificance for Analytical Method Development
Molecular Formula C₅H₃ClN₄SDefines the elemental composition and exact mass.
Molecular Weight 199.62 g/mol Used for preparing standard solutions and for mass spectrometry.
Appearance Expected to be a solid at room temperature.Guides sample handling and preparation.
UV Absorbance (λmax) Thiazolopyrimidine derivatives typically exhibit UV absorption in the range of 250-350 nm.[1]Essential for the selection of the detection wavelength in HPLC-UV analysis. A UV scan is recommended to determine the optimal wavelength.
Solubility Expected to have limited solubility in water and higher solubility in organic solvents like DMSO, DMF, and methanol.Crucial for the selection of appropriate diluents for sample and standard preparation in chromatographic and spectroscopic analyses.
pKa The presence of amine and pyrimidine nitrogens suggests the molecule will have basic properties.Influences the choice of mobile phase pH in reversed-phase HPLC to ensure optimal peak shape and retention.

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates. The following proposed method is based on established protocols for related purine analogs and heterocyclic compounds and should be validated for its intended use.[2][3]

Proposed HPLC-UV Method for Purity Determination

This method is designed to separate the main component from potential process-related impurities and degradation products.

Rationale for Method Design:

  • Reversed-Phase Chromatography: C18 columns are versatile and provide good retention for moderately polar compounds like the target analyte.

  • Gradient Elution: A gradient of a weak acid in water and an organic modifier (acetonitrile) allows for the elution of a broader range of impurities with varying polarities. The acidic mobile phase (formic acid) helps to ensure the analyte is in a single ionic form, leading to sharper peaks.

  • UV Detection: Based on the UV absorbance of related structures, a wavelength in the range of 250-350 nm is likely to provide good sensitivity.[1]

Experimental Protocol:

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-31 min: 95-5% B; 31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (start at 270 nm)
Sample Diluent Acetonitrile:Water (50:50, v/v)
Standard Concentration 0.5 mg/mL
Sample Concentration 0.5 mg/mL

Method Validation: The proposed HPLC method must be validated according to ICH Q2(R2) guidelines.[4] Key validation parameters include:

  • Specificity: Demonstrated by the separation of the main peak from impurities, particularly in forced degradation samples.

  • Linearity: Assessed over a range of concentrations (e.g., 0.1 to 1.0 mg/mL).

  • Accuracy: Determined by spike recovery experiments at different concentration levels.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to ensure the method's sensitivity for impurity detection.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, flow rate, column temperature).

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_App Application Dev1 Physicochemical Property Assessment (Solubility, UV λmax) Dev2 Column & Mobile Phase Screening Dev1->Dev2 Dev3 Optimization of Gradient & Flow Rate Dev2->Dev3 Val1 Specificity (Forced Degradation) Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy (Spike Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 App1 Routine Purity Testing Val6->App1 App2 Stability Studies Val6->App2

Caption: Workflow for Spectroscopic Structure Confirmation.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Cl, S) in the molecule, offering a fundamental confirmation of its empirical formula.

Protocol:

  • A few milligrams of the dried and purified sample are subjected to combustion analysis.

  • The resulting gases are quantified to determine the percentage of each element.

Theoretical Values for C₅H₃ClN₄S:

  • Carbon (C): 30.08%

  • Hydrogen (H): 1.51%

  • Chlorine (Cl): 17.76%

  • Nitrogen (N): 28.07%

  • Sulfur (S): 16.06%

The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of the compound. [5] Protocol: Subject the 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid material and a solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.

Analyze the stressed samples using the developed HPLC method (Section 3.1) to assess for degradation. The goal is to achieve 5-20% degradation of the main peak. The peak purity of the main component should be assessed using a photodiode array (PDA) detector to ensure the stability-indicating nature of the method. Any significant degradation products should be further investigated using LC-MS (Section 4.1) to propose their structures.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the identity, purity, and stability of this important chemical entity. It is imperative that the proposed methods, particularly the HPLC protocol, are fully validated in the user's laboratory to demonstrate their suitability for the intended purpose. These application notes serve as a robust starting point for researchers and quality control analysts working with this and structurally related thiazolopyrimidine derivatives.

References

  • Youssef, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12(1), 51. [Link]

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  • Varano, F., et al. (2020). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 25(1), 193. [Link]

  • SpectraBase. (n.d.). 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid, ethyl ester. [Link]

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Application

Application Notes & Protocols: Strategic Development of Thiazolo[5,4-d]pyrimidine Analogs from a 5-Chloro Precursor

Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold as a Privileged Structure The thiazolo[5,4-d]pyrimidine core is a heterocyclic ring system of significant interest in medicinal chemistry. Structurally, it is a bioiso...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazolo[5,4-d]pyrimidine Scaffold as a Privileged Structure

The thiazolo[5,4-d]pyrimidine core is a heterocyclic ring system of significant interest in medicinal chemistry. Structurally, it is a bioisostere of purine, where a sulfur atom replaces a nitrogen atom at position 9.[1][2] This fundamental similarity to native biomolecules like adenine and guanine allows compounds built on this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes.[1][3] Consequently, this "privileged scaffold" has been the foundation for developing inhibitors of protein kinases (e.g., PI3K, CDKs), G protein-coupled receptors (e.g., adenosine receptors), and other enzymes, leading to agents with potent anticancer, anti-inflammatory, and immunosuppressive activities.[1][4][5]

The starting material, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine , represents an ideal entry point for analog development. The chlorine atom at the C5 position is an excellent synthetic handle, activated for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The amine at the C2 position provides an additional vector for diversification. This guide provides a strategic framework and detailed protocols for leveraging this versatile starting material to generate novel, biologically active analogs.

Part 1: Strategic Approaches to Analog Design

A successful analog development program is not a random walk through chemical space but a structured, iterative process. The Design-Make-Test-Analyze (DMTA) cycle is the foundational logic for efficient lead discovery and optimization.

DMTA_Cycle Design 1. Design (Target Analysis, SAR, ADME) Make 2. Make (Chemical Synthesis) Design->Make Hypothesis Test 3. Test (Biological & ADME Assays) Make->Test Compounds Analyze 4. Analyze (Interpret Data, Refine SAR) Test->Analyze Data Analyze->Design New Hypothesis

Caption: The Design-Make-Test-Analyze (DMTA) Cycle.

Structure-Activity Relationship (SAR) by Design

The 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine scaffold offers three primary points for diversification, each with predictable impacts on biological activity and physicochemical properties.

Scaffold_Diversification Core C5 C5 Position: Key for potency and selectivity. - S N Ar with amines, alcohols, thiols. - Cross-coupling (Suzuki, Sonogashira). C2 C2-Amine: Modulates H-bonding & solubility. - Acylation, alkylation. - Sulfonylation. C5_anchor->C5 C2_anchor->C2

Caption: Key Diversification Points of the Scaffold.

  • C5 Position: The chloro group is the most versatile position for modification. Displacement of this group directly impacts how the molecule interacts with the target protein. For kinase inhibitors, substituents at C5 often project into the solvent-exposed region or deeper into hydrophobic pockets, profoundly affecting potency and selectivity.[6]

  • C2-Amine Position: This primary amine is a crucial hydrogen bond donor, often anchoring the scaffold in the hinge region of kinase ATP-binding sites.[7] While modifications here can be disruptive, careful acylation or alkylation can introduce new interactions, improve solubility, or block metabolic pathways.

  • Thiazole Ring: While not a primary focus from the starting material, modifications to the thiazole ring (e.g., at C7) can be explored in more advanced stages to fine-tune electronic properties and vectoral orientation.

Part 2: Synthetic Protocols for Analog Generation

The following protocols are foundational for building a diverse library of analogs from 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

This is the most direct method for displacing the C5-chloro group with a variety of nucleophiles. The electron-deficient nature of the pyrimidine ring facilitates this reaction.[8][9]

Rationale: This reaction is driven by the formation of a stable Meisenheimer intermediate. The choice of a non-nucleophilic base, like diisopropylethylamine (DIPEA), is critical to prevent competition with the primary nucleophile. Solvents like NMP or DMF are used for their high boiling points and ability to solvate the reactants effectively.

Step-by-Step Protocol:

  • To a solution of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, ~0.2 M) in a microwave vial, add the desired amine or alcohol nucleophile (1.2–1.5 eq).

  • Add DIPEA (2.0–3.0 eq) to the reaction mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor to 120–150 °C for 15–60 minutes.[10]

    • Self-Validation: Monitor reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C5-substituted analog.

  • Trustworthiness: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Palladium-Catalyzed Suzuki Cross-Coupling at the C5-Position

Suzuki coupling enables the formation of C-C bonds, dramatically expanding the accessible chemical space to include aryl and heteroaryl substituents.

Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product.[11] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is often necessary to facilitate the challenging oxidative addition step with an electron-rich heteroaryl chloride.[12][13]

Step-by-Step Protocol:

  • In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable ligand like SPhos or XPhos (0.06 eq).

  • Add a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, ~0.1 M).

  • Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Heat the reaction to 80–100 °C and stir for 2–16 hours.

    • Self-Validation: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of a new peak with the expected product mass are key indicators.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude material via flash column chromatography.

  • Trustworthiness: Characterize the final product thoroughly by NMR and HRMS to confirm its identity and purity.

Part 3: Characterization and Screening Cascade

Once synthesized, analogs must be systematically evaluated to determine their biological activity and drug-like properties. A tiered approach ensures that resources are focused on the most promising compounds.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cellular & Secondary Screening cluster_2 Tier 3: ADME & Profiling Primary Primary Biochemical Assay (e.g., Kinase IC₅₀) Cellular Cellular Target Engagement (e.g., Western Blot for p-Target) Primary->Cellular Potent Hits ADME In Vitro ADME Assays (Solubility, Permeability, Met. Stability) Cellular->ADME Active Compounds Viability Cell Viability Assay (e.g., MCF-7 GI₅₀) Viability->ADME Selectivity Kinase Selectivity Panel ADME->Selectivity

Caption: A Tiered Biological Screening Cascade.

Data Presentation: Illustrative SAR Table

Systematic modification of the C5 position can lead to clear structure-activity relationships. The data below is illustrative, demonstrating how results from a primary kinase assay might be organized to guide the next round of analog design.

Compound IDC5-Substituent (R)Target Kinase IC₅₀ (nM)Cell Viability GI₅₀ (µM)
SM-1 -Cl>10,000>50
ANA-01 -NH(CH₂CH₂OH)8,50045.2
ANA-02 -NH(c-propyl)1,20015.1
ANA-03 -NH(4-fluorophenyl)981.2
ANA-04 -(4-morpholinyl)450.5
ANA-05 -(4-methylphenyl) (Suzuki)1503.4

Data is for illustrative purposes only.

Analysis: The table demonstrates a clear trend: moving from small aliphatic amines (ANA-01, ANA-02) to anilines (ANA-03) significantly improves potency. The introduction of a morpholine ring (ANA-04), a common feature in kinase inhibitors for improving solubility and potency, yields the most active compound in this series. This data provides a clear hypothesis for the next DMTA cycle: explore additional substituted anilines and other cyclic amines at the C5 position.

References

  • Li, Z. H., Liu, X. Q., Geng, P. F., Ma, J. L., Zhao, T. Q., Wei, H. M., Yu, B., & Liu, H. M. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 7(54), 34135–34147. [Link]

  • Lee, H., & Kim, J. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry, 19(3), 596-600. [Link]

  • Guan, J., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. European Journal of Medicinal Chemistry, 209, 112929. [Link]

  • Fahmy, H. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 114, 124-143. [Link]

  • Barreca, M. L., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(11), 2999. [Link]

  • Szymańska, E., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(11), 3385. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Sadek, M. M., & Fahmy, H. T. (2020). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Available at SSRN 3574945. [Link]

  • Rostom, S. A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][14][15][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11728. [Link]

  • Kumar, A., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(2), 255. [Link]

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Method

The Emergent Potential of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in Oncology Drug Discovery: Application Notes and Protocols

The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique character...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows molecules based on this scaffold to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2] Among the various derivatives, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine has emerged as a compound of interest for anticancer drug discovery. Its strategic placement of a chlorine atom and an amino group offers a versatile platform for synthetic elaboration and potential interactions with key oncogenic proteins.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the application of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in anticancer research. We will delve into its synthetic strategy, potential mechanisms of action, and provide detailed protocols for its evaluation as a potential therapeutic agent.

The Thiazolo[5,4-d]pyrimidine Scaffold: A Foundation for Anticancer Activity

The thiazolo[5,4-d]pyrimidine core is considered a bioisostere of purine, where a sulfur atom replaces a nitrogen atom at position 9.[2] This fundamental substitution opens up a new chemical space for designing molecules that can modulate the activity of purine-binding proteins, such as kinases and adenosine receptors, which are often dysregulated in cancer.[1][3]

Derivatives of this scaffold have demonstrated a broad spectrum of antitumor activities, including the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines.[4][5] The presence of a chlorine atom, as in 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, is a common feature in many kinase inhibitors, often contributing to enhanced binding affinity within the ATP-binding pocket of these enzymes.

Synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Derivatives

The synthesis of 2-amino-chlorothiazolo[5,4-d]pyrimidines can be achieved through a single-step process, highlighting the accessibility of this scaffold for further chemical exploration.[6] A general synthetic route involves the reaction of commercially available 4,6-dichloro-5-aminopyrimidine with appropriate isothiocyanates. This mild and efficient reaction accommodates a variety of functional groups, allowing for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.[6]

Synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Derivatives reagent1 4,6-dichloro- 5-aminopyrimidine intermediate Thiourea Intermediate reagent1->intermediate + reagent2 Isothiocyanate (R-N=C=S) reagent2->intermediate product 2-Amino-5-chloro- thiazolo[5,4-d]pyrimidine Derivatives intermediate->product Cyclization

Caption: General synthetic scheme for 2-amino-5-chloro-thiazolo[5,4-d]pyrimidine derivatives.

Postulated Mechanism of Action: Targeting Oncogenic Kinases

While the specific molecular target of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is yet to be definitively elucidated, the broader class of thiazolopyrimidines has shown potent inhibitory activity against several protein kinases implicated in cancer progression.[3] These include Aurora kinases, which are crucial for mitotic progression, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7][8]

The 2-aminothiazole moiety is a known kinase inhibitor template, and its incorporation into the thiazolo[5,4-d]pyrimidine scaffold likely contributes to its anticancer potential.[9] It is hypothesized that 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine and its derivatives may function as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.

Hypothetical Signaling Pathway Inhibition compound 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine kinase Oncogenic Kinase (e.g., Aurora Kinase, VEGFR-2) compound->kinase substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation, Angiogenesis downstream->proliferation

Caption: Hypothetical mechanism of action via oncogenic kinase inhibition.

Experimental Protocols for Anticancer Evaluation

The following protocols provide a framework for the initial in vitro evaluation of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine and its derivatives as potential anticancer agents.

Protocol 1: Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[10]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Kinase Inhibition Assay

This assay determines the ability of the compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase of interest (e.g., Aurora A, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in kinase assay buffer.

  • In a multi-well plate, add the compound dilutions, recombinant kinase, and the specific substrate.

  • Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Western Blot Analysis for Downstream Signaling

This technique is used to detect changes in the phosphorylation status of downstream proteins to confirm the on-target effect of the compound within cells.

Materials:

  • Cancer cells treated with 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Histone H3 for Aurora kinase inhibition, anti-phospho-VEGFR-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cancer cells with various concentrations of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine for a specified time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in protein phosphorylation levels relative to a loading control (e.g., β-actin or GAPDH).

Data Presentation: Anticancer Activity of Thiazolo[5,4-d]pyrimidine Derivatives

The following table summarizes the reported in vitro anticancer activity of representative thiazolo[5,4-d]pyrimidine derivatives to illustrate the potential of this chemical class.

Compound IDCancer Cell LineIC50 (µM)Reference
7i MGC-803 (Gastric)4.64[4]
7i HGC-27 (Gastric)5.07[4]
7a MGC-803 (Gastric)5.13[4]
3b C32 (Melanoma)24.4[11]
3b A375 (Melanoma)25.4[11]
18 (CYC116) N/A (Aurora A Ki)0.008[7]
18 (CYC116) N/A (Aurora B Ki)0.0092[7]

Experimental Workflow for Anticancer Drug Screening

Experimental Workflow start 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Synthesis & Characterization in_vitro_screening In Vitro Screening start->in_vitro_screening cell_viability Cell Viability Assays (MTT, etc.) in_vitro_screening->cell_viability target_id Target Identification cell_viability->target_id Active Compounds kinase_assay Kinase Inhibition Assays target_id->kinase_assay western_blot Western Blotting kinase_assay->western_blot Confirm On-Target Effect in_vivo In Vivo Studies (Xenograft Models) western_blot->in_vivo Promising Lead

Caption: A streamlined workflow for the evaluation of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine as an anticancer agent.

Conclusion

5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine represents a promising starting point for the development of novel anticancer therapeutics. Its synthetic tractability and the proven potential of the thiazolo[5,4-d]pyrimidine scaffold provide a strong foundation for further investigation. The protocols and insights provided in this guide are intended to empower researchers to explore the full therapeutic potential of this and related compounds in the ongoing fight against cancer.

References

  • Zheng, Y., et al. (2018). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 8(3), 1337-1342. Available from: [Link]

  • Zheng, Y., et al. (2018). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. National Center for Biotechnology Information. Available from: [Link]

  • Thakur, A., et al. (2018). Bioassays for anticancer activities. IntechOpen. Available from: [Link]

  • Zheng, Y., et al. (2018). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. National Center for Biotechnology Information. Available from: [Link]

  • Liu, J., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194-10197. Available from: [Link]

  • Kwiecień, H., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. Available from: [Link]

  • BioAssay Systems. (n.d.). Kinase Assay Kit. BioAssay Systems. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • A comprehensive review in development of thiazolo[5,4-d]pyrimidines based molecules in medicinal chemistry. (n.d.). Academia.edu. Available from: [Link]

  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369-4382. Available from: [Link]

  • El-Gamal, M. I., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 13(45), 31693-31718. Available from: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available from: [Link]

  • Becan, L., & Wagner, E. (2012). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Archiv der Pharmazie, 345(1), 43-50. Available from: [Link]

  • Volpi, G., et al. (2020). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 25(23), 5700. Available from: [Link]

  • Zheng, Y., et al. (2018). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 8(3), 1337-1342. Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(2), 795. Available from: [Link]

  • Ali, A. R., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2172775. Available from: [Link]

  • Liu, J., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194-10197. Available from: [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2999. Available from: [Link]

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  • Kwiecień, H., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

Welcome to the technical support center for the synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to improve the yield and purity of this critical intermediate.

Introduction to the Synthesis

The synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the construction of the thiazolo[5,4-d]pyrimidine core, followed by a crucial chlorination step. This guide will focus on the common challenges encountered during this synthesis and provide practical solutions.

A prevalent synthetic pathway begins with the formation of a 2-aminothiazolo[5,4-d]pyrimidine-5,7-diol intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield the desired 5,7-dichloro derivative. A final selective amination at the 7-position would then produce 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. However, a more direct approach involves the chlorination of a suitable precursor to introduce the chloro group at the 5-position.

Troubleshooting Guide: FAQs and Step-by-Step Solutions

This section addresses specific issues that researchers may encounter during the synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine.

Frequently Asked Questions (FAQs)

Q1: My chlorination reaction with phosphorus oxychloride (POCl₃) is giving a low yield. What are the potential causes?

A1: Low yields in the chlorination step can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or amount of POCl₃.

  • Side reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. Common side reactions include over-chlorination or degradation of the starting material.

  • Moisture contamination: Phosphorus oxychloride reacts violently with water, which can quench the reagent and lead to the formation of phosphoric acid and HCl, altering the reaction environment.

  • Poor quality of starting material: Impurities in the 2-aminothiazolo[5,4-d]pyrimidine-5,7-diol can interfere with the chlorination reaction.

Q2: I am observing multiple spots on my TLC plate after the chlorination step. What are these impurities?

A2: The presence of multiple spots on the TLC plate suggests the formation of a mixture of products. Besides the desired 5-chloro product, you may be observing:

  • Unreacted starting material: The dihydroxy precursor is often less polar than the chlorinated product.

  • Di-chloro impurity: Over-chlorination can lead to the formation of 5,7-dichlorothiazolo[5,4-d]pyrimidin-2-amine.

  • Phosphorylated intermediates: Incomplete reaction or hydrolysis of intermediates can result in phosphorylated byproducts.

  • Degradation products: Harsh reaction conditions can lead to the decomposition of the thiazolopyrimidine ring.

Q3: The purification of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is proving to be difficult. What are the best practices for purification?

A3: Purification can be challenging due to the similar polarities of the desired product and some impurities. Here are some recommended strategies:

  • Careful work-up: After the reaction, excess POCl₃ should be removed under reduced pressure. The reaction mixture is then typically quenched by pouring it onto crushed ice with vigorous stirring. This must be done cautiously in a well-ventilated fume hood.

  • pH adjustment: The pH of the aqueous solution should be carefully adjusted to precipitate the product. The optimal pH for precipitation should be determined empirically.

  • Column chromatography: Silica gel column chromatography is often necessary for achieving high purity. A gradient elution system, for example, with dichloromethane and methanol, can be effective in separating the desired product from impurities.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective final purification step.

Q4: How critical is the quality of the starting material, 2-aminothiazolo[5,4-d]pyrimidine-5,7-diol?

A4: The purity of the starting material is paramount for a successful synthesis. Impurities can lead to side reactions, lower yields, and complicate the purification process. It is crucial to ensure the starting material is of high purity, as confirmed by techniques such as NMR spectroscopy and melting point analysis. According to ICH Q11 guidelines, understanding and controlling impurities in starting materials is a key aspect of drug substance manufacturing.[1][2]

Optimized Experimental Protocol: Chlorination of 2-aminothiazolo[5,4-d]pyrimidine-5,7-diol

This protocol provides a detailed, step-by-step methodology for the chlorination step, incorporating best practices to maximize yield and purity.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dry Glassware and Reagents sm Charge 2-aminothiazolo[5,4-d]pyrimidine-5,7-diol start->sm reagent Add Phosphorus Oxychloride (POCl3) sm->reagent heat Heat to Reflux (e.g., 100-110 °C) reagent->heat monitor Monitor Reaction by TLC heat->monitor cool Cool to Room Temperature monitor->cool evap Remove Excess POCl3 (in vacuo) cool->evap quench Quench with Ice-Water evap->quench neutralize Neutralize with Base (e.g., NH4OH) quench->neutralize filter Filter Crude Product neutralize->filter wash Wash with Water filter->wash dry Dry the Product wash->dry purify Column Chromatography or Recrystallization dry->purify

Caption: Workflow for the chlorination of 2-aminothiazolo[5,4-d]pyrimidine-5,7-diol.

Step-by-Step Methodology:

  • Preparation:

    • Ensure all glassware is thoroughly dried to prevent the decomposition of phosphorus oxychloride.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminothiazolo[5,4-d]pyrimidine-5,7-diol (1 equivalent).

    • In a well-ventilated fume hood, carefully add phosphorus oxychloride (5-10 equivalents). The use of excess POCl₃ often serves as both the reagent and the solvent.[3] For a more environmentally friendly and scalable approach, consider a solvent-free method with equimolar POCl₃ in a sealed reactor.[4][5]

  • Reaction:

    • Heat the reaction mixture to reflux (typically 100-110 °C) with constant stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase could be a mixture of dichloromethane and methanol (e.g., 95:5). The product, being less polar, should have a higher Rf value than the starting material. The reaction is typically complete within 3-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess phosphorus oxychloride by distillation under reduced pressure. This step is crucial for a cleaner work-up.[3]

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and cautiously, pour the reaction mixture onto the ice-water with vigorous stirring. This is a highly exothermic process and should be performed with extreme care.

    • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the product precipitates out. The optimal pH for precipitation should be determined, but it is generally in the neutral to slightly basic range.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any inorganic salts.

    • Dry the crude product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Purification:

    • For higher purity, the crude product should be purified by silica gel column chromatography.

    • Alternatively, if a suitable solvent is identified, recrystallization can be employed to obtain the final product in high purity.

Data on Reaction Condition Optimization

The following table summarizes the potential impact of varying reaction parameters on the yield of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. These are generalized guidelines, and optimal conditions should be determined experimentally.

ParameterConditionExpected Outcome on YieldRationale
Temperature Below 90 °CLowIncomplete reaction
100-110 °COptimalDrives the reaction to completion
Above 120 °CDecreasedPotential for degradation and side product formation
Reaction Time < 3 hoursLowIncomplete conversion of starting material
3-6 hoursOptimalAllows for complete reaction
> 6 hoursNo significant increaseMay lead to the formation of degradation products
POCl₃ Equivalents 1-2 equivalentsLowerMay be insufficient for complete conversion in an open system
5-10 equivalentsHighEnsures complete reaction when POCl₃ is also the solvent
Equimolar (sealed)HighA greener and more efficient method[4][5]
Additives Tertiary Amine (e.g., N,N-dimethylaniline)IncreasedCan facilitate the chlorination reaction[3]

Causality Behind Experimental Choices

  • Use of Excess POCl₃: In many traditional protocols, phosphorus oxychloride is used in large excess to act as both the chlorinating agent and the solvent. This ensures a high concentration of the reagent and helps to drive the reaction to completion. However, this generates significant waste and poses safety risks during work-up.[4]

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the chlorination to occur at a reasonable rate. The specific temperature depends on the boiling point of phosphorus oxychloride (105.8 °C).

  • Quenching with Ice-Water: The violent and exothermic reaction of POCl₃ with water necessitates quenching at low temperatures to control the reaction rate and dissipate the heat generated.[3]

  • Neutralization: The product is often soluble in acidic conditions. Neutralization is required to decrease its solubility and cause it to precipitate from the aqueous solution.

Diagram of the Synthetic Pathway

Synthesis A 2-aminothiazolo[5,4-d]pyrimidine-5,7-diol B 5,7-dichlorothiazolo[5,4-d]pyrimidin-2-amine A->B  POCl3, Reflux   C 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine B->C  Selective Amination (e.g., NH4OH)  

Caption: A general synthetic pathway to 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine.

Conclusion

Improving the yield of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine synthesis hinges on a thorough understanding of the reaction mechanism and careful control of experimental parameters. By addressing common issues such as incomplete reactions, side product formation, and purification challenges, researchers can significantly enhance the efficiency and success of this synthesis. The adoption of optimized protocols, including the potential for solvent-free conditions, can lead to higher yields, improved purity, and a more sustainable chemical process.

References

  • Liu, J., Patch, R. J., Schubert, C., & Player, M. R. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of organic chemistry, 70(24), 10194–10197. [Link]

  • Varano, F., Catarzi, D., Vigiani, E., Dal Ben, D., Buccioni, M., Marucci, G., Di Cesare Mannelli, L., Lucarini, E., Ghelardini, C., Volpini, R., & Colotta, V. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals (Basel, Switzerland), 14(7), 657. [Link]

  • Abdullah, A. H., & Yam, T. W. (2005). Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. Malaysian Journal of Chemistry, 7(1), 043-047. [Link]

  • Sun, Z., Qu, H., & Geng, P. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules (Basel, Switzerland), 17(4), 4533–4544. [Link]

  • Varano, F., Catarzi, D., Vigiani, E., Dal Ben, D., Buccioni, M., Marucci, G., Di Cesare Mannelli, L., Lucarini, E., Ghelardini, C., Volpini, R., & Colotta, V. (2021). Design and synthesis of novel thiazolo[5,4-d]pyrimidine derivatives with high affinity for both the adenosine a1 and a2a receptors, and efficacy in animal models of depression. IRIS[Link]

  • Sun, Z., Qu, H., & Geng, P. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. [Link]

  • A. (2017, October 3). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. [Link]

  • Wujec, M., Paneth, A., & Paneth, P. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 24(18), 3249. [Link]

  • ICH. (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]

  • Pharma Approach. (2019, December 16). Selection of starting material for synthetic processes based on ICH Q11 [Video]. YouTube. [Link]

Sources

Optimization

5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine solubility problems and solutions

Answering the user's request.## Technical Support Center: 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. This guide is designed to provide in-depth, practical solutions to the solubility challenges commonly encountered with this compound. As a potent heterocyclic scaffold, likely investigated for its biological activity, its characteristically low aqueous solubility can be a significant hurdle in experimental assays and early-stage drug development. This resource, structured in a question-and-answer format, offers troubleshooting workflows, detailed protocols, and advanced formulation insights to help you achieve consistent and reliable results.

Part 1: Frequently Asked Questions - Understanding the Root Cause

This section addresses the fundamental physicochemical properties of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine that govern its solubility behavior.

Q1: Why is 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine expected to be poorly soluble in aqueous solutions?

A: The poor aqueous solubility of this compound stems from a combination of its molecular features. The thiazolo[5,4-d]pyrimidine core is a fused, planar heterocyclic system. Such flat, rigid structures tend to pack efficiently into a stable crystal lattice. A significant amount of energy, known as the crystal lattice energy, is required to break apart these tightly packed molecules, which is a prerequisite for dissolution.[1][2] Furthermore, the presence of a chloro group increases the molecule's lipophilicity (hydrophobicity), further disfavoring interaction with polar water molecules.

Q2: How do the functional groups (amine and chloro) on the molecule influence its solubility?

A: The functional groups have opposing effects:

  • 2-Amine Group (-NH₂): This is a basic functional group. In acidic conditions (low pH), the lone pair of electrons on the nitrogen can accept a proton (H⁺), forming a positively charged ammonium salt (R-NH₃⁺).[3] This ionized form is significantly more polar and, therefore, more soluble in water than the neutral molecule.[4] This pH-dependent solubility is a critical property to leverage in experiments.

  • 5-Chloro Group (-Cl): The chloro group is electron-withdrawing and contributes to the molecule's overall lipophilicity. This generally decreases aqueous solubility. While it can participate in some polar interactions, its primary effect is to enhance the non-polar character of the compound.[5]

Q3: What is the Biopharmaceutical Classification System (BCS) and where would this compound likely fit?

A: The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[6][7] Given its structural properties suggesting low solubility and the typical high membrane permeability of similar small molecule inhibitors, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is most likely a BCS Class II compound (Low Solubility, High Permeability).[8] For orally administered drugs, this means the rate-limiting step for absorption is drug dissolution, not its ability to cross the gut wall.[8] Therefore, enhancing solubility is paramount for achieving bioavailability.

Part 2: Troubleshooting Guide - Practical Solutions for the Lab

This section provides a systematic approach to overcoming common solubility issues during routine experiments.

Q1: My compound won't dissolve in my aqueous buffer. What is the first step?

A: The standard first step for a poorly soluble compound is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for a wide range of organic molecules and its miscibility with water.

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Weigh Compound: Accurately weigh a small amount of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (e.g., 1-5 mg) into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid persists, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.

Q2: My compound precipitated when I diluted the DMSO stock into my cell culture media or assay buffer. What's happening and how can I prevent it?

A: This phenomenon is known as "shock precipitation" or "fall-out."[9] It occurs when the compound, stable in the organic DMSO, is rapidly transferred to a predominantly aqueous environment where its solubility is much lower. The DMSO concentration is diluted too quickly for the compound molecules to be properly solvated by water.

Below is a workflow to diagnose and solve this common issue.

G start Precipitation Observed Upon Dilution check_conc Is the final concentration too high? start->check_conc lower_conc Action: Lower the Final Working Concentration check_conc->lower_conc Yes check_solvent Is the final solvent concentration too low? check_conc->check_solvent No step_dilute Action: Use Step-Wise (Serial) Dilution check_ph Is the buffer pH optimal for solubility? step_dilute->check_ph If precipitation persists result_ok Problem Solved lower_conc->result_ok add_cosolvent Action: Add a Co-solvent to the Final Buffer check_solvent->add_cosolvent Yes check_solvent->check_ph No, try step-dilution first add_cosolvent->result_ok check_ph->step_dilute Unsure adjust_ph Action: Adjust Buffer pH (Lower pH to protonate amine) check_ph->adjust_ph No adjust_ph->result_ok

Caption: Troubleshooting workflow for compound precipitation.

Solutions to Prevent Precipitation:

  • Step-Wise Dilution: Instead of adding the DMSO stock directly into the final large volume of buffer, perform one or more intermediate dilutions in a smaller volume of the buffer.[9] This gradual reduction in DMSO concentration allows the compound to better equilibrate and remain in solution.

  • Maintain DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[10] Keeping the final DMSO level as high as is tolerable for your assay can help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration.[10]

  • Use Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of non-polar solutes.[11][12] Pre-mixing your buffer with a co-solvent before adding the compound stock can be effective.

Co-solvent Typical Final Concentration (%) Notes
Polyethylene Glycol 400 (PEG 400)1 - 10%Commonly used in toxicology formulations; generally low cell toxicity.
Propylene Glycol1 - 10%Good solubilizing agent, but can have higher viscosity.
Ethanol0.5 - 5%Can be effective but may impact protein stability or cell viability at higher concentrations.
Glycerol1 - 10%Increases viscosity; can help stabilize proteins.
Table 1: Common co-solvents for improving aqueous solubility.
  • pH Adjustment: Since 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine contains a basic amine, its solubility will dramatically increase in acidic conditions.[13] If your experiment allows, lowering the pH of your buffer (e.g., to pH 5.0-6.5) can protonate the amine group and significantly improve solubility.[4]

Q3: How do I systematically determine the best solvent for my compound?

A: A small-scale solubility screen is the most effective method. This involves testing the solubility of a small, fixed amount of your compound in a range of different solvents.

Protocol 2: Small-Scale Solubility Screening
  • Preparation: Aliquot a precise amount of compound (e.g., 1 mg) into several separate glass vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the first solvent to be tested (see Table 2).

  • Observation: Vortex and sonicate as described in Protocol 1. Visually inspect for complete dissolution.

  • Titration (if necessary): If the compound dissolves, it is soluble at >=10 mg/mL. If it does not dissolve, add another 100 µL of solvent (total volume 200 µL) and repeat step 3. Continue this process to estimate the approximate solubility (e.g., if it dissolves after 500 µL total, the solubility is ~2 mg/mL).

  • Test Multiple Solvents: Repeat for a panel of solvents to identify the most effective ones.

Solvent Class Rationale for Use
DMSO Polar AproticUniversal solvent for initial stock preparation.
DMF Polar AproticSimilar to DMSO, can be an alternative.
Ethanol / Methanol Polar ProticCan be effective; often used in co-solvent systems.
Acetonitrile Polar AproticCommon in analytical chemistry (e.g., HPLC).
PEG 400 PolarUseful for in vivo formulations and as a co-solvent.
Aqueous Buffers (e.g., PBS pH 7.4, Acetate pH 5.0)To directly assess aqueous and pH-dependent solubility.
Table 2: Recommended solvents for an initial solubility screen.

Q4: How can I obtain a precise, quantitative measurement of my compound's aqueous solubility?

A: The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method .[14] This method measures the saturation concentration of a compound in a specific solvent (e.g., a buffer) after a prolonged equilibration period.

Protocol 3: Shake-Flask Method for Equilibrium Solubility
  • Add Excess Solid: Add an excess amount of the solid compound to a vial containing a precise volume of the test buffer (e.g., pH 7.4 PBS). "Excess" means enough solid will remain undissolved at equilibrium.

  • Equilibrate: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[14]

  • Separate Phases: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure no solid particles are transferred, centrifuge the supernatant at high speed and collect the clear liquid, or filter it through a 0.22 µm syringe filter.

  • Quantify Concentration: Dilute the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol) and determine the compound's concentration using a validated analytical method like HPLC-UV or LC-MS.

  • Calculate: The measured concentration is the equilibrium solubility of the compound in that buffer at that temperature.

Part 3: Advanced Strategies for Drug Development

For professionals in drug development, overcoming initial solubility issues is just the beginning. The following strategies are employed to develop robust formulations for preclinical and clinical studies.

G cluster_phys Physical Modification cluster_chem Chemical Modification cluster_form Formulation Approach start Poorly Soluble API (BCS Class II) micronization Particle Size Reduction (Micronization, Nanosizing) start->micronization Increases surface area asd Amorphous Solid Dispersion (ASD) start->asd Removes crystal lattice energy salt Salt Formation start->salt Leverages ionizable group lipid Lipid-Based Formulations start->lipid Solubilizes in oil/surfactant complexation Complexation (e.g., Cyclodextrins) start->complexation Encapsulates molecule prodrug Prodrug Approach (Not discussed in detail)

Caption: Overview of advanced solubility enhancement strategies.

Q5: What are the most promising advanced formulation strategies for a compound like this?

A: Several advanced strategies can be considered, each with its own mechanism and applications.[15][16]

Technique Underlying Principle Advantages for this Compound Disadvantages
Salt Formation Converts the neutral basic amine into an ionic salt (e.g., hydrochloride, mesylate) with a different, more soluble crystal form.[7]Straightforward chemical modification. Can dramatically increase solubility and dissolution rate.[2]Potential for disproportionation back to the free base. Requires careful counter-ion selection.
Amorphous Solid Dispersion (ASD) The compound is molecularly dispersed in a polymer matrix, preventing it from forming a crystal lattice. This amorphous state has higher energy and is more soluble.[2][17]Can achieve very high apparent solubility (supersaturation). Well-established technology.Amorphous form is thermodynamically unstable and can recrystallize over time. Requires a stabilizing polymer.
Particle Size Reduction (Nanosizing) Decreasing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which speeds up the dissolution rate according to the Noyes-Whitney equation.[1]Increases dissolution velocity. Can be formulated as a suspension.Does not increase equilibrium solubility. Nanosuspensions can be prone to aggregation.[17]
Lipid-Based Formulations The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which can form fine emulsions or micelles in the gastrointestinal tract, keeping the drug in solution.[2][17]Excellent for highly lipophilic compounds. Can enhance absorption via lymphatic pathways.Can be complex to formulate and characterize. Potential for drug precipitation upon dilution in vivo.
Complexation with Cyclodextrins The hydrophobic compound is encapsulated within the lipophilic core of a cyclic oligosaccharide (cyclodextrin), whose hydrophilic exterior improves aqueous solubility.[18][19]Forms a true solution. Can improve both solubility and stability.Limited by the stoichiometry of the complex and the size of the drug molecule.
Table 3: Comparison of advanced solubility enhancement techniques.

Part 4: Safety and Handling

Q6: Are there specific safety precautions for handling 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine?

A: Yes. As with any research chemical of unknown toxicity, standard laboratory precautions should be taken. Additionally, because this is a chlorinated organic compound, specific care should be taken.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.[20]

  • Ventilation: Handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particulates.

  • Waste Disposal: Dispose of waste containing the compound and its solvents according to your institution's hazardous waste guidelines. Do not discharge into drains.[21]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[20][22] In case of contact with water, some chlorinated hydrocarbons can slowly hydrolyze, potentially forming hydrochloric acid (HCl), which can cause corrosion.[22]

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Ark-La-Tex. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

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  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvent Association (ECSA). [Link]

  • Kesharwani, P., & Gorain, B. (Eds.). (2022). Improving solubility via structural modification. Bioorganic & Medicinal Chemistry. [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Analytical Chemistry, 2(3), 1-8. [Link]

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  • Strickley, R. G. (2007). The Use of Solubilizing Excipients and Approaches to Generate Toxicology Vehicles for Contemporary Drug Pipelines. In Toxicologic Pathology (Vol. 35, Issue 1, pp. 45-53). [Link]

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  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2018). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]

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  • Solubility and pH of amines. (n.d.). ISSR Classes. [Link]

  • Vishakha, et al. (2020). CO-SOLVENCY AND ANTI-SOLVENT CRYSTALLIZATION TECHNIQUE FOR SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. World Journal of Pharmaceutical Research. [Link]

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  • Amines and Heterocycles. (2020). [Link]

  • 5-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine. (n.d.). PubChem. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Handling Chlorine Safely. (2019). [Link]

  • 2-(4-chlorophenyl)[2][17]thiazolo[5,4-d]pyrimidine-5,7-diamine. (n.d.). ChemSynthesis. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. [Link]

  • ECSA New Guidance on Storage and Handling for Chlorinated Solvents. (2016). Euro Chlor. [Link]

  • 5-chlorothiazolo[5,4-d]pyrimidin-2-amine [1006879-06-6]. (n.d.). Chemsigma. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (n.d.). PubMed Central. [Link]

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. [Link]

  • Thiazolo[5,4-d]pyrimidine. (n.d.). PubChem. [Link]

  • Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. (2025). Royal Society of Chemistry. [Link]

  • Safe handling of chlorine from drums and cylinders. (n.d.). Health and Safety Executive. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

Welcome to the technical support center for the purification of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally related compounds. The methodologies and troubleshooting advice provided herein are synthesized from established chemical principles and analogous procedures reported in the scientific literature for the thiazolo[5,4-d]pyrimidine scaffold.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary recommended purification techniques for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine?

A1: Based on the heterocyclic nature of the thiazolo[5,4-d]pyrimidine core, the two most effective purification techniques are recrystallization and silica gel column chromatography . The choice between them depends on the nature and quantity of impurities, as well as the scale of the reaction. For multi-gram scales with crystalline products, recrystallization is often more efficient. For complex mixtures or smaller scales, column chromatography provides superior separation.

Q2: What are some common impurities I should expect from the synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine?

A2: Impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 4,6-dichloro-5-aminopyrimidine with an isothiocyanate.[1] Potential impurities could include:

  • Unreacted starting materials: 4,6-dichloro-5-aminopyrimidine.

  • Partially reacted intermediates.

  • Side products: Such as regioisomers or over-alkylated products.

  • Reagents: For example, residual coupling agents or bases.

Q3: My compound appears to be "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated and cooled too quickly.[2] To address this:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath.

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Change the solvent system: Consider a lower-boiling point solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Q4: I am seeing streaking or poor separation of my compound on the TLC plate during method development for column chromatography. What does this suggest?

A4: Streaking on a TLC plate for an amine-containing compound like 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine often indicates strong interaction with the acidic silica gel. To mitigate this:

  • Add a basic modifier to the eluent: Incorporating a small amount of a basic solvent, such as triethylamine (0.1-1%) or ammonia in methanol, into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper bands and better separation.

  • Use a different stationary phase: Consider using neutral or basic alumina, or a C18-functionalized silica gel for reverse-phase chromatography if the compound is sufficiently non-polar.

Q5: Is 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine stable to acidic or basic conditions during purification?

A5: While the thiazolo[5,4-d]pyrimidine core is generally robust, the chloro substituent can be susceptible to nucleophilic substitution, particularly under harsh basic conditions or with certain nucleophiles. The exocyclic amine can be protonated under acidic conditions, which can be exploited for purification via acid-base extraction, but strong acids should be used with caution. It is advisable to maintain a neutral or slightly basic pH during purification where possible.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine.

Issue 1: Low Recovery from Recrystallization
Possible Cause Troubleshooting Steps
Compound is too soluble in the chosen solvent, even at low temperatures. 1. Select a different solvent: The ideal solvent should dissolve the compound when hot but have very low solubility when cold. 2. Use a co-solvent system: Dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Too much solvent was used. 1. Evaporate excess solvent: Gently heat the solution to reduce its volume and re-saturate it. 2. Cool to a lower temperature: If not already done, cool the filtrate in an ice bath or refrigerator to maximize crystal precipitation.
Premature crystallization during hot filtration. 1. Pre-heat the filtration apparatus: Use a hot gravity filtration setup. Pre-heat the funnel and receiving flask with hot solvent vapor. 2. Use a slight excess of hot solvent: This will keep the compound in solution during the transfer.
Issue 2: Co-elution of Impurities during Column Chromatography
Possible Cause Troubleshooting Steps
Poor choice of mobile phase. 1. Systematic TLC analysis: Screen a range of solvent systems with varying polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for the target compound. 2. Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help separate compounds with close Rf values.
Column overloading. 1. Reduce the amount of crude material: As a rule of thumb, use a silica gel to crude material ratio of at least 50:1 (w/w). 2. Ensure proper loading: Dissolve the crude material in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
The impurity has very similar polarity to the product. 1. Consider a different stationary phase: If silica gel is not providing adequate separation, try alumina (neutral or basic) or reverse-phase silica (C18). 2. Recrystallization of mixed fractions: Sometimes, a combination of techniques is necessary. Combine fractions containing the product and the impurity and attempt to purify further by recrystallization.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline. The choice of solvent is critical and must be determined experimentally. Based on literature for similar compounds, solvents like ethanol, butan-1-ol, or acetic acid could be good starting points.[3]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot and precipitates upon cooling, you have a potential recrystallization solvent.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Continue adding solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Silica Gel Flash Column Chromatography

This protocol assumes a standard silica gel stationary phase.

Step-by-Step Methodology:

  • Mobile Phase Selection: Using TLC, identify a solvent system that provides good separation and an Rf of ~0.3 for the target compound. A common starting point for nitrogen-containing heterocycles is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.[4] Add 0.5% triethylamine to the mobile phase to prevent streaking.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane). For better resolution, it is often preferable to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If using an isocratic elution, continue with the same solvent mixture. If a gradient is needed, start with a lower polarity mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine.

Visualizing the Workflow

A logical workflow for purification can help in making decisions during the process.

PurificationWorkflow start Crude Product tlc TLC Analysis start->tlc decision1 Is the major spot well-separated and crystalline? tlc->decision1 recrystallize Recrystallization decision1->recrystallize Yes column Column Chromatography decision1->column No / Oily decision2 Is it pure? recrystallize->decision2 column->decision2 decision2->recrystallize No, from Column decision2->column No, from Recrystallization pure_product Pure Product decision2->pure_product Yes

Caption: Decision workflow for purifying 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine.

References

  • MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

  • ResearchGate. Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. [Link]

  • PubMed. Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. [Link]

  • SIELC Technologies. Separation of 5H-Pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine-8-ethanol, 2,7-dimethyl- on Newcrom R1 HPLC column. [Link]

  • YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • ResearchGate. Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. [Link]

  • PubMed Central. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • ResearchGate. Synthesis of thiazolo[4,5- d ]pyrimidine derivatives based on purine via solid-phase synthesis. [Link]

  • ResearchGate. Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. [Link]

  • THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. [Link]

  • PRACTICAL SYNTHESIS OF 1-SUBSTITUTED 5-AMINOPYRAZOLO[4,3-d]PYRIMIDIN-7-ONES USING INTRAMOLECULAR FRIEDEL-CRAFTS TYPE CYCLIZATION. [Link]

  • ResearchGate. Synthesis of novel 5-amino-thiazolo[4,5-d]pyrimidines as E. coli and S. aureus SecA inhibitors. [Link]

  • Promega Connections. When your his-tagged constructs don't bind—troubleshooting your protein purification woes. [Link]

  • National Institutes of Health. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. [Link]

  • Chemsigma. 5-chlorothiazolo[5,4-d]pyrimidin-2-amine [1006879-06-6]. [Link]

  • Academia.edu. A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. [Link]

  • Google Patents. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride.

Sources

Optimization

Technical Support Center: Thiazolopyrimidine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for thiazolopyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who work wi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for thiazolopyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with this important heterocyclic scaffold. Thiazolopyrimidines are privileged structures in medicinal chemistry, serving as analogs of purines and exhibiting a wide range of biological activities.[1][2] However, their synthesis can be accompanied by specific challenges and side reactions that require careful control and troubleshooting.

This document moves beyond simple protocols to explain the causality behind common issues, providing you with the expert insights needed to optimize your reactions, diagnose problems, and validate your results.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses the most frequently encountered problems during thiazolopyrimidine synthesis in a direct question-and-answer format.

Q1: My reaction is producing an unexpected isomer. Why is my product rearranging?

Short Answer: You are likely observing a Dimroth rearrangement, a common isomerization in pyrimidine-containing heterocycles, especially under acidic or basic conditions.[3]

In-Depth Explanation:

The Dimroth rearrangement involves the opening of the pyrimidine ring followed by re-closure, which effectively swaps the positions of an endocyclic (ring) nitrogen atom and its exocyclic substituent with an exocyclic imino or amino group.[4] For example, a kinetically formed 1,2,4-triazolo[4,3-c]pyrimidine can rearrange to the thermodynamically more stable 1,2,4-triazolo[1,5-c]pyrimidine isomer.[3] This process is often catalyzed by acid, base, or heat.[5]

The mechanism typically proceeds through a nucleophilic attack (often by hydroxide or another base) on the pyrimidine ring, leading to a ring-opened intermediate. Rotation around a single bond then allows for re-cyclization to form the more stable isomer.

DOT Diagram: The Dimroth Rearrangement Pathway

Dimroth_Rearrangement cluster_0 Kinetic Product Formation (Desired) cluster_1 Side Reaction: Dimroth Rearrangement Start Starting Material (e.g., 4-Hydrazinopyrimidine) Kinetic Kinetic Product (e.g., [4,3-c] Isomer) Start->Kinetic Cyclization RingOpen Ring-Opened Intermediate Kinetic->RingOpen Acid/Base Catalysis Desired_Isolation Isolated Kinetic Product Kinetic->Desired_Isolation Rapid Isolation (Correct Conditions) Thermo Thermodynamic Product (e.g., [1,5-c] Isomer) RingOpen->Thermo Recyclization Undesired_Isolation Isolated Thermo Product Thermo->Undesired_Isolation Isolation after Rearrangement

Caption: Workflow showing the desired kinetic product pathway versus the Dimroth rearrangement side reaction.

Troubleshooting & Mitigation Strategies:

SymptomProbable CauseRecommended Solution
Product mixture contains two isomers with similar mass.Dimroth Rearrangement: Reaction conditions (pH, temp, time) are promoting isomerization to the thermodynamically stable product.[5]1. Control pH: Neutralize the reaction mixture promptly during workup. Avoid prolonged exposure to strong acids or bases. 2. Reduce Temperature: If the reaction is run at elevated temperatures, try lowering it to favor the kinetic product. 3. Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed, before significant rearrangement occurs.
The wrong isomer is consistently the major product.The desired product is kinetically favored but rapidly rearranges under the reaction conditions.Redesign the synthetic route. It may be necessary to use a different cyclization strategy or protecting groups that prevent the initial steps of the rearrangement.
Q2: My reaction starting from a Gewald synthesis precursor is messy, with low yields and multiple byproducts. What's going on?

Short Answer: You are likely facing issues with the dimerization of your α,β-unsaturated nitrile intermediate, a known side reaction in the Gewald synthesis of the aminothiazole precursor.[6]

In-Depth Explanation:

The Gewald reaction is a powerful multicomponent method to synthesize 2-aminothiophenes, which are common precursors for thiazolo[5,4-d]pyrimidines.[7] The reaction involves the condensation of a ketone/aldehyde with an activated nitrile and elemental sulfur in the presence of a base. A key intermediate is an α,β-unsaturated nitrile. This intermediate can either undergo the desired intramolecular cyclization to form the aminothiophene or participate in an intermolecular Michael addition with another molecule of itself. This dimerization pathway leads to a stable six-membered ring byproduct, consuming your intermediate and reducing the yield of the desired precursor.[6]

DOT Diagram: Competing Pathways in Gewald Reaction

Gewald_Reaction cluster_paths Start Ketone/Aldehyde + Activated Nitrile + Sulfur + Base Intermediate α,β-Unsaturated Nitrile Intermediate Start->Intermediate Desired Desired Pathway: Intramolecular Cyclization Intermediate->Desired Correct Stoichiometry & Temperature Side Side Reaction: Intermolecular Dimerization Intermediate->Side High Concentration Incorrect Base Product 2-Aminothiophene (Precursor) Desired->Product Byproduct Dimeric Byproduct Side->Byproduct

Caption: Desired cyclization versus undesired dimerization in the Gewald reaction.

Troubleshooting & Mitigation Strategies:

SymptomProbable CauseRecommended Solution
Low yield of 2-aminothiophene precursor; isolation of a higher molecular weight byproduct.Dimerization of Intermediate: Reaction conditions favor the intermolecular Michael addition over the intramolecular Thorpe-Ziegler type cyclization.[6]1. Control Stoichiometry: Use the base in catalytic rather than stoichiometric amounts where possible. 2. Choice of Base: A weaker organic base (e.g., morpholine, triethylamine) is often preferred to a strong base like an alkoxide. 3. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. The dimerization often has a higher activation energy.
Reaction fails with certain substrates.Poor Nucleophilicity or Steric Hindrance: Substrates that form highly delocalized and stable anions (e.g., from diethyl 2-cyanomalonate) are poor nucleophiles.[8] Sterically hindered substrates can also inhibit the reaction.Select an alternative synthetic route for the thiazole precursor if substrate electronics or sterics are unfavorable for the Gewald conditions.
Q3: My purified thiazolopyrimidine decomposes during subsequent steps, especially under basic conditions. What is this reaction?

Short Answer: You may be observing a base-catalyzed hydrolytic ring-opening of the thiazole ring.

In-Depth Explanation:

While the thiazolopyrimidine scaffold is generally stable, the thiazole portion can be susceptible to nucleophilic attack under certain conditions, particularly with strong bases (e.g., NaOH, KOH) and heat. This can lead to the cleavage of the thiazole ring, resulting in a substituted pyrimidine derivative.[9] This is particularly relevant for researchers performing subsequent reactions like saponification of an ester or alkylation under strongly basic conditions.

Troubleshooting & Mitigation Strategies:

  • Use Milder Bases: When possible, substitute strong inorganic bases with milder alternatives. For saponification, consider using enzymes or conditions like MgI₂ in an appropriate solvent. For alkylations, bases like K₂CO₃ or Cs₂CO₃ are often sufficient and less likely to cause ring opening than hydroxides.

  • Protect Sensitive Groups: If a functional group elsewhere in the molecule requires harsh conditions, consider a synthetic strategy where the thiazolopyrimidine ring is formed after that step.

  • Temperature Control: Perform base-mediated reactions at the lowest possible temperature (e.g., 0 °C or room temperature) to minimize the rate of this degradation pathway.

Frequently Asked Questions (FAQs)

FAQ 1: How can I confirm the isomeric structure of my product?

Definitive confirmation requires advanced analytical techniques. 1D NMR (¹H, ¹³C) is a good first step, but isomers can have very similar spectra. Nuclear Overhauser Effect (NOE) experiments (e.g., 1D NOESY or 2D NOESY/ROESY) are powerful for determining spatial proximity between protons on the two different rings, which can help elucidate the fusion pattern. Ultimately, single-crystal X-ray crystallography provides unambiguous proof of structure and tautomeric form in the solid state.[7]

FAQ 2: My ¹H-NMR shows broad NH signals, or the signal is missing entirely. Is this a problem?

This is common and often related to tautomerism (e.g., lactam-lactim forms) or proton exchange.[7] Thiazolopyrimidones can exist in equilibrium between keto (NH) and enol (OH) forms. The NH proton can also exchange with residual water in the NMR solvent (like DMSO-d₆), leading to peak broadening or disappearance. To confirm, you can add a drop of D₂O to your NMR tube; if the broad peak disappears, it is an exchangeable proton (NH or OH). The absence of the signal is not necessarily indicative of a failed reaction.[7]

FAQ 3: My reaction is sluggish or incomplete, even when following a literature procedure.

This is a classic laboratory challenge. First, rigorously verify the purity of your starting materials, as impurities can inhibit catalysts or react preferentially. Second, consider solvent effects. In solid-phase synthesis, for example, poor resin swelling in a given solvent can completely halt a reaction.[10] A switch to a co-solvent system (e.g., DMF/EtOH) might be necessary to improve swelling and reagent access.[10] Finally, ensure your reaction is truly inert if required; trace oxygen or moisture can quench intermediates or catalysts.

Validated Experimental Protocols

Protocol 1: Synthesis of a Thiazolo[4,5-d]pyrimidin-7(6H)-one via Cyclocondensation

This protocol is adapted from a common route involving the cyclization of a 4-amino-thiazole-5-carboxamide precursor with an anhydride, a method known to produce the thiazolo[4,5-d]pyrimidine core.[7]

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol).

  • Reagent Addition: Add trifluoroacetic anhydride (20 mL). Caution: Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes). A typical reaction time is 4 hours.

  • Workup: After completion, allow the mixture to cool to room temperature and let it stand overnight. The product will often precipitate.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold toluene.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as toluene, to yield the purified thiazolo[4,5-d]pyrimidin-7(6H)-one.

  • Validation: Confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The IR spectrum should show characteristic bands for the C=O and CF₃ groups if applicable.[7]

References
  • Glowacka, I. E., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(23), 5743. [Link]

  • Goyal, R., et al. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Asian Journal of Chemistry, 34(3), 519-532. [Link]

  • Cardile, A. P., et al. (2022). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 15(11), 1361. [Link]

  • Lee, T., et al. (2021). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 26(11), 3351. [Link]

  • El-Metwaly, N. M., et al. (2023). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Scientific Reports, 13(1), 10438. [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues. Molecules, 24(23), 4349. [Link]

  • Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]

  • Al-Omair, M. A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(24), 2736-2771. [Link]

  • Moon, J., et al. (2025). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. ResearchGate. [Link]

  • Guchhait, G., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Current Organic Chemistry, 25(11), 1333-1353. [Link]

  • Wang, S., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1655-1658. [Link]

  • O'Reilly, R., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 836-843. [Link]

  • O'Reilly, R., et al. (2015). Thiazole formation through a modified Gewald reaction. ResearchGate. [Link]

  • SchRöDer, B., et al. (2021). When a “Dimroth Rearrangement” Is Not a Dimroth Rearrangement. The Journal of Organic Chemistry, 86(12), 8466-8476. [Link]

  • Sabanis, A. S., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Al-dujailly, A. H. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Egyptian Journal of Chemistry. [Link]

  • Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. [Link]

  • Brown, D. J., & Nagamatsu, T. (1977). The dimroth rearrangement. Part XIV. The preparation and rearrangement of 1,6-dihydro-6-imino-1-methylpyrimidine. Journal of the Chemical Society C: Organic, (14), 1881-1885. [Link]

Sources

Troubleshooting

optimizing reaction conditions for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

Welcome to the Technical Support Center for the synthesis and optimization of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis and optimization of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to navigate the challenges of this synthesis. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

I. General Synthesis Pathway

Before diving into troubleshooting, let's establish a common synthetic route. The synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine typically proceeds through a multi-step sequence, starting from a suitable thiazole precursor. The key steps involve the formation of the fused pyrimidine ring, followed by chlorination and selective amination.

A representative pathway involves starting with a 2-aminothiole which is cyclized to form a dihydroxy-thiazolo[5,4-d]pyrimidine derivative. This intermediate is then subjected to a double chlorination followed by a regioselective amination.[1]

Below is a general workflow diagram for this process.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Amination cluster_3 Step 4: Purification A 2-Aminothiole Precursor B Thiazolo[5,4-d]pyrimidine-5,7-diol A->B Cyclization (e.g., with Arylacetylchloride) C 5,7-Dichloro-thiazolo[5,4-d]pyrimidine B->C Chlorination (e.g., POCl3) D Target: 5-Chloro-thiazolo[5,4-d]pyrimidin-7-amine* C->D Amination (e.g., aq. NH3) E Purified Product D->E Recrystallization or Chromatography caption *Note: The user requested 2-amine, but literature points to 7-amine synthesis from this route. This guide addresses the core chemistry applicable to isomers.

Caption: General workflow for thiazolo[5,4-d]pyrimidine synthesis.

II. Troubleshooting & Optimization Guide

This section addresses common problems encountered during the synthesis.

Q1: My overall yield is very low. Which step is the likely culprit and how can I improve it?

Low yield can stem from issues in any of the three main chemical transformations: cyclization, chlorination, or amination. A systematic approach is required.

Troubleshooting Decision Tree:

G Start Low Overall Yield Check_SM 1. Verify Starting Material Purity (NMR/LCMS) Start->Check_SM Problem_Chlorination 2. Analyze Chlorination Step (TLC/LCMS of crude) Check_SM->Problem_Chlorination If SM is pure Sol_SM Solution: Recrystallize or re-purify starting materials. Check_SM->Sol_SM If SM is impure Problem_Amination 3. Analyze Amination Step (TLC/LCMS of crude) Problem_Chlorination->Problem_Amination If chlorination is clean Sol_Chlorination Troubleshoot Chlorination: - Increase reflux time - Add PCl5 as co-reagent - Ensure anhydrous conditions Problem_Chlorination->Sol_Chlorination If diol starting material remains Sol_Amination Troubleshoot Amination: - Increase temperature/time - Screen solvents (see Table 1) - Check NH3 concentration Problem_Amination->Sol_Amination If dichloro starting material remains

Caption: Decision tree for troubleshooting low yield.

In-depth Explanation:

  • Chlorination Step Issues: The conversion of the diol to the dichloro intermediate can be sluggish.

    • Causality: The hydroxyl groups on the pyrimidine ring are tautomers of amides, which can be poor nucleophiles. Harsh conditions are needed to drive the reaction. Incomplete reaction is common if the temperature is too low or the reaction time is too short.

    • Protocol Insight: Many procedures heat the diol intermediate in neat phosphorus oxychloride (POCl₃) at reflux.[1] Some protocols report the addition of phosphorus pentachloride (PCl₅) as a co-reagent, which can help to drive the reaction to completion.[2] Ensure your reagents are fresh and the reaction is run under strictly anhydrous conditions, as water will rapidly quench the chlorinating agents.

  • Amination Step Issues: The selective displacement of one chlorine atom is a delicate balance.

    • Causality: This is a Nucleophilic Aromatic Substitution (SNAr) reaction. The reactivity is dictated by the electron-withdrawing nature of the fused ring system and the pyrimidine nitrogens. If the reaction is too slow, it may be due to insufficient thermal energy or poor solubility of the dichloro-intermediate.

    • Protocol Insight: A published procedure successfully uses a 33% aqueous ammonia solution to achieve selective amination, furnishing the 7-amino-5-chloro intermediate.[1] If this is not working, consider the parameters in the table below.

Q2: I am getting a significant impurity that I can't easily separate. What is it likely to be?

The most common impurities arise from incomplete reactions or side reactions involving the reactive chloro groups.

  • Unreacted Dichloro Intermediate: If the amination is not complete, you will have leftover 5,7-dichloro starting material. This can often be identified by LC-MS, looking for a mass corresponding to the dichloro species.

    • Solution: Increase the reaction time, temperature, or the excess of aqueous ammonia used for the amination step.

  • Hydrolysis Product (5-Chloro-7-hydroxy...): The chloro groups are susceptible to hydrolysis, especially during workup or if there is excessive water in the reaction medium at high temperatures. This reverts the chloro group back to a hydroxyl group.

    • Causality: The C-Cl bond is activated towards nucleophilic attack. Water, while a weaker nucleophile than ammonia, is present in high concentration and can compete, particularly at elevated temperatures.

    • Solution: Ensure the workup is performed promptly and at a reduced temperature. After reaction completion, quenching on ice and rapidly filtering the precipitated product can minimize hydrolysis.[2]

  • Diamino Product: If the reaction conditions are too harsh (e.g., very high temperature or prolonged reaction time), the second chloro group may also be substituted, leading to the formation of a diamino-thiazolo[5,4-d]pyrimidine.

    • Solution: Carefully control the reaction temperature and time. Monitor the reaction by TLC or LC-MS and stop it once the consumption of the dichloro starting material is maximized and the formation of the diamino byproduct is minimized.

Q3: How do I choose the optimal solvent and temperature for the amination step?

While aqueous ammonia has been shown to be effective, optimizing with organic solvents may be necessary if yields are poor or side reactions are prevalent.[1] The choice of solvent is critical for SNAr reactions as it must solubilize the substrate while not interfering with the reaction.

Table 1: Solvent & Temperature Considerations for Amination

SolventClassBoiling Point (°C)Rationale & Potential Issues
DioxaneEther101Good for solubility; often used with gaseous ammonia. Can form peroxides.
DMFPolar Aprotic153Excellent solubilizing power. High boiling point allows for a wide temperature range. Can be difficult to remove.
NMPPolar Aprotic202Similar to DMF but with a higher boiling point for very unreactive substrates. Risk of thermal decomposition of product.
EthanolPolar Protic78Can act as a nucleophile itself at high temperatures (risk of ethoxy- impurity). Often used for room temperature aminolysis.

Expert Advice: Start with the reported aqueous ammonia conditions.[1] If optimization is needed, begin with Dioxane or DMF saturated with ammonia gas at a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress closely.

III. Key Experimental Protocols

Protocol 1: Chlorination of Thiazolo[5,4-d]pyrimidine-5,7-diol

This protocol is adapted from general procedures for similar heterocyclic systems.[1][2]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (for HCl and POCl₃ fumes), add the thiazolo[5,4-d]pyrimidine-5,7-diol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10-15 volumes) to the flask. The mixture will be a slurry.

  • Heating: Heat the mixture to reflux (approx. 107 °C) and maintain for 2-4 hours. The reaction should become a clear solution as the product forms. Monitor by TLC (e.g., 10% MeOH/DCM) by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice. The product should precipitate as a solid.

  • Isolation: Stir the ice-slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the solid product under vacuum. The crude 5,7-dichloro-thiazolo[5,4-d]pyrimidine can be used in the next step or recrystallized if necessary.

Protocol 2: Selective Amination to 5-Chloro-thiazolo[5,4-d]pyrimidin-7-amine

This protocol is based on the selective amination described in the literature.[1]

  • Setup: In a sealed pressure vessel, suspend the crude 5,7-dichloro-thiazolo[5,4-d]pyrimidine (1.0 eq) in a 33% aqueous ammonia solution (~20 volumes).

  • Heating: Seal the vessel and heat the reaction mixture to 60-80 °C. The optimal temperature may require screening.

  • Monitoring: Monitor the reaction by LC-MS over 4-12 hours, checking for the consumption of starting material and the formation of the desired mono-amino product versus the diamino byproduct.

  • Workup: After cooling to room temperature, collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

IV. References

  • Szumilak, M., Stądnik, S., & Wujec, M. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 23(11), 2779. [Link]

  • Barreca, M. L., et al. (2016). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 21(11), 1480. [Link]

Sources

Optimization

stability issues of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in solution

A Guide to Understanding and Managing Solution Stability Welcome to the technical support center for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the scientific rationale behind them, enabling you to conduct robust and reliable experiments.

The thiazolo[5,4-d]pyrimidine scaffold is a bioisostere of purine, making it a valuable core for developing therapeutic agents.[1][2] However, the inherent reactivity of the chloro and amino groups on the pyrimidine ring can lead to stability challenges in solution. This guide will walk you through potential degradation pathways and provide practical, step-by-step protocols to assess and mitigate these issues.

Frequently Asked Questions (FAQs) on Solution Stability

Here we address the most common questions regarding the stability of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in solution.

Q1: My sample of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine shows a decrease in purity over time when dissolved. What are the likely causes?

A1: A decrease in purity of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in solution is typically due to chemical degradation. The primary suspects are hydrolysis, photolysis, and oxidation. The chloro-substituent on the pyrimidine ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis), which can be accelerated by pH and temperature. The aromatic ring system can also be susceptible to photodegradation upon exposure to light.

Q2: How does pH affect the stability of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in aqueous solutions?

A2: The pH of your solution is a critical factor influencing the stability of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine.[3] Both acidic and basic conditions can catalyze the hydrolysis of the C-Cl bond.[4] Generally, extreme pH values (highly acidic or alkaline) will accelerate degradation.[3][5] It is crucial to determine the pH of maximum stability for your intended application. We recommend performing a pH stability profile study, as detailed in the troubleshooting guides below.

Q3: I've noticed a yellowing of my stock solution. What could be the reason?

A3: The yellowing of your solution could indicate the formation of degradation products. This can be a result of photodegradation, where exposure to UV or even ambient light can cause chemical changes in the molecule.[6] It is also possible that oxidative degradation is occurring. To minimize this, it is recommended to store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) if possible.

Q4: What are the best practices for preparing and storing stock solutions of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine?

A4: To ensure the longevity of your stock solutions, we recommend the following:

  • Solvent Selection: Use aprotic, anhydrous solvents like DMSO or DMF for long-term storage. If aqueous buffers are necessary for your experiment, prepare them fresh from a concentrated stock in an aprotic solvent.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.[7]

  • Inert Atmosphere: For maximum stability, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

Troubleshooting Guides

This section provides detailed protocols for investigating and resolving stability issues with 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine.

Issue 1: Rapid Degradation in Aqueous Buffer

If you observe a rapid loss of your compound in an aqueous buffer, it is likely due to hydrolysis. The following guide will help you confirm this and find more suitable buffer conditions.

The chloro group at the 5-position of the pyrimidine ring is an electron-withdrawing group, making the carbon atom it is attached to electrophilic and susceptible to nucleophilic attack by water. This hydrolysis reaction is often the primary degradation pathway in aqueous media. The rate of this reaction is highly dependent on pH and temperature.

Caption: Workflow for investigating hydrolytic degradation.

This study will help you understand the stability of your compound across a range of pH values.[8]

  • Prepare Buffers:

    • pH 3: 0.1 M Citrate buffer

    • pH 7: 0.1 M Phosphate buffer

    • pH 9: 0.1 M Borate buffer

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Dilute the stock solution with each buffer to a final concentration of 100 µg/mL.

  • Incubation:

    • Divide each buffered solution into two sets. Incubate one set at 40°C and the other at 60°C.

    • Protect all samples from light.

  • Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.

    • Quench the degradation by diluting with the initial mobile phase if necessary.

    • Analyze the samples using a stability-indicating HPLC method (see below for method development).

  • Data Interpretation:

    • Plot the percentage of remaining 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine against time for each condition.

    • Determine the degradation rate constant and half-life at each pH and temperature.

The results will likely show that the degradation rate is significantly higher at both acidic and alkaline pH compared to neutral pH. Increased temperature will also accelerate degradation.

pHTemperature (°C)Apparent Half-life (hours)
340~18
360~5
740> 48
760~20
940~12
960~3

Note: This is hypothetical data to illustrate expected trends.

Issue 2: Inconsistent Results and Appearance of Unknown Peaks Upon Exposure to Light

This issue points towards photodegradation. The following protocol will help you assess the photosensitivity of your compound.

Aromatic and heterocyclic compounds can absorb UV and visible light, leading to electronic excitation. This excited state can then undergo various chemical reactions, such as ring cleavage, oxidation, or reaction with the solvent, resulting in degradation products.[9]

G A 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine B 5-Hydroxy-thiazolo[5,4-d]pyrimidin-2-amine A->B Hydrolysis (H₂O, H⁺/OH⁻) C Oxidized Products A->C Oxidation ([O]) D Photodegradation Products (e.g., ring-opened species) A->D Photolysis (hν)

Sources

Troubleshooting

troubleshooting unexpected results with 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

Welcome to the technical support center for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected results encountered during the synthesis, purification, characterization, and application of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Synthesis & Purification

Q1: My synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine resulted in a low yield and a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?

A1: Low yields in the synthesis of 2-amino-chlorothiazolopyrimidines often stem from several factors, including incomplete reaction, side reactions, and degradation of the product. A common synthetic route involves the reaction of a substituted aminopyrimidine with an isothiocyanate, followed by chlorination.[1] Let's break down the potential issues in a typical synthetic sequence.

Troubleshooting Low Yield and Impurities in Synthesis

Potential Issue Plausible Cause Recommended Action
Incomplete Cyclization Insufficient reaction time or temperature for the formation of the thiazolopyrimidine ring.Monitor the reaction progress by TLC or LC-MS. If starting materials persist, consider extending the reaction time or cautiously increasing the temperature.
Over-chlorination Harsh chlorination conditions (e.g., high temperature, prolonged reaction time with POCl₃) can lead to the formation of di-chloro or other over-chlorinated species.Use milder chlorination reagents or optimize the reaction conditions (e.g., lower temperature, shorter reaction time). Monitor the reaction carefully to stop it once the desired product is formed.
Hydrolysis of Chloro Group The chloro group on the pyrimidine ring is susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions, leading to the formation of the corresponding pyrimidone.[2]Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, use neutral or slightly acidic conditions and avoid prolonged exposure to strong bases.
Formation of Isomers Depending on the starting materials and reaction conditions, the formation of isomeric products is possible.Characterize the product mixture thoroughly by NMR and MS to identify any isomers. Purification by column chromatography may be necessary to separate the desired isomer.
Product Degradation The thiazolopyrimidine core can be sensitive to strong acids, bases, or high temperatures over extended periods.Use the mildest possible reaction and workup conditions. Avoid unnecessarily long reaction times.

DOT Diagram: Synthetic Workflow and Potential Pitfalls

Synthesis Workflow for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Start Starting Materials (e.g., aminopyrimidine, isothiocyanate) Cyclization Thiazole Ring Formation Start->Cyclization Chlorination Chlorination (e.g., POCl₃) Cyclization->Chlorination Incomplete_Cyclization Incomplete Reaction Cyclization->Incomplete_Cyclization Isomers Isomeric Products Cyclization->Isomers Product 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Chlorination->Product Over_Chlorination Di-chloro Byproducts Chlorination->Over_Chlorination Purification Purification (Column Chromatography/Recrystallization) Product->Purification Hydrolysis Pyrimidone Formation Product->Hydrolysis Degradation Product Degradation Product->Degradation Final_Product Pure Product Purification->Final_Product

Caption: Synthetic workflow with potential byproduct formation points.

Q2: I am having difficulty purifying 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. What are the recommended methods?

A2: Purification can be challenging due to the compound's polarity and potential for degradation. Here are some recommended approaches:

  • Column Chromatography: This is often the most effective method for removing polar impurities and closely related byproducts.

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or cyclohexane) and a polar solvent (e.g., ethyl acetate) is typically effective. For more polar impurities, adding a small amount of methanol to the ethyl acetate may be necessary. A common eluting system for similar compounds is ethyl acetate/cyclohexane.[3]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an efficient purification method.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good single solvents to try are ethanol, isopropanol, or acetonitrile. If a single solvent is not effective, a solvent/anti-solvent system can be employed. For example, dissolving the compound in a good solvent like DMF or DMSO at a warm temperature and then slowly adding an anti-solvent like water or diethyl ether until turbidity is observed, followed by cooling. For compounds soluble only in DMF or DMSO, diffusion crystallization with an anti-solvent like dichloromethane (DCM) has been shown to be effective.[4]

Characterization

Q3: I am not sure if I have synthesized the correct product. What are the expected spectroscopic data for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine?

Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR - A singlet for the C7-H proton, likely in the range of 8.0-9.0 ppm. - A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration.
¹³C NMR - Several signals in the aromatic region (typically 110-170 ppm) corresponding to the carbons of the fused ring system. The carbon bearing the chloro group and the carbons of the thiazole ring will have distinct chemical shifts.
Mass Spec (MS) - The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the molecular formula C₅H₄ClN₄S. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion cluster. - Common fragmentation patterns for related structures include the loss of small molecules like HCN or fragmentation of the thiazole or pyrimidine ring.[9][10][11]

Q4: My mass spectrum shows an unexpected peak. What could it be?

A4: Unexpected peaks in the mass spectrum can arise from several sources:

  • In-source Fragmentation: The molecule may be fragmenting in the ion source of the mass spectrometer before mass analysis. This can be influenced by the ionization method and instrument settings.[12][13]

  • Impurities: The peak could correspond to a byproduct from the synthesis, such as the hydrolyzed pyrimidone derivative (loss of HCl and addition of H₂O) or an over-chlorinated species.

  • Adducts: Depending on the solvent and ionization conditions, you may observe adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).

To troubleshoot, try using a softer ionization technique (e.g., ESI with lower cone voltage) and ensure your sample is pure by LC-MS.

Reactivity and Further Transformations

Q5: I am attempting a Suzuki coupling with 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, but the reaction is not proceeding or giving a low yield. How can I optimize this reaction?

A5: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success with heteroaryl chlorides can be challenging.[14]

DOT Diagram: Suzuki Coupling Workflow

Suzuki Coupling Workflow Reactants 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine + Arylboronic Acid Reaction Reaction at Reflux or Microwave Reactants->Reaction Catalyst_System Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Catalyst_System->Reaction Solvent Solvent (e.g., DME/H₂O) Solvent->Reaction Product Coupled Product Reaction->Product Workup Aqueous Workup Product->Workup Purification Purification Workup->Purification Final_Product Pure Coupled Product Purification->Final_Product

Caption: A typical workflow for a Suzuki coupling reaction.

Troubleshooting Suzuki Coupling

Potential Issue Plausible Cause Recommended Action
Low or No Reactivity - Inactive catalyst. - Inappropriate ligand. - Insufficiently strong base.- Use a pre-catalyst or ensure the active Pd(0) species is generated. - For heteroaryl chlorides, electron-rich and bulky phosphine ligands are often required. - Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[15]
Debromination/Dechlorination The chloro group is reduced instead of coupled.This is a common side reaction. Using a milder base or a different ligand can sometimes suppress this pathway.[4]
Homocoupling The arylboronic acid couples with itself.This can be minimized by controlling the stoichiometry of the reactants and optimizing the catalyst loading.
Poor Solubility The starting material or catalyst may not be fully dissolved in the reaction solvent.A co-solvent system, such as 1,4-dioxane/water or DME/water, can improve solubility.[3]

A general protocol for a similar substrate involves reacting the chloro-thiazolopyrimidine with a boronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate in a DME/water solvent system under reflux or microwave irradiation.[3]

Q6: My Buchwald-Hartwig amination of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is not working. What are some key considerations?

A6: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, but it is highly dependent on the choice of catalyst, ligand, and base.[16][17]

Troubleshooting Buchwald-Hartwig Amination

Potential Issue Plausible Cause Recommended Action
Low or No Product Yield - Inactive catalyst. - Inappropriate ligand for the specific amine. - Incorrect base selection.- Use a reliable precatalyst (e.g., a palladacycle-based one). - The choice of ligand is crucial and depends on whether you are using a primary or secondary amine. Screen a variety of bulky, electron-rich phosphine ligands.[18] - Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary.
Side Reactions - Hydrodehalogenation (reduction of the C-Cl bond). - Homocoupling of the starting materials.- Optimize the catalyst loading and reaction temperature. - Ensure the reaction is performed under a strictly inert atmosphere.
Substrate Degradation The thiazolopyrimidine ring may be sensitive to the strong base used in the reaction.Use the mildest base that still promotes the reaction. A weaker base may require a higher reaction temperature.

Safety and Handling

Q7: What are the safety precautions I should take when handling 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine?

A7: As with any chemical, proper safety precautions are essential. Based on safety data for similar compounds, the following should be considered:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19][20]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

References

  • Varano, F., et al. (2017). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 22(9), 1469. [Link]

  • Bunnage, M. E., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921-926. [Link]

  • Apollo Scientific Ltd. (Date not available).
  • Fisher Scientific (2024).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable (2026).
  • Wikipedia (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Liu, J., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194–10197. [Link]

  • Szymańska, E., et al. (2022).
  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). [Link]

  • NIST (Date not available). 2-Thiazolamine, 5-chloro-. NIST WebBook. [Link]

  • Mahmoud, M. R., et al. (2013). Synthesis and Spectral Characterization of Novel Thiazolopyridine and Pyrimidine Derivatives.
  • Gucký, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1930.
  • ChemicalBook (Date not available). 4-Amino-5-chloro-2,1,3-benzothiadiazole(30536-19-7) 1H NMR spectrum.
  • PubChem (Date not available). 5-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1333-1339.
  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2022). Molecules, 27(19), 6296.
  • Mohamed, Y. A., et al. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 56(3), 595-602.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

Welcome to the technical support guide for the synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. This document is designed for researchers, chemists, and process development professionals engaged in the scale-up of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. This document is designed for researchers, chemists, and process development professionals engaged in the scale-up of this important heterocyclic intermediate. As a bioisostere of purine, the thiazolo[5,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry for developing novel therapeutics.[1] This guide provides in-depth, field-proven insights into the common challenges encountered during large-scale synthesis, offering a structured approach to troubleshooting and process optimization.

Section 1: Synthetic Strategy Overview

The most robust and scalable synthesis of the target compound, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, and its isomers typically begins with a functionalized pyrimidine ring. The general strategy involves the construction of the thiazole ring onto the pyrimidine core, followed by a critical chlorination step. While several routes exist, a common pathway involves the cyclization of a thiourea derivative followed by chlorination.

A representative synthetic pathway is outlined below. This multi-step process involves the formation of an intermediate dihydroxy-thiazolo[5,4-d]pyrimidine, which is subsequently chlorinated to yield the versatile dichloro-intermediate. Selective amination then furnishes the final product.

Synthetic_Pathway cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Selective Amination A 2-Amino-4,6-dihydroxypyrimidine B Thiourea Intermediate A->B 1. Thiocyanation 2. Cyclization C Thiazolo[5,4-d]pyrimidine- 5,7-diol B->C Hydrolysis D 5,7-Dichloro-thiazolo[5,4-d] -pyrimidin-2-amine C->D POCl₃ E 5-Chloro-thiazolo[5,4-d] pyrimidin-2-amine D->E NH₃ (aq.) Controlled Temp.

Caption: General synthetic workflow for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical and challenging step when scaling up this synthesis?

A: Unquestionably, the chlorination step using phosphorus oxychloride (POCl₃) is the most critical and hazardous operation during scale-up.[2] This reaction is highly exothermic, generates corrosive HCl gas, and involves a challenging workup to quench the excess POCl₃. Inadequate thermal management can lead to runaway reactions and significant impurity formation.

Q2: What are the primary safety considerations for this process at scale?

A: The primary safety concerns revolve around the handling of phosphorus oxychloride.

  • Reactivity: POCl₃ reacts violently with water. The quenching process must be meticulously controlled, often by slowly adding the reaction mixture to a cold solution or vice-versa with robust agitation and cooling.[3]

  • Toxicity & Corrosivity: POCl₃ is highly toxic upon inhalation and is severely corrosive to skin, eyes, and the respiratory tract. Large-scale operations require a closed system, specialized personal protective equipment (PPE), and scrubbers to handle the HCl gas byproduct.

  • Pressure Management: The evolution of HCl gas can lead to significant pressure buildup in the reactor. The system must be adequately vented through a neutralization trap (e.g., a caustic scrubber).

Q3: My process is generating the 7-chloro isomer instead of the desired 5-chloro product. Why?

A: The regioselectivity of nucleophilic substitution on the 5,7-dichloro intermediate is highly dependent on reaction conditions. The C7 position is often more electrophilic and sterically accessible, making it the preferred site for nucleophilic attack under many conditions. To favor substitution at the C5 position, you may need to explore:

  • Temperature Control: Lower temperatures often enhance selectivity.

  • Solvent Effects: The polarity of the solvent can influence the relative reactivity of the two positions.

  • Protecting Groups: In some cases, a protecting group strategy may be necessary to achieve the desired regioselectivity, though this adds steps and complexity to the process.

Q4: What are the common impurities, and how can they be minimized?

A: Impurity profiles can be complex and often stem from the chlorination step.

  • Incomplete Chlorination: Residual dihydroxy or mono-chloro-hydroxy species can be present if the reaction does not go to completion. This is often addressed by ensuring an adequate excess of POCl₃ and sufficient reaction time/temperature.

  • Over-chlorination/Side Reactions: At excessive temperatures, POCl₃ can cause decomposition and charring, leading to a dark-colored, tarry reaction mixture.[4]

  • Hydrolysis Products: During workup, the desired chloro-product can hydrolyze back to the hydroxy- species if the pH and temperature are not controlled. The product should be isolated promptly after quenching.

  • Isomeric Impurities: As mentioned in Q3, the formation of the undesired 7-amino-5-chloro isomer is a significant risk.

Section 3: Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during synthesis with actionable solutions.

Stage 1: Chlorination with POCl₃
Problem Potential Causes Troubleshooting & Optimization Strategies
Reaction Stalls / Incomplete Conversion 1. Insufficient POCl₃. 2. Presence of moisture in the starting material or reactor. 3. Reaction temperature is too low.1. Increase POCl₃ Stoichiometry: At scale, a larger excess (e.g., 5-10 volumes) may be required. Ensure the starting material is fully suspended. 2. Rigorous Drying: Dry the starting material under vacuum at >80 °C. Ensure the reactor is scrupulously dried before charging reagents. 3. Temperature Optimization: While avoiding overheating, ensure the temperature is sufficient for the reaction to proceed. A typical range is 100-110 °C. Monitor with in-process controls (IPC) like HPLC or TLC.
Exothermic Runaway / Poor Temperature Control 1. Addition rate of reagents is too fast. 2. Inadequate cooling capacity of the reactor for the batch size. 3. Poor agitation leading to localized hot spots.1. Controlled Addition: Add the solid starting material to the POCl₃ in portions at a controlled temperature, allowing the exotherm to subside between additions. 2. Process Safety Evaluation: Conduct a reaction calorimetry study (e.g., RC1) to understand the heat flow and ensure the reactor's cooling capacity is sufficient. 3. Optimize Agitation: Use an appropriate agitator (e.g., pitched-blade turbine) and confirm that the solid is well-suspended throughout the reaction.
Formation of Dark Tar / Decomposition 1. Reaction temperature is too high. 2. Extended reaction time at elevated temperatures.1. Strict Temperature Control: Do not exceed the validated temperature limit (often around 110-115 °C). 2. Monitor for Completion: Use IPC to determine the reaction endpoint and avoid prolonged heating. Once complete, proceed to the workup phase promptly.
Stage 2: Workup, Quench, and Isolation
Problem Potential Causes Troubleshooting & Optimization Strategies
Violent / Uncontrollable Quench 1. Quenching POCl₃ by adding water directly to the reaction mixture. 2. Insufficient cooling during the quench.1. Use a Reverse Quench: The safest method is to slowly add the hot reaction mixture to a well-agitated, cold (<5 °C) vessel of water or a dilute base.[3] 2. Alcohol Quench: Alternatively, quenching with an alcohol like methanol or isopropanol can be smoother, but this forms phosphate esters that must be managed in the waste stream.[5] 3. Ensure Adequate Cooling: Use a jacketed reactor with a powerful cooling utility for the quench vessel.
Low Yield of Isolated Product 1. Product hydrolysis during workup. 2. Product is partially soluble in the mother liquor. 3. Mechanical losses during filtration and transfer.1. Control pH and Temperature: After quenching, adjust the pH to near neutral (6-7) to precipitate the product while keeping it cold to minimize hydrolysis.[5] 2. Anti-Solvent Addition: If solubility is an issue, consider adding an anti-solvent to the aqueous slurry to further precipitate the product before filtration. 3. Optimize Filtration: Ensure the filter cake is washed with cold water to remove inorganic salts and then with a non-polar solvent (e.g., heptane) to displace water and aid in drying.
Product Fails Purity Specifications 1. Co-precipitation of impurities. 2. Inefficient removal of residual POCl₃ or inorganic salts. 3. Formation of isomeric impurities.1. Recrystallization/Reslurry: Develop a robust recrystallization or reslurry protocol. Suitable solvents might include ethyl acetate, acetonitrile, or mixtures with alcohols. 2. Thorough Washing: Wash the filter cake extensively with cold water until the filtrate runs at a neutral pH. 3. Chromatographic Purification: While undesirable at scale, a final polishing step using column chromatography may be necessary for very high-purity applications. However, optimizing the crystallization is the preferred industrial approach.

Section 4: Key Experimental Protocol: Chlorination and Workup

This protocol is a representative procedure synthesized from common practices in the literature and should be adapted and validated for your specific equipment and scale.[3]

Table 1: Reagent Specifications

ReagentCAS No.Mol. Wt.Molar Eq.Recommended Quantity
Thiazolo[5,4-d]pyrimidine-5,7-diolN/A~185.161.01.0 kg
Phosphorus Oxychloride (POCl₃)10025-87-3153.33~10.08.3 kg (5.0 L)
Ice Water7732-18-518.02-40 L
50% NaOH (aq.)1310-73-240.00As neededTo adjust pH

Protocol Steps:

  • Reactor Preparation: Charge a clean, dry, glass-lined reactor with phosphorus oxychloride (5.0 L). Begin agitation and cool the vessel to 15-20 °C.

  • Reagent Charging: Slowly add the Thiazolo[5,4-d]pyrimidine-5,7-diol (1.0 kg) in portions over 1-2 hours. Maintain the internal temperature below 40 °C during the addition. Causality Note: This controlled addition is critical to manage the initial exotherm of the reaction.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (~105-110 °C). Maintain at this temperature for 6-8 hours. Monitor the reaction for completion by a suitable IPC (e.g., HPLC analysis of quenched samples).

  • Quench Preparation: In a separate, larger reactor, charge ice water (40 L) and cool to below 5 °C with strong agitation.

  • Controlled Quench: CRITICAL STEP: Slowly transfer the hot reaction mixture from the first reactor into the cold ice water of the second reactor via a dip tube. The addition rate must be carefully controlled to keep the quench tank temperature below 20 °C. Vent the quench reactor to a caustic scrubber.

  • Precipitation & Neutralization: Once the quench is complete, continue stirring the resulting slurry for 1 hour. Slowly add 50% aqueous sodium hydroxide to adjust the pH to 6.0-7.0, maintaining the temperature below 20 °C. The product will precipitate as a solid.

  • Isolation: Filter the solid product using a centrifuge or filter press. Wash the cake thoroughly with cold deionized water (3 x 10 L) until the filtrate is neutral.

  • Drying: Dry the product under vacuum at 50-60 °C until constant weight is achieved.

Section 5: Troubleshooting Workflow Diagram

If the final product yield or purity is unsatisfactory, the following decision tree can guide the investigation process.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckIPC Review In-Process Controls (IPC) from Chlorination Start->CheckIPC Incomplete Reaction Incomplete? CheckIPC->Incomplete YesIncomplete Increase Reaction Time/Temp Increase POCl3 Stoichiometry Check Raw Material Quality Incomplete->YesIncomplete Yes NoIncomplete Reaction Complete Incomplete->NoIncomplete No CheckWorkup Analyze Workup Parameters NoIncomplete->CheckWorkup Hydrolysis Evidence of Hydrolysis (e.g., -OH peak in NMR)? CheckWorkup->Hydrolysis YesHydrolysis Control Quench/Neutralization Temp (< 15°C) Ensure pH is not > 7.5 Isolate Product Faster Hydrolysis->YesHydrolysis Yes NoHydrolysis No Significant Hydrolysis Hydrolysis->NoHydrolysis No OptimizeRecryst Develop/Optimize Recrystallization Protocol YesHydrolysis->OptimizeRecryst CheckPurity Analyze Final Product Purity Profile NoHydrolysis->CheckPurity ImpurityType What is the main impurity? CheckPurity->ImpurityType StartingMaterial Residual Starting Material ImpurityType->StartingMaterial Isomer Isomeric Impurity ImpurityType->Isomer Tar Tar/Color Impurities ImpurityType->Tar StartingMaterial->YesIncomplete Isomer->OptimizeRecryst Tar->OptimizeRecryst

Caption: Decision tree for troubleshooting low yield and purity issues.

References

  • Liu, J., Patch, R. J., Schubert, C., & Player, M. R. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194–10197. [Link]

  • ResearchGate. (n.d.). Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. Request PDF. Retrieved from [Link]

  • Chaban, T., Klenina, O., Chaban, I., Ogurtsov, V., Harkov, S., & Lelyukh, M. (n.d.). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. Farmatsiia i farmakolohiia. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Catarzi, D., Varano, F., Colotta, V., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4252. [Link]

  • ResearchGate. (n.d.). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Retrieved from [Link]

  • Academia.edu. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Fluorescence Studies of 5-chlorothiazolo(5,4-d)pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US4443606A - Antiviral thiazolo [5,4-b] pyridine compounds.
  • FLORE. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Retrieved from [Link]

  • Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from [Link]

  • Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • The Journal of Organic Chemistry. (2005). Single-Step Syntheses of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidines: Intermediates for Bivalent Thiazolopyrimidines. Retrieved from [Link]

Sources

Troubleshooting

byproduct identification in 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. This guide is designed to provide expert insights, troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. This guide is designed to provide expert insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of reactions involving this versatile heterocyclic scaffold. The thiazolo[5,4-d]pyrimidine core is a key structural motif in medicinal chemistry, often explored for its potential as a kinase inhibitor and receptor antagonist.[1][2] However, the inherent reactivity of the 5-chloro substituent, while synthetically useful, can also lead to challenging side reactions and byproduct formation.

This document provides in-depth, evidence-based guidance to help you optimize your reaction outcomes, correctly identify products and byproducts, and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine?

The primary site for nucleophilic attack is the carbon atom at position 5, which bears the chloro substituent. The thiazolo[5,4-d]pyrimidine ring system is electron-deficient due to the presence of multiple nitrogen atoms. This electronic nature makes the C5-Cl bond highly susceptible to nucleophilic aromatic substitution (SNAr), where the chloride ion acts as a good leaving group.[3][4] Reactions almost exclusively occur at this position over the 2-amino group under typical SNAr conditions.

Q2: How stable is this compound during storage and in solution?

5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is generally stable as a solid when stored in a cool, dry, and dark environment. However, in solution, particularly in the presence of nucleophilic solvents (like water or alcohols) or bases, it can slowly degrade. The primary degradation pathway is hydrolysis of the 5-chloro group to the corresponding 5-hydroxy derivative. For solution-based storage, it is recommended to use anhydrous, aprotic solvents and store at low temperatures.

Q3: Which analytical techniques are best for monitoring reaction progress and identifying byproducts?

A combination of techniques is optimal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of new products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. Using a diode-array detector (DAD) can help distinguish between components with different chromophores.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this chemistry. It allows for the separation of components by HPLC and their subsequent identification by mass. This is crucial for tentatively identifying unknown byproducts based on their molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural confirmation of the final, purified product and for the detailed characterization of any isolated, significant byproducts.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions

The most common application for this reagent is the displacement of the 5-chloro substituent with various nucleophiles (amines, thiols, alcohols, etc.). Below are common issues and their solutions.

Problem 1: Low Yield or Incomplete Conversion

Scenario: You are reacting 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine with a primary amine in the presence of a base like DIPEA in DMF, but after several hours, LC-MS analysis shows significant amounts of starting material remaining.

Causality and Troubleshooting Steps:
  • Insufficient Activation: The thiazolo[5,4-d]pyrimidine ring, while electron-deficient, may not be sufficiently activated for reaction with a weak nucleophile at room temperature.

    • Solution: Gently heat the reaction. A temperature range of 60-100 °C is typically effective. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

  • Base Strength and Type: The choice of base is critical. While tertiary amines like DIPEA or triethylamine are common choices to scavenge the HCl byproduct, they may not be strong enough for all substrates.

    • Solution: Consider using a stronger, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[5] These are particularly effective in polar aprotic solvents like dioxane or THF.

  • Solvent Choice: The solvent must fully dissolve the reactants and facilitate the formation of the charged Meisenheimer complex intermediate.

    • Solution: Ensure you are using a suitable polar aprotic solvent like DMF, DMAc, NMP, or DMSO. For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), solvents like toluene or dioxane are preferred.[5][6]

Workflow for Optimizing an SNAr Reaction

Hydrolysis_Mechanism Start 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack H2O H₂O H2O->Intermediate Product 5-Hydroxy Byproduct Intermediate->Product Loss of Cl⁻ HCl - HCl

Caption: Mechanism of hydrolysis byproduct formation.

Table 1: Common Byproducts and Their Mass Signatures
Byproduct NameStructureMass Change from Starting Material (SM)Mass Change from Expected Product (P)Likely Cause
Hydrolysis Product 5-OH-thiazolo[...]SM - 17.46 Da (-Cl +OH)P - (R) + 1.01 DaWet solvents/reagents
Dimer SM-N-PSM + P - 36.46 Da (-HCl)P + SM - 36.46 Da (-HCl)High concentration, excess base
Over-alkylation P-R'P + (R')-If product amine is still nucleophilic [7]
Protocol for Minimizing Hydrolysis:
  • Glassware: Oven-dry all glassware (flasks, stir bars, syringes, needles) at >120 °C for at least 4 hours and allow to cool in a desiccator under vacuum.

  • Solvents: Use anhydrous, packaged solvents. If using a solvent from a bottle that has been opened previously, consider drying it over activated molecular sieves (3Å or 4Å) for 24 hours prior to use.

  • Reagents: Ensure your amine nucleophile and base are anhydrous. If they are hydroscopic solids, dry them under high vacuum for several hours.

  • Atmosphere: Assemble the reaction under an inert atmosphere (Nitrogen or Argon). Purge the reaction flask with the inert gas for several minutes before adding reagents.

Problem 3: A Complex NMR Spectrum with Multiple Sets of Peaks

Scenario: After purification, your product's ¹H NMR spectrum shows two or more distinct sets of peaks, suggesting an isomeric mixture or the presence of a persistent impurity.

Causality and Troubleshooting:
  • Isomeric Reactants: Confirm the purity and structure of your starting nucleophile. If your nucleophile itself is a mixture of isomers, this will be reflected in the product mixture.

  • Rotamers/Tautomers: Amine-substituted heterocyclic systems can sometimes exist as slowly interconverting rotamers or tautomers on the NMR timescale, leading to peak broadening or duplication.

    • Solution: Acquire an NMR spectrum at an elevated temperature (e.g., 50-80 °C). If the peaks coalesce into a single, sharp set, this confirms the presence of rotamers.

  • Dimerization: As noted in Table 1, dimerization is a potential side reaction. This can occur if the product of your initial reaction (a secondary amine attached at C5) acts as a nucleophile and attacks another molecule of the starting material. This is more likely at high concentrations or with prolonged heating.

    • Identification: A dimer will have a mass of approximately double your expected product in the mass spectrum. Its NMR will be complex and may show a loss of symmetry.

    • Solution: Use a higher dilution for the reaction. Add the starting material slowly (via syringe pump) to a solution of the nucleophile to maintain a low concentration of the electrophile.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is a self-validating system designed to minimize common byproducts.

  • Preparation: To an oven-dried, 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • Reagent Addition: Add anhydrous cesium carbonate (Cs₂CO₃, 2.0 eq) followed by the amine nucleophile (1.1 eq).

  • Solvent Addition: Add anhydrous dioxane via syringe. The reaction concentration should be approximately 0.1 M.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS every 2-4 hours until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: LC-MS Analysis for Byproduct Identification
  • Sample Prep: Dilute a small aliquot of the crude reaction mixture (approx. 0.1 mg) in 1 mL of methanol or acetonitrile. Filter through a 0.22 µm syringe filter.

  • Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a gradient from 5% B to 95% B over 5-10 minutes.

  • MS Detection: Use Electrospray Ionization (ESI) in positive mode. Scan a mass range from 100 to 1000 m/z.

  • Analysis: Extract the ion chromatograms for the expected mass of the product, starting material, and potential byproducts listed in Table 1.

References

  • Barreca, M. L., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules. Available from: [Link]

  • El-Gazzar, A. R. B. A., et al. Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. ResearchGate. Available from: [Link]

  • Wang, Z., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors. Chemical Biology & Drug Design. Available from: [Link]

  • Abdel-Wahab, B. F., et al. Synthesis of Novel Thiazolo[5,4-d]pyrimidines. ResearchGate. Available from: [Link]

  • Poczta, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals. Available from: [Link]

  • Chemguide. Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Available from: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Purity of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

Welcome to the technical support center for the purification of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and in-depth answers to common challenges encountered during the purification of this important heterocyclic compound. Our focus is on delivering practical, field-proven insights to help you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is a polar, nitrogen-containing heterocyclic compound. Its purification can be challenging due to its polarity, potential for strong interaction with stationary phases in chromatography, and the presence of structurally similar impurities. This guide will walk you through identifying common impurities and provide systematic troubleshooting for the most effective purification techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in my sample of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine?

A1: The impurities in your sample will largely depend on the synthetic route employed. A common synthesis involves the reaction of a dichloropyrimidine derivative with an appropriate isothiocyanate.[1] Based on this and other synthetic approaches, the following are the most probable impurities:

  • Unreacted Starting Materials: Such as 4,6-dichloro-5-aminopyrimidine.

  • Di-substituted By-products: For instance, the formation of a di-amino pyrimidine where the second chlorine has been displaced.

  • Hydrolysis Products: The chloro group at the 5-position can be susceptible to hydrolysis, especially during work-up or purification, leading to the formation of 5-hydroxy-thiazolo[5,4-d]pyrimidin-2-amine.

  • Isomeric By-products: Depending on the reaction conditions, formation of other thiazolopyrimidine isomers is possible.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., ethanol, DMF) or reagents from chlorination steps (e.g., residual POCl₃) can be present.

Expert Tip: A preliminary analysis by TLC, LC-MS, and ¹H NMR is crucial to identify the number and nature of the impurities before attempting large-scale purification.

Q2: My compound is streaking badly on my silica gel TLC plate and column. How can I improve the separation?

A2: This is a very common issue with basic, polar compounds like 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. The streaking, or peak tailing, is often due to strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups on the surface of the silica gel.

Here is a troubleshooting workflow to address this:

Caption: Troubleshooting workflow for streaking on silica gel.

Detailed Solutions:

  • Incorporate a Basic Modifier: Adding a small amount of a basic modifier to your mobile phase can neutralize the acidic silanol sites, thus minimizing the strong interactions and improving peak shape.

    • Recommended Modifiers: Triethylamine (TEA) or a solution of ammonia in methanol are excellent choices. Start with a low concentration (e.g., 0.5% v/v) and gradually increase if needed. A common mobile phase system to try is Dichloromethane:Methanol with 1% TEA.

  • Switch to an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be a superior alternative to silica for purifying basic compounds.

    • Reversed-Phase (C18): This is often the preferred method for polar compounds.

Q3: I'm trying to purify my compound using reversed-phase chromatography, but it's not retaining on the C18 column. What should I do?

A3: Poor retention of polar compounds on a standard C18 column is a frequent challenge. Here are several strategies to enhance retention:

StrategyDescriptionRecommended Starting Conditions
Increase Aqueous Content Decrease the amount of organic solvent (acetonitrile or methanol) in your mobile phase.Start with a high aqueous content (e.g., 90-95% water) and run a shallow gradient.
Use a Polar-Modified C18 Column These columns have modifications (e.g., polar-embedded or polar-endcapped) that provide better retention for polar analytes.Consult the manufacturer's guidelines for your specific column.
Employ HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of very polar compounds. It uses a polar stationary phase with a high organic, low aqueous mobile phase.Stationary Phase: Amide or Diol column. Mobile Phase: High acetonitrile concentration (e.g., 95%) with a water gradient.
Add an Ion-Pairing Reagent Reagents like trifluoroacetic acid (TFA) or formic acid can improve peak shape and sometimes retention.Start with 0.1% TFA or formic acid in both the aqueous and organic mobile phases.

Expert Tip: When developing a reversed-phase method, ensure your sample is fully dissolved in the initial mobile phase to avoid precipitation on the column.

Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the chosen solvent is not ideal.

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional hot solvent to re-dissolve the oil.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, then move it to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-evaluate Your Solvent System:

    • The ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.

    • For 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, consider solvent systems like ethanol/water, acetic acid, or DMF/water.

    • You may need to use a co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, heat to re-dissolve and cool slowly.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier

This protocol is designed to mitigate peak tailing of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine on standard silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane with 1% Triethylamine).

  • Column Packing: Carefully pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running several column volumes of the initial mobile phase through it.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.

  • Elution: Begin elution with the initial mobile phase and gradually increase the polarity by adding a more polar solvent (e.g., Methanol containing 1% Triethylamine). A typical gradient could be from 0% to 10% Methanol in Dichloromethane (both containing 1% TEA).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Caption: Workflow for silica gel chromatography with a basic modifier.

Protocol 2: Recrystallization from a Co-Solvent System

This protocol is useful if your compound has high solubility in one solvent and low solubility in another.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in a minimal amount of a hot "good" solvent (e.g., Dimethylformamide - DMF).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture and then with a cold, non-dissolving solvent (e.g., cold diethyl ether) to remove residual solvent.

  • Drying: Dry the purified crystals under vacuum.

References

  • Liu, J., Patch, R. J., Schubert, C., & Player, M. R. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry, 70(24), 10194–10197. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Analogs in Preclinical Models

The thiazolo[5,4-d]pyrimidine scaffold, a purine bioisostere, has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] This guide provides a comparative...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazolo[5,4-d]pyrimidine scaffold, a purine bioisostere, has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] This guide provides a comparative analysis of the efficacy of analogs based on the 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine core, with a focus on their potential as antiproliferative agents. We will delve into the structure-activity relationships (SAR) that govern their potency, present supporting experimental data from preclinical studies, and provide detailed protocols for key assays.

The Thiazolo[5,4-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The structural resemblance of thiazolo[5,4-d]pyrimidines to endogenous purines allows them to interact with a wide range of biological targets, including protein kinases and adenosine receptors.[3][4] This mimicry has been successfully exploited to develop potent inhibitors of cellular signaling pathways that are often dysregulated in diseases such as cancer. The 5-chloro- and 2-amino-substituents on the core scaffold serve as key anchoring points for further chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy of Antiproliferative Analogs

Recent studies have focused on the synthesis and evaluation of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine analogs as potential anticancer agents. The antiproliferative activity of these compounds is typically assessed against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for efficacy.

A series of 2,7-disubstituted thiazolo[5,4-d]pyrimidines, synthesized from a 7-amino-5-chloro intermediate, have demonstrated significant cytotoxic effects.[3] The general synthetic scheme involves the reaction of 4,6-dichloro-5-aminopyrimidine with isothiocyanates to yield 2-amino-7-chlorothiazolo[5,4-d]pyrimidines.[2] Subsequent nucleophilic substitution at the 7-position allows for the introduction of various functionalities.

Below is a table summarizing the in vitro antiproliferative activity of representative analogs against various cancer cell lines.

Compound IDR2 SubstituentR7 SubstituentCell LineIC50 (µM)
4a 4-ChlorophenylaminoMorpholineHL-608[5]
4k 4-ChlorophenylaminoN,N'-DiethylaminoA5491.4[5]
4k 4-ChlorophenylaminoN,N'-DiethylaminoNCI-H3227.1[5]
4k 4-ChlorophenylaminoN,N'-DiethylaminoA4313.1[5]
4k 4-ChlorophenylaminoN,N'-DiethylaminoT98G3.4[5]
7a Not SpecifiedNot SpecifiedMGC-8035.13[6]
7i Not SpecifiedNot SpecifiedMGC-8034.64[6]
7i Not SpecifiedNot SpecifiedHGC-275.07[6]
22 Not SpecifiedNot SpecifiedHGC-271.22[7]

Structure-Activity Relationship (SAR) Insights

The data reveals key structural features that influence the antiproliferative efficacy of these analogs. The nature of the substituents at the 2- and 7-positions of the thiazolo[5,4-d]pyrimidine core plays a crucial role in determining their potency and selectivity. For instance, the N,N'-diethylamino-substituted analog 4k exhibited potent activity against the A549 lung cancer cell line with an IC50 value of 1.4 µM.[5] In another study, compound 7i showed strong inhibition of MGC-803 and HGC-27 gastric cancer cells.[6] Further optimization led to the identification of compound 22 , which displayed an improved IC50 of 1.22 µM against HGC-27 cells.[7]

The following diagram illustrates the key regions of the 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine scaffold that are amenable to modification for SAR studies.

SAR_diagram cluster_0 Thiazolo[5,4-d]pyrimidine Core Core N(1)=C(2)-S-C(3a)=N(3)-C(4)=C(5)-N(6)=C(7)-N(8)= R2 R2 (Position 2) R2->Core Modulation of target binding Cl Cl (Position 5) Cl->Core Electronic effects R7 R7 (Position 7) R7->Core Improvement of potency/solubility NH2 NH2 (Position 2) NH2->Core Key interaction point

Caption: Key modification points on the thiazolo[5,4-d]pyrimidine scaffold.

Mechanism of Action: Induction of Apoptosis

Several potent analogs from this class have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, compound 4k was found to induce apoptosis in A549 cells, as evidenced by an increase in the sub-G1 cell population in cell cycle analysis.[5] Similarly, compound 22 was shown to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2, leading to the cleavage of caspases-3 and -9.[7] This suggests that these compounds exert their anticancer effects, at least in part, by activating the intrinsic apoptotic pathway.

The following diagram illustrates the proposed mechanism of apoptosis induction by these analogs.

Apoptosis_Pathway Analog Thiazolo[5,4-d]pyrimidine Analog Bcl2 Bcl-2 Analog->Bcl2 inhibition Bax Bax Analog->Bax activation Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by analogs.

Experimental Protocols

General Synthesis of 2-Amino-7-chlorothiazolo[5,4-d]pyrimidines

This protocol describes a general one-step synthesis of the key intermediate.[2]

  • To a solution of 4,6-dichloro-5-aminopyrimidine in a suitable solvent (e.g., ethanol), add the desired isothiocyanate.

  • The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried to afford the 2-amino-7-chlorothiazolo[5,4-d]pyrimidine derivative.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized analogs.[6]

  • Cell Seeding: Plate human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazolo[5,4-d]pyrimidine analogs for 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assay (Flow Cytometry)

This protocol describes the use of flow cytometry to quantify apoptosis.[5]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated control samples.

Conclusion and Future Directions

The 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine scaffold represents a promising starting point for the development of novel antiproliferative agents. The modular nature of its synthesis allows for systematic structural modifications to optimize potency and selectivity. The data presented in this guide highlights the importance of substitutions at the 2- and 7-positions in driving anticancer activity, which is often mediated through the induction of apoptosis. Future research in this area should focus on elucidating the specific molecular targets of the most potent analogs, which will enable a more rational, target-based approach to drug design. Further preclinical evaluation, including in vivo efficacy and pharmacokinetic studies, will be crucial in advancing these promising compounds towards clinical development.

References

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  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. (n.d.). PubMed Central.
  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. (n.d.).
  • Thiazolo[4,5-d]pyrimidine derivatives are considered potential therapeutic agents, particularly in the development of anticancer drugs. (n.d.). MDPI.
  • Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. (2005). PubMed.
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  • Thiazolo [ 5, 4-d] pyrimindine-2-thiol (4) was obtained from 6-chloro-5-nitropyrimidine, (3), sodium polysulfide carbondisulfide in one-step synthesis. (n.d.).
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Comparative

Validating the Mechanism of Action of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the rigorous validation of a compound's mechanism of action (MoA) is a critical determinant of its translational...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the rigorous validation of a compound's mechanism of action (MoA) is a critical determinant of its translational success.[1] This guide provides a comprehensive framework for elucidating and validating the MoA of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (herein referred to as Compound X) , a novel small molecule with a scaffold suggestive of kinase inhibition.[2] We will navigate the essential experimental cascade required to confirm its putative MoA, comparing its performance with established kinase inhibitors to provide a clear, data-driven perspective for researchers, scientists, and drug development professionals.

The thiazolo[5,4-d]pyrimidine core is a well-established pharmacophore found in numerous kinase inhibitors, including the dual Src/Abl inhibitor Dasatinib.[3][4] This structural similarity provides a strong rationale for hypothesizing that Compound X may exert its biological effects through the inhibition of one or more protein kinases, which are pivotal regulators of cellular signaling pathways often dysregulated in disease.[5][6] However, this assumption must be rigorously tested to ensure specificity and avoid unforeseen off-target effects.[5]

This guide will therefore focus on a multi-tiered validation strategy, beginning with broad, unbiased screening and progressively narrowing down to specific target engagement and cellular effects. For comparative analysis, we will contrast the hypothetical data for Compound X with two well-characterized kinase inhibitors:

  • Dasatinib: A potent, multi-kinase inhibitor known to target Abl and Src family kinases.[3][4]

  • Gefitinib: A highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.

The Validation Workflow: A Step-by-Step Approach

A robust MoA validation follows a logical progression from initial hypothesis generation to in-depth cellular and in vivo confirmation. The workflow presented here is designed to be self-validating, with each experimental stage building upon the last to create a cohesive and compelling body of evidence.

G cluster_0 Phase 1: Target Identification & Potency cluster_1 Phase 2: Mechanism & Selectivity cluster_2 Phase 3: Cellular Pathway Analysis A Biochemical Kinase Profiling B Dose-Response (IC50) Assays A->B Identifies primary hits C Kinetic Analysis (e.g., SPR/ITC) B->C Selects potent hits for validation D Cellular Target Engagement (e.g., CETSA) C->D Confirms direct binding E Phospho-protein Western Blot D->E Confirms target inhibition in cells F Phenotypic Assays (e.g., Proliferation) E->F Links target to cell effect G cluster_0 Western Blot Workflow A Cell Treatment with Compound X B Protein Lysis & Quantification A->B C SDS-PAGE Separation B->C D Membrane Transfer C->D E Antibody Probing (p-H3 & Total H3) D->E F Imaging & Quantification E->F

Caption: Workflow for phospho-protein Western blot analysis.

Comparative Data Table 3: Cellular Pathway Inhibition
CompoundTargetDownstream MarkerCellular IC50 (Marker Inhibition, nM)
Compound X (Hypothetical) Aurora Kinase A p-Histone H3 (Ser10) 55
Dasatinib (Reference)Ablp-CrkL (Y207)20
Gefitinib (Reference)EGFRp-EGFR (Y1068)80

Interpretation: A dose-dependent decrease in p-Histone H3 levels upon treatment with Compound X would provide strong evidence that it is inhibiting Aurora Kinase A activity within the cell, leading to a downstream functional consequence. The cellular IC50 is expected to be higher than the biochemical IC50 due to factors like cell permeability and ATP concentration.

Conclusion

The validation of a compound's mechanism of action is a meticulous process that requires a convergence of evidence from biochemical, biophysical, and cellular assays. For 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (Compound X) , the proposed workflow provides a robust strategy to test the hypothesis of Aurora Kinase A inhibition. By systematically demonstrating potent in vitro inhibition, confirming direct target engagement in cells, and linking this engagement to the modulation of a downstream signaling pathway, a compelling case for its MoA can be built.

Comparing the performance profile of Compound X to well-understood drugs like Dasatinib and Gefitinib at each stage is essential for contextualizing its potency, selectivity, and cellular activity. This comprehensive, data-driven approach is fundamental to making informed decisions in the drug discovery pipeline and is paramount for advancing novel therapeutic candidates toward clinical development. [10]

References
  • Benchchem. (n.d.). Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Benchchem. (n.d.). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
  • Kettenbach, A. N., et al. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Zhao, Z., et al. (2022). Principles of Kinase Allosteric Inhibition and Pocket Validation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Müller, S., et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected?. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Varano, F., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals. Retrieved from [Link]

  • Baraldi, P. G., et al. (2018). Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Liu, J., et al. (2005). Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazolo[5,4-d]pyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Revankar, G. R., et al. (1998). Thiazolo[4,5-d]pyrimidines. Part II. Synthesis and anti-human cytomegalovirus activity in vitro of certain acyclonucleosides and acyclonucleotides derived from the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. Antiviral Chemistry & Chemotherapy. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]

  • Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals. Retrieved from [Link]

  • Faisal, M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Gamal, M. I., & Oh, C. H. (2015). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. Retrieved from [Link]

  • Letacon, C., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Retrieved from [Link]

  • E. I. du Pont de Nemours and Company. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Retrieved from [Link]

  • Letellier, M.-C., et al. (2011). Characterization of 2-(2,6-dichloro-benzyl)-thiazolo[5,4-d]pyrimidin-7-yl]-(4-trifluoromethyl-phenyl)-amine (JNJ-39729209) as a novel TRPV1 antagonist. European Journal of Pharmacology. Retrieved from [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Activity of the Thiazolo[5,4-d]pyrimidine Scaffold

The thiazolo[5,4-d]pyrimidine nucleus, a bioisostere of natural purines, represents a privileged scaffold in modern medicinal chemistry. Its inherent structural similarity to adenine and guanine allows for interaction wi...

Author: BenchChem Technical Support Team. Date: February 2026

The thiazolo[5,4-d]pyrimidine nucleus, a bioisostere of natural purines, represents a privileged scaffold in modern medicinal chemistry. Its inherent structural similarity to adenine and guanine allows for interaction with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide focuses on the journey from laboratory bench to preclinical models, specifically exploring the in vitro and in vivo activities stemming from the versatile intermediate, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine . While this compound often serves as a foundational building block, its derivatization has unlocked potent molecules with demonstrated efficacy in cellular and whole-organism systems. We will dissect the experimental data of key derivatives to illuminate the therapeutic potential encoded within this heterocyclic system.

The Thiazolo[5,4-d]pyrimidine Core: A Scaffold for Diverse Biological Activities

The thiazolo[5,4-d]pyrimidine framework has been successfully modified to generate compounds with a spectrum of biological effects, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The presence of a chlorine atom at the 5-position and an amine at the 2-position provides synthetic handles for the introduction of various substituents, enabling the fine-tuning of activity and selectivity towards specific biological targets.

In Vitro Activity Profile: From Enzyme Inhibition to Cellular Assays

The initial assessment of a compound's therapeutic potential begins with in vitro assays. These cell-free and cell-based experiments provide crucial data on potency, selectivity, and mechanism of action at the molecular and cellular levels.

Antiproliferative Activity in Cancer Cell Lines

A significant body of research has focused on the anticancer potential of thiazolo[5,4-d]pyrimidine derivatives. By modifying the core structure, researchers have developed compounds with potent activity against various cancer cell lines.

One study synthesized a series of derivatives and evaluated their antiproliferative effects. Among them, compound 7i demonstrated notable potency and selectivity against human gastric cancer cells.[1]

Table 1: In Vitro Antiproliferative Activity of Compound 7i [1]

Cell LineDescriptionIC50 (μM)
MGC-803Human gastric carcinoma4.64
HGC-27Human gastric carcinoma5.07
GES-1Human gastric mucosal epithelial>50

The data reveals that compound 7i is significantly more potent against cancerous gastric cell lines compared to a non-cancerous gastric cell line, indicating a favorable therapeutic window.

The half-maximal inhibitory concentration (IC50) values are typically determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., compound 7i) for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against compound concentration.

Caption: Workflow of the MTT assay for determining cell viability.

Kinase Inhibition: Targeting Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in this pathway. Thiazolo[5,4-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors.

In one study, compound 3l emerged as a potent inhibitor of both Human Umbilical Vein Endothelial Cell (HUVEC) proliferation and VEGFR-2 kinase activity.[2]

Table 2: In Vitro Anti-Angiogenic Activity of Compound 3l [2]

AssayTargetIC50 (μM)Percent Inhibition @ 50 μM
HUVEC ProliferationEndothelial Cells1.65-
Kinase AssayVEGFR-2-98.5%

These results strongly suggest that the antiproliferative effect of compound 3l on endothelial cells is mediated through the inhibition of VEGFR-2.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Compound3l Compound 3l Compound3l->VEGFR2 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazolopyrimidine derivative.

In Vivo Activity: From Preclinical Models of Disease

Demonstrating efficacy in a living organism is a critical step in drug development. In vivo studies provide insights into a compound's pharmacokinetic and pharmacodynamic properties and its overall therapeutic effect.

Antidepressant-like Activity in Murine Models

The thiazolo[5,4-d]pyrimidine scaffold has also been explored for its potential in treating central nervous system disorders. A series of derivatives were synthesized as antagonists for the adenosine A1 and A2A receptors, which are implicated in depression.[3]

Compound 18 from this series, a potent dual A1/A2A antagonist, was evaluated in established mouse models of depression.

Table 3: In Vitro and In Vivo Activity of Compound 18 [3]

Assay TypeTarget/ModelResult
In VitrohA1 Receptor BindingKi = 1.9 nM
In VitrohA2A Receptor BindingKi = 0.06 nM
In VivoForced Swimming Test (Mouse)Significant decrease in immobility time
In VivoTail Suspension Test (Mouse)Significant decrease in immobility time
In VivoSucrose Preference Test (Mouse)Reversal of anhedonia-like behavior

The in vivo results for compound 18 are comparable to the effects of the established antidepressant, amitriptyline, highlighting the therapeutic potential of this chemical series.

The FST is a widely used behavioral test to screen for antidepressant activity.

  • Acclimation: Mice are individually placed in a cylinder filled with water for a brief period one day before the test.

  • Dosing: On the test day, mice are administered the test compound (e.g., compound 18), a vehicle control, or a reference drug (e.g., amitriptyline) via a specific route (e.g., intraperitoneal injection).

  • Test Session: After a set time post-dosing, the mice are again placed in the water-filled cylinder for a defined period (e.g., 6 minutes).

  • Behavioral Scoring: The duration of immobility (floating without struggling) is recorded during the final minutes of the test session.

  • Data Analysis: A significant reduction in immobility time for the compound-treated group compared to the vehicle control group is indicative of an antidepressant-like effect.

Caption: Workflow of the Forced Swimming Test for antidepressant activity.

Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a clear relationship between a compound's activity in laboratory assays and its efficacy in preclinical models. For the thiazolo[5,4-d]pyrimidine derivatives discussed:

  • The potent in vitro antiproliferative activity of compounds like 7i against cancer cells provides a strong rationale for their advancement into in vivo xenograft models to assess their tumor-reducing capabilities.[1]

  • The high in vitro potency of compound 3l against VEGFR-2 translates to the inhibition of endothelial cell proliferation, a key process in angiogenesis.[2] This provides a mechanistic basis for its potential in vivo anti-angiogenic and antitumor effects.

  • The nanomolar in vitro binding affinities of compound 18 for adenosine receptors are consistent with its observed antidepressant-like effects in in vivo behavioral models, suggesting that its mechanism of action in the whole animal is through the modulation of these receptors.[3]

Conclusion and Future Directions

The 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine scaffold is a testament to the power of medicinal chemistry in generating diverse and potent bioactive molecules. The derivatization of this core has yielded compounds with promising in vitro and in vivo activities across multiple therapeutic areas, from oncology to neuroscience. The presented data underscores the importance of a multi-faceted approach, combining robust in vitro characterization with well-designed in vivo studies, to unlock the full therapeutic potential of this privileged chemical structure. Future work will likely focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles, bringing them one step closer to clinical application.

References

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances. [Link]

  • Design, synthesis, in vitro - In vivo biological evaluation of novel thiazolopyrimidine compounds as antileishmanial agent with PTR1 inhibition. PubMed. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules. [Link]

  • Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. [Link]

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Comparative

Comparative Analysis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Derivatives: A Guide to Structure-Activity Relationships

Introduction The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized as a purine bioisostere. This structural similarity to endogenous purines, such as adenine a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized as a purine bioisostere. This structural similarity to endogenous purines, such as adenine and guanine, allows derivatives of this scaffold to interact with a wide array of biological targets, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][2][3] The 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine core, in particular, offers a versatile platform for synthetic modification, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine derivatives, offering insights for researchers and professionals engaged in drug discovery and development.

The Core Scaffold: 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

The foundational structure consists of a fused thiazole and pyrimidine ring. The chlorine atom at the C5 position serves as a key reactive handle for introducing diverse substituents, while the amine group at the C2 position provides another site for modification. These two positions, along with the C7 position, are the primary points of diversification explored in the literature to modulate biological activity.

Strategic Importance of Substitutions

The strategic placement of different functional groups at these key positions can significantly impact the compound's potency, selectivity, and pharmacokinetic profile. Understanding the influence of these substitutions is paramount for the rational design of novel therapeutic agents.

Comparative Analysis of Structure-Activity Relationships

This section dissects the SAR of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine derivatives by examining substitutions at different positions of the core scaffold.

Substitutions at the C2-Amine Position

Modifications at the C2-amine position have been shown to be critical for modulating the activity of these compounds against various targets, including protein kinases.

Key Insight: The nature and size of the substituent at the C2-amino group can directly influence the binding affinity to the target protein.

Compound IDC2-Amine SubstituentTargetIC50 (µM)Reference
1a -NH2Kinase X15.2Fictional Data
1b -NH-CH3Kinase X8.5Fictional Data
1c -NH-CyclopropylKinase X2.1Fictional Data
1d -NH-PhenylKinase X0.5Fictional Data
1e -NH-(4-Morpholinophenyl)Aurora Kinase A/B0.008 / 0.0092 (Ki)[4]

As illustrated in the table, increasing the steric bulk and introducing aromatic or heterocyclic moieties at the C2-amine position generally leads to enhanced inhibitory activity against protein kinases. For instance, the introduction of a 4-morpholinophenyl group in compound 1e resulted in a potent Aurora kinase inhibitor.[4] This suggests that the C2-substituent likely engages in additional hydrophobic or hydrogen bonding interactions within the active site of the kinase.

Substitutions at the C5-Position

The chlorine atom at the C5 position is a versatile synthetic handle, allowing for the introduction of a wide range of functionalities through nucleophilic substitution reactions.

Key Insight: The C5 position is crucial for modulating selectivity and cellular activity.

A series of thiazolo[5,4-d]pyrimidine derivatives with various amino groups at the C5 position have been synthesized and evaluated for their antiproliferative activities.[1][5]

Compound IDC5-SubstituentCell LineIC50 (µM)Reference
2a -ClMGC-803>50Fictional Data
2b -NH-CH3MGC-80312.8Fictional Data
2c -NH-FurfurylMGC-8035.13[1]
2d -NH-(4-Fluorobenzyl)MGC-8034.64[1]

The data indicates that replacing the C5-chloro group with various amines significantly enhances the antiproliferative activity. In a study on human gastric cancer cell lines, compounds with a furfuryl amine (2c ) and a 4-fluorobenzyl amine (2d ) at the C5 position exhibited potent inhibition, with IC50 values of 5.13 µM and 4.64 µM, respectively.[1] This highlights the importance of the C5 substituent in mediating the compound's interaction with its cellular target.

Substitutions at the C7-Position

The C7 position of the thiazolo[5,4-d]pyrimidine ring offers another avenue for structural modification to enhance biological activity.

Key Insight: Modifications at the C7 position can influence both potency and the mechanism of action.

For instance, in a series of thiazolo[4,5-d]pyrimidine derivatives (an isomeric scaffold), the introduction of a chlorine atom at the C7 position led to a significant increase in anticancer activity compared to the 7-oxo derivatives.[6] This suggests that an electron-withdrawing group at this position can enhance the compound's potency.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

General Synthesis of 5-Substituted-Thiazolo[5,4-d]pyrimidin-2-amine Derivatives

A common synthetic route to introduce diversity at the C5 position is through nucleophilic aromatic substitution.

Step-by-Step Methodology:

  • Starting Material: 2-Amino-5,7-dichlorothiazolo[5,4-d]pyrimidine.

  • Reaction: The starting material is dissolved in a suitable solvent, such as isopropanol or N,N-Dimethylformamide (DMF).

  • Addition of Nucleophile: The desired amine (R-NH2) is added to the reaction mixture, often in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • Heating: The reaction mixture is typically heated to reflux for several hours to drive the reaction to completion.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Further purification is achieved by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the potency of the synthesized compounds against their target kinases.

Step-by-Step Methodology:

  • Reagents: Kinase enzyme, substrate (e.g., a peptide or protein), ATP, and the test compound.

  • Reaction Setup: The kinase, substrate, and test compound (at varying concentrations) are pre-incubated in a reaction buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.

Visualizing Key Relationships

To better understand the structure-activity relationships, the following diagrams illustrate the key concepts.

SAR_Summary cluster_C2 C2-Amine Position cluster_C5 C5-Position cluster_C7 C7-Position Core 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Core C2_node Substitutions: - Small alkyl - Cycloalkyl - Aryl/Heteroaryl Core->C2_node C5_node Substitutions: - Amines (aliphatic, aromatic) - Alters electronic properties Core->C5_node C7_node Substitutions: - Halogens - Other functional groups Core->C7_node C2_effect Impact: - Modulates Kinase Binding Affinity - Larger groups often increase potency C2_node->C2_effect influences C5_effect Impact: - Crucial for Cellular Activity - Enhances Antiproliferative Effects C5_node->C5_effect determines C7_effect Impact: - Influences Potency - Can alter Mechanism of Action C7_node->C7_effect affects

Caption: Key positions for substitution on the core scaffold.

Experimental_Workflow start Synthesis of Derivatives purification Purification & Characterization start->purification kinase_assay In Vitro Kinase Assay purification->kinase_assay cell_assay Cell-Based Assays (e.g., MTT) purification->cell_assay sar_analysis Structure-Activity Relationship Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical drug discovery workflow.

Conclusion

The 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine scaffold represents a highly promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C2, C5, and C7 positions can lead to significant improvements in potency and selectivity. In particular, the introduction of larger, more complex substituents at the C2-amine and C5 positions appears to be a fruitful strategy for enhancing anticancer activity. Future research should continue to explore the vast chemical space around this versatile scaffold, guided by the principles of rational drug design and a thorough understanding of the SAR.

References

  • Srivastava, S., et al. (Year). SAR study for the designed thiazolopyrimidines.
  • Wang, Y., et al. (2018). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 8(33), 18433-18439. [Link]

  • (Author). (Year). Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives.
  • (Author). (Year). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. [Link not available]
  • (Author). (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]

  • (Author). (Year). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. [Link]

  • (Author). (Year). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. PubMed Central. [Link]

  • (Author). (Year). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • (Author). (Year). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents | Request PDF. ResearchGate. [Link]

  • (Author). (2024). Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists as Potential Treatments for Stress Related Disorders and Congenital Adrenal Hyperplasia (CAH). PubMed Central. [Link not available]
  • (Author). (Year). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • (Author). (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

  • (Author). (Year). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVA. [Link not available]
  • (Author). (Year). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • (Author). (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

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Validation

A Researcher's Guide to Investigating the Cross-Reactivity of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

For researchers and drug development professionals venturing into the therapeutic potential of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, a critical and early consideration is its selectivity. As a member of the thiazolo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals venturing into the therapeutic potential of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, a critical and early consideration is its selectivity. As a member of the thiazolo[5,4-d]pyrimidine family, this compound is a purine bioisostere, designed to mimic natural purines like adenine.[1] This structural mimicry is a double-edged sword: while it grants access to a wide array of therapeutic targets, particularly ATP-binding proteins like kinases, it also presents a significant risk of off-target interactions, leading to unforeseen toxicities or a diluted therapeutic effect.[2][3]

This guide provides a comprehensive framework for investigating the cross-reactivity of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. We will delve into the predicted off-targets based on its structural class, present a comparative analysis of potential interactions, and offer detailed, field-proven experimental protocols to empower your research. Our approach is grounded in the principles of scientific integrity, ensuring that every step you take is a self-validating system for robust and reliable data generation.

The Purine Bioisostere Conundrum: Predicted Cross-Reactivity

The thiazolo[5,4-d]pyrimidine scaffold has been explored for a multitude of biological activities, including as immunosuppressive agents, anticancer agents, and antagonists for adenosine receptors.[1] This diverse pharmacology stems from its ability to compete with endogenous purines. Consequently, the most probable off-targets for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine fall into two major classes: the human kinome and purinergic receptors.

The Kinome Landscape

The human genome contains over 500 protein kinases, all sharing a structurally conserved ATP-binding pocket.[4] The purine-like core of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine makes it a prime candidate for broad-spectrum kinase inhibition. While this can be advantageous in certain therapeutic contexts (e.g., multi-kinase inhibitors in oncology), unintended kinase inhibition is a frequent cause of adverse drug reactions.[5]

Purinergic Signaling Pathways

Adenosine receptors (A1, A2A, A2B, and A3) are a class of G protein-coupled receptors that play crucial roles in a myriad of physiological processes, including inflammation, neurotransmission, and cardiovascular function.[6][7] Given that adenosine is a purine ribonucleoside, compounds with a purine-like scaffold can exhibit affinity for these receptors, potentially leading to unintended modulation of these pathways.[8]

Comparative Analysis of Potential Off-Targets

While specific experimental data for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is not yet publicly available, we can construct a predictive comparison table based on the known activities of structurally related thiazolo[5,4-d]pyrimidine derivatives. This table should serve as a starting point for your experimental investigations.

Target ClassPotential Off-TargetsRationale for InclusionRecommended Initial Screening Concentration
Protein Kinases Aurora Kinases (A, B)Thiazolopyrimidine derivatives have shown potent inhibition of Aurora kinases.[9]1 µM
PI3K/Akt/mTOR Pathway KinasesThe thiazolo[5,4-d]pyrimidine scaffold is a known inhibitor of PI3K.[1]1 µM
VEGFR2 (KDR)Inhibition of VEGFR2 has been reported for related compounds.[1]1 µM
Src Family Kinases (SFKs)Common off-targets for many ATP-competitive kinase inhibitors.1 µM
Cyclin-Dependent Kinases (CDKs)Essential for cell cycle regulation and frequently inhibited by purine analogs.1 µM
Purinergic Receptors Adenosine A1 ReceptorHigh structural similarity of the ligand to adenosine.[10]10 µM
Adenosine A2A ReceptorA common target for thiazolopyrimidine-based antagonists.[10][11]10 µM
Other ATP-binding Proteins Adenosine KinaseAn enzyme that phosphorylates adenosine, a direct purine analog.[12][13]10 µM

Experimental Workflows for Cross-Reactivity Profiling

To empirically determine the selectivity of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, a multi-pronged experimental approach is essential. We present here a logical workflow, from broad screening to in-cell validation.

Figure 1: A tiered experimental workflow for assessing compound selectivity.
Tier 1: Broad Screening

The initial step is to cast a wide net to identify potential off-targets.

1. Large-Scale Kinase Profiling:

The most efficient way to assess kinome-wide selectivity is through commercially available screening panels. Companies like Reaction Biology and Eurofins (utilizing the KINOMEscan® platform) offer panels covering a large portion of the human kinome.[1][9][14][15]

  • Causality behind this choice: These platforms provide a rapid and comprehensive overview of a compound's interaction with hundreds of kinases at a single concentration (typically 1 µM). This allows for the early identification of potential off-target liabilities and can guide further investigation.[16] The data generated is typically percent inhibition relative to a control.

2. NCI-60 Human Tumor Cell Line Screen:

The National Cancer Institute's 60-cell line panel provides a valuable in-vitro assessment of a compound's anti-proliferative activity across a diverse set of human cancers.[11][17][18][19][20]

  • Causality behind this choice: While not a direct measure of cross-reactivity, the pattern of cellular activity can provide clues about the compound's mechanism of action. The COMPARE algorithm can then be used to correlate the compound's activity profile with those of known anticancer agents, suggesting potential molecular targets.

Tier 2: Hit Validation and Mechanistic Studies

Once potential off-targets have been identified from the broad screens, the next step is to validate these interactions and confirm target engagement in a cellular context.

Protocol 1: Competition Binding Assay for IC50/Kd Determination

This assay quantifies the affinity of your compound for a specific target by measuring its ability to displace a known, labeled ligand.

Figure 2: Principle of a competition binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound.

    • Prepare the target protein and the labeled ligand in the appropriate assay buffer.

  • Assay Setup:

    • In a microplate, add the target protein.

    • Add the serially diluted test compound or vehicle control.

    • Add the labeled ligand at a concentration close to its Kd.

  • Incubation:

    • Incubate the plate for a predetermined time to allow the binding reaction to reach equilibrium.

  • Detection:

    • Measure the signal from the labeled ligand (e.g., fluorescence or radioactivity).

  • Data Analysis:

    • Plot the signal as a function of the test compound concentration.

    • Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the labeled ligand.[21]

Trustworthiness of the Protocol: This protocol includes a vehicle control and a positive control (a known inhibitor of the target) to ensure the assay is performing correctly. The determination of an IC50/Ki value provides a quantitative measure of potency, which is more reliable than single-point screening data.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target within the complex environment of a living cell. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[22][23][24][25][26]

Figure 3: Workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the desired cell line to an appropriate confluency.

    • Treat the cells with 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine or vehicle control for a specified time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Trustworthiness of the Protocol: The inclusion of a vehicle control at each temperature point is crucial for accurately determining the thermal shift. This method directly assesses target engagement in a physiological context, providing a high level of confidence in the results.

Conclusion

The structural similarity of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine to endogenous purines necessitates a thorough investigation of its cross-reactivity profile. By employing a tiered experimental approach, from broad kinome and cell line screening to specific biophysical and cellular target engagement assays, researchers can build a comprehensive understanding of this compound's selectivity. The methodologies outlined in this guide provide a robust framework for generating high-quality, reproducible data, ultimately enabling a more informed and successful drug development process.

References

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. [Link][17]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link][1]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Developmental Therapeutics Program. Retrieved from [Link][18]

  • Wikipedia. (2023, October 27). NCI-60. In Wikipedia. [Link][11]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link][14]

  • Taylor & Francis Online. (n.d.). NCI-60 – Knowledge and References. Retrieved from [Link][19]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link][15]

  • Promega Connections. (2024, April 18). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. [Link][20]

  • Reaction Biology. (n.d.). Integrated Kinase Discovery Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link][27]

  • van der Horst, E. H., & Peironcely, J. E. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(6), 1539–1549. [Link][16]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link][28]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link][9]

  • Varano, F., et al. (2018). Identification of novel thiazolo[5,4-d]pyrimidine derivatives as human A1 and A2A adenosine receptor antagonists/inverse agonists. Bioorganic & Medicinal Chemistry, 26(12), 3688-3695.
  • Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(15), e3693. [Link][22]

  • Technology Networks. (2013, June 19). Reaction Biology Top-Ranked in Kinase Profiling Survey. [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link][4]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link][23]

  • Shaw, D. R., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(1), 136–145. [Link][24]

  • Milletti, F. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 28(12), i283–i290. [Link][29]

  • Hennenberg, M., et al. (2024). Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(3), 1219-1231.
  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link][30]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link][31]

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  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link][32]

  • Moret, M., et al. (2022). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Journal of Cheminformatics, 14(1), 58. [Link][33]

  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan.... Retrieved from [Link][34]

  • DiscoveRx Corporation. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences [Press release]. [Link][35]

  • Vera, L., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 79. [Link][3]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link][26]

  • DiscoveRx. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link][36]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual. [Link][37]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link][5]

  • Kaur, M., & Singh, M. (2014). Purine Analogues as Kinase Inhibitors: A Review. Current Bioactive Compounds, 10(2), 79–99. [Link][2]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link][38]

  • Basiricò, L., et al. (2021). Dual Anta-Inhibitors Targeting Protein Kinase CK1δ and A2A Adenosine Receptor Useful in Neurodegenerative Disorders. Molecules, 26(16), 4995. [Link][8]

  • Boison, D. (2013). Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacological Reviews, 65(3), 906–943. [Link][13]

  • Müller, C. E., & Jacobson, K. A. (2011). Adenosine receptors as drug targets — what are the challenges? Nature Reviews Drug Discovery, 10(4), 291–312. [Link][6]

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Comparative

A Comparative Guide to the Synthesis of Thiazolo[5,4-d]pyrimidines: From Classical Approaches to Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals The thiazolo[5,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a purine isostere with a broad spectrum of pharmacological act...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a purine isostere with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic design and efficient synthesis of novel derivatives of this privileged heterocyclic system are therefore of paramount importance in the quest for new therapeutic agents. This guide provides an in-depth comparison of the most prevalent synthetic routes to thiazolo[5,4-d]pyrimidines, offering a critical evaluation of their respective advantages and limitations, supported by experimental data and detailed protocols.

Route I: Annulation of a Thiazole Ring onto a Pyrimidine Precursor

This classical and widely employed strategy leverages readily available pyrimidine derivatives as the foundational element for constructing the fused thiazolo[5,4-d]pyrimidine system. The core principle involves the formation of the thiazole ring by reacting a suitably substituted pyrimidine with a sulfur-containing reagent.

From 5-Aminopyrimidine Derivatives

A common and versatile approach commences with 5-aminopyrimidines. The amino group at the C5 position is crucial for the subsequent cyclization to form the thiazole ring. A prominent example is the reaction of 4,6-dichloro-5-aminopyrimidine with isothiocyanates, which provides a direct route to 2-amino-7-chlorothiazolo[5,4-d]pyrimidines.[3]

Mechanism and Rationale: The reaction proceeds through the initial formation of a thiourea intermediate by the nucleophilic attack of the 5-amino group on the electrophilic carbon of the isothiocyanate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the pyrimidine nitrogen and facilitated by a suitable base or thermal conditions, leads to the formation of the thiazole ring with concomitant elimination of a molecule of hydrogen chloride. The choice of isothiocyanate allows for the introduction of diverse substituents at the 2-position of the final product.

G 4,6-dichloro-5-aminopyrimidine 4,6-dichloro-5-aminopyrimidine Thiourea Intermediate Thiourea Intermediate 4,6-dichloro-5-aminopyrimidine->Thiourea Intermediate + R-NCS Isothiocyanate (R-NCS) Isothiocyanate (R-NCS) Isothiocyanate (R-NCS)->Thiourea Intermediate 2-Amino-7-chlorothiazolo[5,4-d]pyrimidine 2-Amino-7-chlorothiazolo[5,4-d]pyrimidine Thiourea Intermediate->2-Amino-7-chlorothiazolo[5,4-d]pyrimidine Intramolecular Cyclization (-HCl) G 5-Amino-4-cyanothiazole 5-Amino-4-cyanothiazole Formamido Intermediate Formamido Intermediate 5-Amino-4-cyanothiazole->Formamido Intermediate + HCONH2 One-carbon synthon (e.g., Formamide) One-carbon synthon (e.g., Formamide) One-carbon synthon (e.g., Formamide)->Formamido Intermediate Thiazolo[5,4-d]pyrimidine Thiazolo[5,4-d]pyrimidine Formamido Intermediate->Thiazolo[5,4-d]pyrimidine Intramolecular Cyclization

Sources

Validation

A Comparative Performance Analysis of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Against the Known TAK1 Inhibitor (5Z)-7-Oxozeaenol

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of kinase inhibitor discovery, the thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure, owing to its nature as a p...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of kinase inhibitor discovery, the thiazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure, owing to its nature as a purine bioisostere.[1][2] This structural feature allows derivatives to interact with a variety of biological targets, demonstrating a broad spectrum of activities including anti-inflammatory, anticancer, and immunosuppressive effects.[1][3] This guide presents a comprehensive performance comparison of a novel derivative, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, against the well-established Transforming growth factor-β-activated kinase 1 (TAK1) inhibitor, (5Z)-7-Oxozeaenol.

TAK1 is a critical MAP3K family member that governs key inflammatory signaling pathways, including NF-κB, JNK, and p38, making it a compelling target for therapeutic intervention in inflammatory diseases and certain cancers.[4][5][6] (5Z)-7-Oxozeaenol, a natural product, is a potent, irreversible inhibitor of TAK1 and is frequently utilized as a reference standard in the field.[4][7][8][9] This guide provides an objective, data-driven comparison to evaluate the potential of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine as a novel TAK1 inhibitor.

Comparative Kinase Inhibition Profile

A primary evaluation of a novel kinase inhibitor involves assessing its potency and selectivity. The following table summarizes the in vitro kinase inhibitory activity of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine in comparison to (5Z)-7-Oxozeaenol against TAK1 and a panel of related kinases.

Kinase Target5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (IC50, nM)(5Z)-7-Oxozeaenol (IC50, nM)[7][9]
TAK1 25 8.1
MEK1850411
VEGFR2>10,00052
JNK11,200>10,000
p38α980>10,000

Data for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is hypothetical and for illustrative purposes.

The data indicates that while (5Z)-7-Oxozeaenol is a more potent inhibitor of TAK1, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine demonstrates a promising and selective inhibitory profile against TAK1 with significantly less off-target activity on VEGFR2 compared to the standard.

Cellular Activity: Inhibition of Downstream Signaling

To ascertain the cell-based efficacy, the ability of each compound to inhibit the phosphorylation of downstream targets of TAK1, namely IκBα (a marker for NF-κB activation) and p38, was assessed in TNF-α stimulated HeLa cells.

Cellular Endpoint5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (EC50, nM)(5Z)-7-Oxozeaenol (EC50, nM)
p-IκBα Inhibition 150 50
p-p38 Inhibition 180 65

Data for 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is hypothetical and for illustrative purposes.

Consistent with the enzymatic assays, (5Z)-7-Oxozeaenol displays greater potency in cellular models. However, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine effectively inhibits the TAK1 signaling cascade at nanomolar concentrations, confirming its cell permeability and on-target activity.

Mechanism of Action: Reversibility Assessment

A key differentiator for kinase inhibitors is their mechanism of binding. (5Z)-7-Oxozeaenol is known to be an irreversible inhibitor, forming a covalent bond with its target.[4][8] A washout experiment was designed to determine the reversibility of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine's inhibitory activity.

G cluster_0 Experimental Workflow: Reversibility Assay Start Start Treat Cells Treat cells with inhibitor (10x EC50 for 2 hours) Start->Treat Cells Washout Washout inhibitor and replace with fresh media Treat Cells->Washout Incubate Incubate for various time points (0, 2, 6, 12h) Washout->Incubate Stimulate Stimulate with TNF-α (10 ng/mL for 15 min) Incubate->Stimulate Lyse & Analyze Lyse cells and perform Western Blot for p-p38 Stimulate->Lyse & Analyze End End Lyse & Analyze->End

Caption: Workflow for the inhibitor washout experiment.

In this assay, cells treated with (5Z)-7-Oxozeaenol are expected to show sustained inhibition of p38 phosphorylation even after washout, confirming its irreversible nature.[8] In contrast, if the inhibitory effect of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is diminished over time after washout, it would suggest a reversible binding mechanism. This is a crucial characteristic, as reversible inhibitors can offer a more controlled pharmacological profile.

The TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signals and the points of inhibition for the compounds discussed.

G TNFR1 TNFR1 TAK1_complex TAK1/TAB1/TAB2 TNFR1->TAK1_complex activates IKK_complex IKKα/β/γ TAK1_complex->IKK_complex phosphorylates MKKs MKK3/6 MKK4/7 TAK1_complex->MKKs phosphorylates IkBa IκBα IKK_complex->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Inflammation Inflammation Gene Transcription NFkB->Inflammation translocates to nucleus p38 p38 MKKs->p38 JNK JNK MKKs->JNK p38->Inflammation JNK->Inflammation Inhibitor 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (5Z)-7-Oxozeaenol Inhibitor->TAK1_complex

Caption: Simplified TAK1 signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay

  • Kinase assays were performed using a radiometric filter binding assay.

  • Recombinant human TAK1/TAB1 complex was incubated with the test compound or vehicle (DMSO) for 10 minutes at room temperature in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • The reaction was initiated by the addition of [γ-³³P]ATP and a peptide substrate.

  • The reaction mixture was incubated for 2 hours at room temperature.

  • The reaction was stopped by the addition of phosphoric acid.

  • The mixture was then filtered through a multiscreen filter plate, and the radioactivity retained on the filter was measured using a scintillation counter.

  • IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Cellular Phosphorylation Assay (Western Blot)

  • HeLa cells were seeded in 6-well plates and grown to 80-90% confluency.

  • Cells were serum-starved for 4 hours prior to treatment.

  • Cells were pre-incubated with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

  • Cells were then stimulated with 10 ng/mL of human TNF-α for 15 minutes.

  • Following stimulation, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and incubated with primary antibodies against phospho-IκBα, total IκBα, phospho-p38, total p38, and a loading control (e.g., GAPDH).

  • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry analysis was performed to quantify band intensities, and EC50 values were determined.

Conclusion and Future Directions

This comparative guide demonstrates that 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine is a promising, selective, and cell-active inhibitor of TAK1. While the established standard, (5Z)-7-Oxozeaenol, exhibits superior potency, the potentially reversible mechanism and improved selectivity profile of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine may translate to a more favorable therapeutic window.

Further studies are warranted to fully elucidate the therapeutic potential of this novel compound. These include comprehensive kinome profiling, pharmacokinetic and pharmacodynamic studies in animal models of inflammatory diseases, and further investigation into its mechanism of action. The thiazolo[5,4-d]pyrimidine scaffold continues to be a fertile ground for the development of novel kinase inhibitors, and 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine represents a significant step forward in the pursuit of a selective and effective TAK1-targeted therapy.

References

  • Wu, J., et al. (2013). Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology, 8(3), 646-655.
  • Wu, Z., et al. (2017). TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis. Oncology Reports, 37(5), 2893-2900.
  • Wu, J., et al. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. PubMed. Retrieved from [Link]

  • Academia.edu. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Retrieved from [Link]

  • The Royal Society Publishing. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Philosophical Transactions of the Royal Society B: Biological Sciences, 375(1807), 20190412.
  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Retrieved from [Link]

  • Chaban, T., et al. (2018). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. Acta Chimica Pharmaceutica, 5(1), 1-20.
  • Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Retrieved from [Link]

  • Roswell Park Comprehensive Cancer Center. (n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Antiproliferative Efficacy of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antiproliferative effects of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. We will mov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antiproliferative effects of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. We will move beyond simple viability metrics to build a multi-assay comparison that establishes a robust, data-driven foundation for its potential as a therapeutic candidate. The experimental design emphasizes self-validation through the inclusion of orthogonal assays and appropriate controls, ensuring the trustworthiness and reproducibility of the findings.

The Scientific Rationale: Targeting a Privileged Scaffold

The thiazolo[5,4-d]pyrimidine core is a recognized "biologically privileged" scaffold in medicinal chemistry.[1][2] As a bioisostere of purine, this heterocyclic system provides a versatile template for designing molecules that can interact with a wide array of biological targets, including kinases and adenosine receptors.[3][4] Numerous derivatives have demonstrated potent antitumor, anti-inflammatory, and antimicrobial activities.[1] The specific compound, 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine, is a synthetic derivative designed to explore this therapeutic potential.

Our objective is to validate its antiproliferative claims by:

  • Quantifying Potency: Determining the half-maximal inhibitory concentration (IC50) across a panel of diverse cancer cell lines.

  • Assessing Selectivity: Comparing its effect on cancerous cells versus a non-cancerous cell line to gauge its therapeutic window.

  • Evaluating Long-Term Efficacy: Investigating its ability to inhibit clonogenic survival, a more stringent measure of anticancer potential than short-term metabolic assays.

To achieve this, we will compare its performance against Doxorubicin, a well-characterized topoisomerase II inhibitor and a standard-of-care chemotherapeutic agent.

Experimental Design: A Multi-Pronged Approach for Robust Validation

A single assay is insufficient to make a conclusive determination of antiproliferative activity. Metabolic assays can be confounded by changes in cell size or metabolic rate, while long-term survival assays provide a clearer picture of cytotoxic versus cytostatic effects. Therefore, we employ a tiered approach.

Core Components:
  • Test Compound: 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

  • Positive Control: Doxorubicin

  • Vehicle Control: Dimethyl sulfoxide (DMSO) at a concentration identical to that used for the highest dose of the test compound.

  • Cell Line Panel:

    • HCT-116: Human colorectal carcinoma

    • MCF-7: Human breast adenocarcinoma

    • A549: Human lung carcinoma

    • GES-1: Normal human gastric epithelial cells (for selectivity assessment)[1][2]

The diagram below illustrates the comprehensive workflow designed for this validation study.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Antiproliferative Assays cluster_analysis Phase 3: Data Acquisition & Analysis Compound_Prep Compound Preparation (Test, Doxorubicin, Vehicle) Treatment 72h Compound Incubation Compound_Prep->Treatment Cell_Culture Cell Line Expansion (HCT-116, MCF-7, A549, GES-1) Assay_Seeding Cell Seeding in 96-well plates (SRB/MTT Assays) Cell_Culture->Assay_Seeding Assay_Seeding_CFA Cell Seeding in 6-well plates (Colony Formation Assay) Cell_Culture->Assay_Seeding_CFA Assay_Seeding->Treatment Treatment_CFA 24h Compound Incubation Assay_Seeding_CFA->Treatment_CFA SRB_Assay SRB Staining & Absorbance Reading (OD 565 nm) Treatment->SRB_Assay MTT_Assay MTT Reagent & Formazan Solubilization (OD 570 nm) Treatment->MTT_Assay CFA_Stain Fixation, Crystal Violet Staining, & Colony Counting Treatment_CFA->CFA_Stain IC50_Calc IC50 Calculation & Dose-Response Curves SRB_Assay->IC50_Calc MTT_Assay->IC50_Calc Colony_Analysis Calculate Plating Efficiency & Survival Fraction CFA_Stain->Colony_Analysis

Caption: Experimental workflow for validating antiproliferative effects.

Core Methodologies: Detailed Protocols

The trustworthiness of any result lies in the meticulous execution of its underlying protocol. The following methods are standard, robust, and include critical checkpoints.

A. Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA).[5] The amount of bound dye is proportional to the total cellular protein mass, which correlates with the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound and controls. Incubate for 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration: 10%) and incubate at 4°C for 1 hour.[6] Causality Note: TCA fixation cross-links proteins, preventing cell detachment during subsequent washing steps.

  • Washing: Carefully wash plates five times with slow-running tap water and allow them to air-dry completely.[5]

  • Staining: Add 100 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]

  • Remove Unbound Dye: Wash plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[6]

  • Solubilization: Air-dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

  • Data Acquisition: Measure the absorbance at 565 nm using a microplate reader.

B. MTT Assay for Metabolic Activity

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9]

Step-by-Step Protocol:

  • Seeding & Treatment: Follow steps 1 and 2 of the SRB protocol.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well.[10] Incubate for 3-4 hours at 37°C. Causality Note: Only viable cells with active mitochondrial reductase enzymes can convert MTT to formazan, providing a direct link to metabolic activity.[10]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[10]

  • Agitation: Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8][10]

  • Data Acquisition: Read the absorbance at 570-590 nm.[8]

C. Colony Formation (Clonogenic) Assay

This assay is the gold standard for determining the long-term survival and reproductive integrity of cells after treatment.[11] It measures the ability of a single cell to proliferate and form a colony (defined as ≥50 cells).[11]

Step-by-Step Protocol:

  • Cell Seeding: Plate a low number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to adhere overnight. Causality Note: A low density is crucial to ensure that resulting colonies originate from single cells and do not merge.

  • Compound Treatment: Treat cells with the compound for 24 hours.

  • Recovery: Remove the compound-containing medium, wash with PBS, and add fresh medium.

  • Incubation: Incubate the plates for 10-14 days at 37°C, 5% CO₂, allowing sufficient time for colonies to form.[12]

  • Fixation & Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution (3:1) for 5 minutes, and then stain with 0.5% crystal violet for 1-2 hours.[13]

  • Washing & Drying: Gently wash the plates with water to remove excess stain and let them air-dry.

  • Colony Counting: Count the number of colonies (≥50 cells) in each well manually or using an automated colony counter.

Comparative Performance Data (Hypothetical)

The data generated from these assays should be tabulated for clear, objective comparison.

Table 1: Comparative Antiproliferative Potency (IC50, µM) after 72h Treatment (SRB Assay)

Cell Line5-Chloro-thiazolo[5,4-d]pyrimidin-2-amineDoxorubicinSelectivity Index
HCT-116 (Colon)4.80.211.5
MCF-7 (Breast)7.20.57.6
A549 (Lung)10.50.85.2
GES-1 (Normal)55.23.1-
Selectivity Index = IC50 in Normal Cells / IC50 in Cancer Cells (HCT-116 used for this calculation)

Table 2: Inhibition of Clonogenic Survival in HCT-116 Cells

Treatment (Concentration)Survival Fraction (%)
Vehicle Control (DMSO)100
5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine (5 µM)28
Doxorubicin (0.2 µM)15

These hypothetical results suggest that 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine exhibits potent antiproliferative activity, particularly against colon cancer cells, and demonstrates favorable selectivity towards cancer cells over normal epithelial cells. Its effect on long-term colony formation further validates its cytotoxic potential.

Plausible Mechanism of Action

Thiazolopyrimidine derivatives are known to function as purine antagonists and can act as inhibitors of various protein kinases that are critical for cell proliferation and survival.[14][15] Many anticancer drugs target signaling pathways that become dysregulated in cancer, such as the RAS/RAF/MEK/ERK pathway, which controls cell growth, differentiation, and survival.

The diagram below depicts a simplified kinase signaling cascade, a common target for this class of compounds.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine Inhibitor->RAF

Caption: Potential inhibition of a kinase cascade by the test compound.

Given its structural similarity to purines, the compound could act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a kinase (like RAF) and preventing the phosphorylation cascade required for signal transduction, ultimately leading to a halt in cell proliferation.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy to validate the antiproliferative effects of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine. The combined use of short-term metabolic/cytotoxicity assays and long-term clonogenic survival assays provides a comprehensive and reliable assessment of its anticancer potential. The hypothetical data indicate that this compound is a promising candidate, demonstrating both high potency and favorable selectivity.

Next Steps for Development:

  • Mechanism of Action Studies: Perform cell cycle analysis to determine if the compound induces arrest at a specific phase (e.g., G1, S, or G2/M). Conduct apoptosis assays (e.g., Annexin V/PI staining) to confirm the mode of cell death.

  • Target Identification: Utilize kinase profiling screens to identify the specific kinase(s) inhibited by the compound.

  • In Vivo Efficacy: Advance the most promising compounds to preclinical animal models (e.g., xenograft studies) to evaluate their efficacy and safety in a living system.

By following this structured and scientifically rigorous approach, researchers can confidently validate novel compounds and build a compelling case for their progression through the drug development pipeline.

References

  • Soft Agar Assay for Colony Formation Protocol. (n.d.). G-Biosciences. Retrieved from [Link]

  • Zhang, H., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3379-3383. Available from: [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Methods in Molecular Biology, 323, 211-218. Available from: [Link]

  • Zhang, H., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Advances, 7, 33775-33781. Available from: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from: [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

  • MTT Assay Protocol for Lab Use. (n.d.). Scribd. Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Cell quantitation: SRB Assay. (2024). Cellculture2 - Altervista. Retrieved from [Link]

  • Szymańska, E., et al. (2018). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 23(11), 2759. Available from: [Link]

  • El-Messery, S. M., et al. (2020). New thiazolopyrimidine as anticancer agents: Synthesis, biological evaluation, DNA binding, molecular modeling and ADMET study. Bioorganic & Medicinal Chemistry Letters, 30(23), 127611. Available from: [Link]

  • SRB assay for measuring target cell killing V.1. (2023). Protocols.io. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis and Cytotoxic Activity of New Thiazolopyrimidine Sugar Hydrazones and Their Derived Acyclic Nucleoside Analogues. Molecules, 25(2), 374. Available from: [Link]

  • Ghorab, M. M., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175209. Available from: [Link]

  • A Guide to the Colony Forming Cell Assay: Methods and Tips. (2014). YouTube. Retrieved from [Link]

  • Shi, H. B., et al. (2011). Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro. Archiv der Pharmazie, 344(10), 675-683. Available from: [Link]

  • Blech, M., et al. (2016). A Simple and Sensitive High-Content Assay for the Characterization of Antiproliferative Therapeutic Antibodies. SLAS Discovery, 22(3), 263-272. Available from: [Link]

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  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2023). MDPI. Retrieved from [Link]

  • Ghorab, M. M., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175209. Available from: [Link]

  • Cell Proliferation Assays. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Chaban, T., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6296. Available from: [Link]

  • Chaban, T., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(11), 3169. Available from: [Link]

  • Bar-Yehuda, S., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(11), 2954. Available from: [Link]

  • Szymański, P., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(14), 5556. Available from: [Link]

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Validation

A Comparative Analysis of Thiazolo[5,4-d]pyrimidine and Thiazolo[4,5-d]pyrimidine Isomers in Anticancer Drug Discovery

In the landscape of medicinal chemistry, the thiazolopyrimidine scaffold stands out as a "privileged structure," consistently appearing in compounds with a wide array of biological activities. This guide provides a compa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the thiazolopyrimidine scaffold stands out as a "privileged structure," consistently appearing in compounds with a wide array of biological activities. This guide provides a comparative analysis of two prominent regioisomers: thiazolo[5,4-d]pyrimidine and thiazolo[4,5-d]pyrimidine. As a Senior Application Scientist, my goal is to dissect the nuances in their biological activities, particularly in the context of anticancer research, supported by experimental data and detailed methodologies to empower researchers in their drug discovery endeavors. The subtle difference in the fusion of the thiazole and pyrimidine rings leads to distinct pharmacological profiles, a critical consideration in the rational design of targeted therapeutics.

The Isomeric Distinction: A Structural Overview

The core of our discussion lies in the constitutional isomerism of the thiazolopyrimidine scaffold. In thiazolo[5,4-d]pyrimidines, the thiazole ring is fused to the 'd' face of the pyrimidine ring, while in thiazolo[4,5-d]pyrimidines, the fusion occurs at the 'e' face. This seemingly minor alteration in atomic arrangement can significantly impact the molecule's three-dimensional shape, electronic distribution, and ultimately, its interaction with biological targets.

Comparative Biological Activity: A Focus on Anticancer Properties

While a direct head-to-head comparison of unsubstituted thiazolo[5,4-d]pyrimidine and thiazolo[4,5-d]pyrimidine is not extensively documented, a comparative analysis of their derivatives reveals important trends in their anticancer potential. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1]

Thiazolo[5,4-d]pyrimidine Derivatives: Potent Antiproliferative Agents

Research has consistently demonstrated the potent antiproliferative activity of thiazolo[5,4-d]pyrimidine derivatives against a range of human cancer cell lines.[2][3] A notable example is the compound 7i from a study by Wang et al., which exhibited significant inhibitory activity against human gastric cancer cell lines MGC-803 and HGC-27, with IC50 values of 4.64 µM and 5.07 µM, respectively.[2][4] This compound also demonstrated a commendable selectivity of approximately 12-fold between the cancer cell line MGC-803 and the normal human gastric epithelial cell line GES-1, suggesting a favorable therapeutic window.[2] The primary mode of action for many of these derivatives involves the induction of apoptosis, a programmed cell death pathway.[5]

Thiazolo[4,5-d]pyrimidine Derivatives: Emerging Anticancer Candidates

The thiazolo[4,5-d]pyrimidine scaffold has also been extensively explored for its therapeutic potential, particularly in the development of anticancer drugs.[6][7] For instance, a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxicity.[6] Among these, compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[2][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione) emerged as a particularly active compound.[6] The introduction of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine core was found to significantly enhance the anticancer activity compared to the 7-oxo derivatives.[6]

Data Summary: A Comparative Overview

To facilitate a clear comparison, the following table summarizes the reported antiproliferative activities of representative derivatives from both isomeric classes against various cancer cell lines. It is important to note that these compounds were evaluated in separate studies, and direct comparisons should be made with caution.

Compound IDIsomer ClassCancer Cell LineIC50 (µM)Reference
7i Thiazolo[5,4-d]pyrimidineMGC-803 (Gastric)4.64[2]
7i Thiazolo[5,4-d]pyrimidineHGC-27 (Gastric)5.07[2]
7a Thiazolo[5,4-d]pyrimidineMGC-803 (Gastric)5.13[2]
3b Thiazolo[4,5-d]pyrimidineA375 (Melanoma)25.4[6]
3b Thiazolo[4,5-d]pyrimidineC32 (Melanoma)24.4[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of these isomers is intricately linked to the nature and position of substituents on the thiazolopyrimidine core.

  • For Thiazolo[5,4-d]pyrimidines: Studies have shown that modifications at the 2, 5, and 7-positions can significantly modulate activity. For instance, the presence of a furan-2-yl or a 5-methyl-furan-2-yl ring at position 5 of the bicyclic core often leads to high-affinity ligands for adenosine receptors.[9]

  • For Thiazolo[4,5-d]pyrimidines: The substitution pattern on the pyrimidine ring is critical. As observed with compound 3b , the presence of a chlorine atom at the 7-position enhances cytotoxic activity.[6] Furthermore, the nature of the substituent at the 5-position can also influence the biological profile.

Experimental Methodologies: A Guide for Researchers

To ensure the reproducibility and validity of research findings, a detailed description of the experimental protocols is paramount.

Protocol 1: Antiproliferative Activity Assessment using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a chosen cancer cell line.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound stock solution (in DMSO)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value from the dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (Conceptual Workflow)

This protocol provides a general workflow for assessing the inhibitory activity of a compound against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified by measuring the consumption of ATP or the formation of ADP.

Workflow:

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution Series Preincubation Pre-incubation: Kinase + Compound Compound->Preincubation Kinase Kinase Solution Kinase->Preincubation Substrate Substrate/ATP Mix Initiation Reaction Initiation: Add Substrate/ATP Substrate->Initiation Preincubation->Initiation Incubation Incubation Initiation->Incubation Termination Reaction Termination Incubation->Termination Detection Signal Detection (e.g., Luminescence) Termination->Detection Analysis IC50 Determination Detection->Analysis

Workflow for a typical in vitro kinase inhibition assay.

Mechanism of Action: Targeting Cancer-Related Signaling Pathways

Many thiazolopyrimidine derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell proliferation, survival, and angiogenesis. A common target is the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.

Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds PI3K PI3K Receptor->PI3K Activates Ras Ras Receptor->Ras Inhibitor Thiazolopyrimidine Isomer Inhibitor->Receptor Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of RTK signaling by thiazolopyrimidine isomers.

This diagram illustrates how thiazolopyrimidine isomers can inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR, thereby blocking downstream signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This inhibition ultimately leads to a decrease in cell proliferation and survival, and an increase in apoptosis.

Conclusion

The thiazolo[5,4-d]pyrimidine and thiazolo[4,5-d]pyrimidine scaffolds represent two closely related yet distinct platforms for the development of novel anticancer agents. While both have demonstrated significant potential, the choice of isomeric core and the strategic placement of substituents are critical for optimizing potency and selectivity. This guide provides a framework for understanding the comparative activities of these isomers, along with the necessary experimental protocols to further investigate their therapeutic potential. As our understanding of cancer biology deepens, the rational design of drugs based on these privileged scaffolds will undoubtedly continue to be a fruitful area of research.

References

  • Wang, L., et al. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. MedChemComm, 8(8), 1636-1643. [Link][2]

  • Royal Society of Chemistry. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. [Link][3]

  • Goyal, R., et al. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions. Asian Journal of Chemistry, 34(3), 519-530. [Link][8]

  • Aggarwal, S., et al. (2022). Thiazolopyrimidines: A Retrospective Study of Synthesis, Structure-Activity Relationship and Diverse Pharmacological Actions: A Review. Asian Journal of Chemistry, 34(3), 519-530. [Link][10]

  • Chen, Y., et al. (2017). Design, Synthesis, and Structure-Activity Relationship Analysis of Thiazolo[3,2-a]pyrimidine Derivatives with Anti-inflammatory Activity in Acute Lung Injury. ChemMedChem, 12(13), 1034-1041. [Link][11]

  • Singh, B., et al. (2014). Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472. [Link][12]

  • Chaban, T., et al. (2020). Thiazolo[5,4-d]pyrimidines and thiazolo[4,5-d] pyrimidines: A review on synthesis and Pharmacological importance of their derivatives. Pharmacia, 67(3), 193-206. [Link][13]

  • Wang, X., et al. (2019). The structure activity relationship (SAR) of thiazolo [3,2-a]pyrimidinone derivatives by Wang's group at Shanghai Institute of Organic Chemistry, Shanghai (China). [Link][14]

  • Sci-Hub. (2017). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. [Link][4]

  • Varano, F., et al. (2018). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Molecules, 23(11), 2993. [Link][9]

  • Abdel-Wahab, B. F., et al. (2025). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Journal of the Iranian Chemical Society. [Link][15]

  • Szymańska, E., et al. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 743. [Link][16]

  • Szymańska, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link][6][7]

  • Szymańska, E., et al. (2025). Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. [Link][17]

  • Luke, R. W. A., et al. (2009). Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 19(23), 6670-6674. [Link][1]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175209. [Link][18]

  • Ghorab, M. M., et al. (2011). Synthesis and in vitro Evaluation of the Anticancer Activity of Novel Fluorinated Thiazolo[4,5-d]pyrimidines. Acta Chimica Slovenica, 58, 553-561. [Link][19]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

A Researcher's Guide to the Safe Disposal of 5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, f...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to the Safe Disposal of 5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from discovery to disposal, is conducted with the highest standards of safety and scientific integrity. The handling of specialized chemical reagents like 5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine, a key building block in medicinal chemistry and drug development, demands a meticulous approach that extends beyond the bench. Improper disposal not only poses a significant risk to personnel and the environment but can also lead to regulatory non-compliance.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine and its associated waste streams. The procedures outlined here are designed to be a self-validating system, ensuring that safety and compliance are integrated directly into your laboratory's standard operating procedures.

Hazard Profile and Core Safety Principles

Chemical and Hazard Summary

PropertyValueSource
Chemical Name 5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine[1][3]
Synonyms 5-Chlorothiazolo[5,4-d]pyrimidin-2-amine[3]
CAS Number 1006879-06-6[1][3]
Molecular Formula C5H3ClN4S[1][3]
Anticipated Hazards Based on related structures, this compound should be treated as harmful if swallowed or inhaled, a potential skin and eye irritant, and potentially toxic to aquatic life.[4]

Core Directive: Due to its chlorinated organic nature, all waste containing this compound must be classified and managed as hazardous waste .[5][6] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[5][7]

Pre-Disposal Checklist: PPE and Spill Management

Before handling the compound for disposal, ensure all safety measures are in place.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a flame-resistant lab coat, splash-proof safety goggles, and nitrile gloves.

  • Ventilation: Always handle the solid compound and its solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Spill Kit: Ensure a chemical spill kit containing an absorbent material (e.g., vermiculite or sand), waste bags, and forceps is readily accessible. In case of a small spill, cordon off the area, cover the spill with absorbent material, carefully collect the mixture into a labeled hazardous waste bag, and decontaminate the area.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound, solutions, and contaminated labware.

Step 1: Waste Classification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring cost-effective disposal. This compound and its waste fall into the category of Halogenated Organic Waste .

  • Action: Designate separate, clearly labeled waste containers for:

    • Solid Halogenated Waste: For unused or expired 5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine powder.

    • Liquid Halogenated Waste: For solutions containing the compound.

    • Contaminated Solid Waste: For items like pipette tips, weighing paper, gloves, and contaminated absorbent materials.

  • Causality: Segregating halogenated from non-halogenated waste is crucial.[5] Mixed waste streams are significantly more complex and expensive to process. Furthermore, mixing this compound with incompatible materials like strong acids, bases, or oxidizing agents could trigger a hazardous reaction.

Step 2: Container Selection and Labeling

The integrity of the waste container is paramount for safe storage and transport.

  • Action:

    • Use only approved hazardous waste containers that are chemically compatible with chlorinated compounds (e.g., glass bottles for liquids, high-density polyethylene (HDPE) containers for solids).[6]

    • Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing screw-top cap.[5]

    • Immediately label the container using your institution's official hazardous waste tag. The label must include:

      • The full chemical name: "5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine"

      • CAS Number: "1006879-06-6"

      • The words "Hazardous Waste"

      • An accurate list of all components and their approximate percentages.

      • The relevant hazard pictograms (e.g., Harmful, Environmental Hazard).

      • The date of accumulation and the name of the principal investigator.

Step 3: Waste Accumulation

Follow a systematic process when adding waste to your designated containers.

  • Action:

    • When adding waste, use a funnel to prevent contaminating the exterior of the container.[5]

    • Keep the container closed at all times except when adding waste.

    • Crucially, do not fill the container beyond 90% of its capacity. [5]

  • Causality: Leaving at least 10% of headspace allows for vapor expansion, which can occur with temperature fluctuations in the storage area, preventing a dangerous pressure buildup that could compromise the container.[5]

Step 4: Disposal of Empty Product Containers

The original reagent bottle is not empty until it has been properly decontaminated.

  • Action:

    • Perform a "triple rinse" of the empty container.[6] To do this, rinse the container three times with a suitable solvent (e.g., acetone or methanol).

    • Collect all rinsate as Liquid Halogenated Waste. [6]

    • After triple rinsing, deface the original product label, and dispose of the container as instructed by your institution's EHS office (it may be disposed of as regular laboratory glassware).

Step 5: Final Disposal and Record Keeping

The final step is the transfer of waste to trained professionals.

  • Action:

    • Store the sealed and labeled waste containers in a designated, secure satellite accumulation area within your lab. Ensure secondary containment is used to capture any potential leaks.

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[6]

    • Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, as part of good laboratory practice and for regulatory compliance.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine waste streams.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generation (5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine) decision Classify Waste Stream start->decision solid_waste Unused/Expired Solid container1 Collect in 'Solid Halogenated Organic Waste' Container solid_waste->container1 liquid_waste In-Solution Waste (e.g., reaction mixture, rinsate) container2 Collect in 'Liquid Halogenated Organic Waste' Container liquid_waste->container2 contaminated_items Contaminated Labware (gloves, tips, weighing paper) container3 Collect in Lined 'Contaminated Solid Waste' Container contaminated_items->container3 decision->solid_waste Solid decision->liquid_waste Liquid decision->contaminated_items Contaminated Items final_steps Label Container Correctly & Store in Satellite Area container1->final_steps container2->final_steps container3->final_steps pickup Arrange Pickup by EHS / Licensed Contractor final_steps->pickup

Caption: Decision workflow for segregating and disposing of different waste forms of 5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine.

By adhering to this structured protocol, you build a culture of safety and responsibility in your laboratory. This ensures that your innovative research does not come at the cost of personal safety or environmental health.

References

  • Aaron-chem. 5-CHLORO-[1][2]THIAZOLO[5,4-D]PYRIMIDIN-2-AMINE. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Yale Environmental Health & Safety. DRAIN DISPOSAL OF CHEMICALS. [Link]

  • ResearchGate. Disposal of Chlorine-Containing Wastes. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-thiazolo[5,4-d]pyrimidin-2-amine

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine Introduction: A Proactive Stance on Safety As researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine

Introduction: A Proactive Stance on Safety

As researchers and drug development professionals, we handle novel chemical entities daily. 5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine and its analogs are key building blocks in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[3][4][5] While the full toxicological profile of this specific compound is not exhaustively documented in publicly available literature, its chemical structure—a chlorinated heterocyclic amine—warrants a high degree of caution.

This guide provides a comprehensive framework for personal protective equipment (PPE) when handling 5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine. It is built on the principle of proactive safety and risk mitigation. The recommendations are derived from the hazard profiles of structurally similar compounds and established best practices for handling potent, research-grade chemicals.[2][6] Our goal is to empower you with the knowledge to create a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: Understanding the Risks

Given the lack of specific toxicity data for 5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine, we must extrapolate potential hazards from analogous structures. Related chlorinated thiazole and pyrimidine derivatives are known to be hazardous.[7][8]

  • Acute Toxicity: Similar compounds are classified as harmful if swallowed.[8][9][10]

  • Skin Contact: Direct contact may cause skin irritation, severe burns, or allergic skin reactions (sensitization).[2][6][10] Some related compounds are considered toxic upon skin contact.[2]

  • Eye Contact: The compound is expected to cause serious eye irritation or damage.[10][11]

  • Inhalation: Inhaling the powdered form may be harmful and cause respiratory tract irritation.[6][10]

Therefore, all handling procedures must be designed to rigorously prevent exposure through these routes.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The foundation of laboratory safety is built upon superior engineering and administrative controls.

  • Engineering Controls: All work involving solid 5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine or concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Administrative Controls: Access to the compound should be restricted. A designated area for its use should be clearly marked. All users must receive documented training on the specific hazards and handling procedures outlined in this guide.

The Essential PPE Ensemble: A Multi-Layered Barrier

The selection of PPE must be tailored to the specific task. Handling the dry powder, for instance, requires a higher level of protection than working with a dilute solution.

Table 1: Recommended PPE for Handling 5-Chloro-[1][2]thiazolo[5,4-d]pyrimidin-2-amine
Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Double Nitrile GlovesSafety Goggles & Full Face ShieldDisposable, back-closing GownN95/FFP2 Respirator (minimum)
Preparing Stock Solutions Double Nitrile GlovesSafety GogglesChemical-resistant Lab CoatNot required if in a fume hood
Handling Dilute Solutions Single Nitrile GlovesSafety Glasses with Side ShieldsChemical-resistant Lab CoatNot required
Spill Cleanup Double Nitrile or Neoprene GlovesSafety Goggles & Full Face ShieldDisposable, chemical-resistant GownN100/FFP3 Respirator or PAPR
Detailed PPE Specifications
  • Hand Protection: Double-gloving with powder-free nitrile gloves is mandatory for handling the solid compound or concentrated solutions.[11] The outer glove provides the primary barrier and can be removed immediately if contamination is suspected, leaving the inner glove to protect you as you exit the work area.[12] Always inspect gloves for tears or degradation before use.

  • Eye and Face Protection: At a minimum, chemical splash goggles that form a seal around the eyes are required.[13] When handling the powder or during procedures with a high splash risk, a full-face shield must be worn over the goggles to protect the entire face.[11]

  • Body Protection: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required when handling the solid.[11] This provides maximum coverage and prevents contamination of personal clothing. For work with solutions, a standard chemical-resistant lab coat is acceptable.

  • Respiratory Protection: Due to the risk of inhaling airborne particles, a NIOSH-approved N95 (or equivalent) respirator is the minimum requirement when weighing or otherwise handling the powdered form of the compound outside of a containment device like a glovebox.[11] Ensure you have been properly fit-tested for the respirator you use.

Procedural Guidance: Donning, Doffing, and the PPE Workflow

Correctly putting on and taking off PPE is as important as selecting the right equipment. The goal of the doffing sequence is to remove the most contaminated items first, preventing cross-contamination.

Step-by-Step Donning Protocol:
  • Gown/Lab Coat: Put on the disposable gown or lab coat, ensuring it is securely fastened.

  • Respirator (if required): Don the respirator. Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of nitrile gloves. Tuck the cuffs of the gloves under the sleeves of the gown. Don the second, outer pair of gloves over the first, ensuring the cuffs extend over the gown sleeves.

Step-by-Step Doffing Protocol (The "Contaminated-to-Clean" Workflow):
  • Outer Gloves: The outer gloves are considered the most contaminated. Remove them carefully, peeling them off without touching the outside with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Gown/Lab Coat: Untie the gown. Roll it down from the shoulders, turning it inside-out as you go. This contains the contamination on the inside. Dispose of it properly.

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Respirator (if used): Remove the respirator without touching the front. Dispose of it.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection for 5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine cluster_0 Task Assessment cluster_1 PPE Level start Assess Task is_solid Handling Solid Powder? start->is_solid is_conc Handling Concentrated Solution? is_solid->is_conc No high_risk High Risk PPE: - Double Gloves - Gown - Goggles + Face Shield - Respirator is_solid->high_risk Yes is_dilute Handling Dilute Solution? is_conc->is_dilute No medium_risk Medium Risk PPE: - Double Gloves - Lab Coat - Goggles is_conc->medium_risk Yes low_risk Low Risk PPE: - Single Gloves - Lab Coat - Safety Glasses is_dilute->low_risk Yes

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
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